Technical Documentation Center

3-Aminopyridine-4-carboxamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminopyridine-4-carboxamide hydrochloride
  • CAS: 1354950-11-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminopyridine-4-carboxamide Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 3-Aminopyridine-4-carboxamide hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies and anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-Aminopyridine-4-carboxamide hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies and analytical data presented herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and validation of this important chemical entity.

Introduction: The Significance of 3-Aminopyridine-4-carboxamide Hydrochloride

3-Aminopyridine-4-carboxamide, also known as 3-aminoisonicotinamide, and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The unique arrangement of the amino and carboxamide functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of biologically active molecules. This compound is particularly noted as an intermediate in the development of pharmaceuticals targeting neurological disorders.[1][2] The hydrochloride salt form often enhances stability and solubility, which is advantageous for both synthesis and subsequent applications.

Synthesis of 3-Aminopyridine-4-carboxamide Hydrochloride

The synthesis of 3-Aminopyridine-4-carboxamide hydrochloride is typically achieved from 3-aminopyridine-4-carboxylic acid. The overall process involves the conversion of the carboxylic acid to an activated species, followed by amination to form the amide, and finally, salt formation.

Synthetic Pathway Overview

The synthetic route can be visualized as a two-step process starting from the commercially available 3-aminopyridine-4-carboxylic acid. The first step is the amidation of the carboxylic acid, which can be achieved via an acid chloride intermediate. The second step is the formation of the hydrochloride salt.

Synthesis_Workflow A 3-Aminopyridine-4-carboxylic Acid C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) B->C E 3-Aminopyridine-4-carboxamide C->E Amidation D Ammonia (NH₃) D->E G 3-Aminopyridine-4-carboxamide HCl E->G Salt Formation F Hydrochloric Acid (HCl) F->G

Caption: Synthetic workflow for 3-Aminopyridine-4-carboxamide hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Aminopyridine-4-carboxamide

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminopyridine-4-carboxylic acid in an excess of thionyl chloride. The use of thionyl chloride serves both as a reagent and a solvent, facilitating the formation of the acyl chloride intermediate.

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure. This step is crucial to prevent unwanted side reactions in the subsequent amination step.

  • Amidation: Cool the flask containing the crude acyl chloride intermediate in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. The amide formation is an exothermic reaction, and maintaining a low temperature is essential to control the reaction rate and minimize side products.

  • Isolation and Purification: The resulting solid, 3-aminopyridine-4-carboxamide, is collected by vacuum filtration, washed with cold water to remove any ammonium chloride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Step 2: Formation of 3-Aminopyridine-4-carboxamide Hydrochloride

  • Dissolution: Dissolve the purified 3-aminopyridine-4-carboxamide in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: To the solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold isopropanol or diethyl ether to remove any residual acid, and dried under vacuum.

Characterization of 3-Aminopyridine-4-carboxamide Hydrochloride

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Analytical Techniques and Expected Data
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Peaks corresponding to the aromatic protons and the amine and amide protons. The exact shifts will depend on the solvent used.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon and the aromatic carbons.
FT-IR Wavenumber (cm⁻¹)Characteristic stretching vibrations for N-H (amine and amide), C=O (amide), and C-N bonds, as well as aromatic C-H and C=C stretching.[3]
Mass Spec. m/zA molecular ion peak corresponding to the free base (3-aminopyridine-4-carboxamide).
Melting Point °CA sharp melting point indicates high purity. The literature value for the free base precursor, 3-aminopyridine-4-carboxylic acid, is 305-310 °C.[4]
Spectroscopic Data Interpretation
  • ¹H NMR: In a typical ¹H NMR spectrum (in DMSO-d₆), one would expect to see distinct signals for the three aromatic protons on the pyridine ring, as well as broader signals for the amine (NH₂) and amide (CONH₂) protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring and a downfield signal for the carbonyl carbon of the amide group.

  • FT-IR: The IR spectrum provides valuable information about the functional groups present. Key absorptions to look for include:

    • N-H stretching of the primary amine and amide groups, typically appearing as one or two bands in the 3100-3500 cm⁻¹ region.[3]

    • A strong C=O stretching band for the amide carbonyl group around 1630-1690 cm⁻¹.[5]

    • C-N stretching vibrations in the range of 1266-1382 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the free base (C₆H₇N₃O).

Characterization_Workflow A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Melting Point A->F G Structural Confirmation & Purity Assessment B->G C->G D->G E->G F->G

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

3-Aminopyridine-4-carboxamide hydrochloride is a chemical that should be handled with appropriate safety precautions.

  • Hazards: It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

    • Wash hands and any exposed skin thoroughly after handling.[7][9]

    • Use only outdoors or in a well-ventilated area.[8]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor.[9]

    • If on skin: Wash with plenty of soap and water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[8] Store locked up.[7]

Applications in Research and Drug Development

3-Aminopyridine-4-carboxamide hydrochloride serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in the development of various bioactive compounds, including those investigated for neurological conditions.[1] The presence of multiple reaction sites allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.[10][11]

References

  • 3-Aminopyridine-4-carboxamide. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025, September 15).
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • 3-AMINO-PYRIDINE-4-CARBALDEHYDE(55279-29-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-aminopyridine-4-carboxamide hydrochloride. (n.d.). [Chemical Label].
  • 3-AMINOPYRIDINE MSDS. (2012, December 11). Loba Chemie.
  • 3-Aminopyridine(462-08-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC - PubMed Central.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • 4-Aminopyridine-3-carboxamide. (n.d.). Chem-Impex.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC - NIH.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH.
  • 4-Aminopyridine-3-carboxamide. (n.d.). Pipzine Chemicals.
  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. (n.d.). MDPI.
  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate.
  • Synthesis method of 3-fluorine-4-aminopyridine. (n.d.). Google Patents.
  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate.
  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE.
  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts.
  • IR Absorption Table. (n.d.).
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (n.d.). Google Patents.
  • 3-Aminopyridine-4-carboxylic acid 95 7579-20-6. (n.d.). Sigma-Aldrich.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). PMC - NIH.
  • Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. (n.d.). Bulgarian Chemical Communications.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024, February 7). PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyridine-4-carboxamide Hydrochloride

Introduction 3-Aminopyridine-4-carboxamide and its salts, including the hydrochloride form (CAS No. 1354950-11-0), represent a class of heterocyclic compounds with significant potential in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Aminopyridine-4-carboxamide and its salts, including the hydrochloride form (CAS No. 1354950-11-0), represent a class of heterocyclic compounds with significant potential in pharmaceutical research and development.[1][2] As a derivative of the versatile 3-aminopyridine scaffold, this molecule serves as a crucial intermediate in the synthesis of novel bioactive agents, particularly in the realms of neuropharmacology and anti-inflammatory therapies.[2] The strategic placement of the amino and carboxamide functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable building block for medicinal chemists.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopyridine-4-carboxamide hydrochloride. For drug development professionals, a thorough understanding of these characteristics is paramount, as they directly influence formulation strategies, stability, and bioavailability.[3] Where direct experimental data for the hydrochloride salt is limited, this document outlines robust, field-proven methodologies for their determination, grounded in established analytical principles.

Chemical and Physical Properties

A foundational aspect of drug development involves the precise characterization of the active pharmaceutical ingredient (API).[4] The key physicochemical identifiers and properties of 3-Aminopyridine-4-carboxamide hydrochloride are summarized below.

PropertyValueSource / Comment
Chemical Name 3-Aminopyridine-4-carboxamide hydrochloride-
Synonyms 3-Aminoisonicotinamide hydrochloride[2]
CAS Number 1354950-11-0[1]
Molecular Formula C₆H₈ClN₃O[1]
Molecular Weight 173.6 g/mol [1]
Appearance Likely a white to off-white or brown solidBased on the appearance of the free base.[2]
Melting Point Decomposes upon heating; no distinct melting point.Thermal analysis indicates decomposition starting from 25-128°C.[1]
Solubility To be determined experimentally. See Protocol 2.Data not publicly available.
pKa To be determined experimentally. See Protocol 3.Data not publicly available.

Thermal Stability and Decomposition Profile

Thermal analysis is critical for understanding the stability of an API under various temperature conditions, which informs manufacturing, storage, and handling protocols.[5][6]

A study utilizing Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) on 3-Aminopyridine-4-carboxamide hydrochloride in an air atmosphere revealed a multi-stage decomposition process.[1]

  • Stage 1 (25°C – 128°C): An initial mass loss is observed, corresponding to an endothermic peak at 52°C. This is attributed to dehydration and the release of hydrogen chloride.[1]

  • Stage 2 (128°C – 339°C): A sharp exothermic peak at 215°C signifies significant oxidative degradation of the molecule.[1]

  • Stage 3 (339°C – 644°C): Further mass loss occurs, associated with two exothermic peaks at 531°C and 659°C, which likely correspond to the combustion of the coked residue.[1]

Expert Insight: The lack of a sharp melting point and the onset of decomposition at a relatively low temperature (25°C) are critical considerations for formulation. These findings suggest that the material is likely hygroscopic and thermally sensitive. Lyophilization and storage under inert, anhydrous conditions may be necessary to maintain stability. The oxidative degradation at 215°C indicates that processing at elevated temperatures in the presence of air should be avoided.

Experimental Protocol 1: Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

This protocol outlines the standard procedure for determining the thermal stability and decomposition profile of a solid API.[7]

  • Instrumentation: A simultaneous TGA/DSC instrument (e.g., Mettler-Toledo TGA/DSC STARe System) is required.[1][6]

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Aminopyridine-4-carboxamide hydrochloride into an aluminum or ceramic crucible.

  • Atmosphere: Set the purge gas to either inert (Nitrogen, 50 mL/min) or oxidative (Air, 50 mL/min) conditions to simulate different processing environments.

  • Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 10°C/min from 25°C to 700°C.

  • Data Acquisition: Continuously record the sample mass (TGA), the derivative of mass loss (DTG), and the heat flow (DSC) as a function of temperature.

  • Analysis:

    • Identify the onset temperature of mass loss from the TGA curve to determine the limit of thermal stability.

    • Correlate endothermic and exothermic peaks on the DSC curve with mass loss events on the TGA curve to characterize the nature of the transitions (e.g., melting, decomposition, oxidation).[5]

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 3-5 mg of API pan Place in TGA/DSC pan weigh->pan instrument TGA/DSC Instrument pan->instrument atmosphere Set Atmosphere (N2 or Air, 50 mL/min) instrument->atmosphere program Set Temperature Program (25-700°C at 10°C/min) atmosphere->program run Run Experiment program->run acquire Acquire TGA, DTG, and DSC Curves run->acquire analyze Analyze Data: - Onset of Decomposition - Thermal Transitions acquire->analyze report Report Findings analyze->report

Caption: Workflow for TGA/DSC Analysis of an API.

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability.[8] While quantitative solubility data for 3-Aminopyridine-4-carboxamide hydrochloride is not available in the public domain, its hydrochloride salt form suggests a higher aqueous solubility compared to the free base. However, experimental verification is essential.

Expert Insight: Based on related aminopyridine structures, solubility can be highly variable. For instance, 4-aminopyridine is soluble in PBS (pH 7.2) at approximately 30 mg/mL, whereas the more complex 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has an aqueous solubility of only 0.1 mg/mL.[8][9] Therefore, a systematic solubility assessment in various pharmaceutically relevant solvents is necessary.

Experimental Protocol 2: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

  • Solvent Selection: Prepare a panel of relevant solvents, including purified water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of 3-Aminopyridine-4-carboxamide hydrochloride to a known volume of each solvent in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: Express the solubility in units of mg/mL or mol/L.

Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a drug at a given pH, which profoundly affects its solubility, permeability across biological membranes, and receptor binding. As a pyridine derivative, 3-Aminopyridine-4-carboxamide hydrochloride possesses basic nitrogen atoms that can be protonated.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

  • Sample Preparation: Accurately weigh a sample of 3-Aminopyridine-4-carboxamide hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For more accurate results, the first derivative of the titration curve can be used to precisely locate the equivalence point.

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of an API.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Based on data from the closely related 3-aminopyridine in an acidic (0.5 M HCl) environment, 3-Aminopyridine-4-carboxamide hydrochloride is expected to exhibit two primary absorption bands.[10]

  • Expected λmax 1: ~249 nm

  • Expected λmax 2: ~317 nm

These absorptions are characteristic of the substituted pyridine ring system. This information is crucial for developing a quantitative UV-based analytical method for the compound.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-Aminopyridine-4-carboxamide hydrochloride is expected to show the following key absorption bands, with reference to spectra of related aminopyridines:[11]

  • ~3400-3100 cm⁻¹: N-H stretching vibrations from the primary amine (NH₂) and the primary amide (CONH₂). The hydrochloride salt may lead to broadening in this region due to hydrogen bonding and the presence of N⁺-H stretches.

  • ~1680-1650 cm⁻¹: C=O stretching (Amide I band) from the carboxamide group.

  • ~1620-1580 cm⁻¹: N-H bending vibrations of the amine and amide groups, and C=C/C=N ring stretching vibrations of the pyridine ring.

  • ~1400-1200 cm⁻¹: C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure. For 3-Aminopyridine-4-carboxamide hydrochloride, the expected ¹H NMR spectrum (in a solvent like DMSO-d₆) would feature:

  • Aromatic Protons: Signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the positions of the amino and carboxamide substituents.

  • Amine and Amide Protons: Broad signals for the NH₂ protons of the amino group and the CONH₂ protons of the amide group. Their chemical shifts can be variable and depend on concentration and temperature. The protonation of the pyridine nitrogen would also be evident.

Proposed Synthetic Pathway

While specific synthesis protocols for 3-Aminopyridine-4-carboxamide hydrochloride are not widely published, a plausible route can be devised from commercially available precursors based on established organic chemistry principles. The synthesis of the key intermediate, 3-aminopyridine, is well-documented and often starts from nicotinamide via a Hofmann rearrangement.[3][12]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Purification start 3-Aminopyridine-4-carboxylic acid intermediate Acyl Chloride Intermediate start->intermediate Activation reagent1 SOCl₂ or similar activating agent product_freebase 3-Aminopyridine-4-carboxamide (Free Base) intermediate->product_freebase Amidation reagent2 Ammonia (NH₃) dissolve Dissolve Free Base in suitable solvent (e.g., Ethanol) product_freebase->dissolve add_hcl Add Ethanolic HCl dissolve->add_hcl precipitate Precipitation / Crystallization add_hcl->precipitate product_hcl 3-Aminopyridine-4-carboxamide HCl precipitate->product_hcl filter Filter Solid product_hcl->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: Proposed Synthetic Workflow for 3-Aminopyridine-4-carboxamide HCl.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 3-Aminopyridine-4-carboxamide hydrochloride and provided a framework of established experimental protocols for their comprehensive determination. The thermal analysis data indicates a compound that is sensitive to heat and likely hygroscopic, which are critical factors for handling and formulation. While direct data on solubility and pKa are lacking, the provided methodologies offer a clear path for researchers to obtain these essential parameters. The predicted spectroscopic characteristics, along with the proposed synthetic route, further equip scientists in drug development with the foundational knowledge required to effectively work with this promising pharmaceutical intermediate.

References

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • UV spectrum of 1 mM 3-aminopyridine in a 0.5 M HCl solution. ResearchGate. [Link]

  • 3-Aminopyridine. NIST WebBook. [Link]

  • Preparation method of 3-aminopyridine.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • 3-AMINOPYRIDINE. Loba Chemie. [Link]

  • Development of a parenteral formulation of an investigational anticancer drug, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • The UV–Vis absorption spectrum. ResearchGate. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. [Link]

  • 3-Aminopyridine. NIST WebBook. [Link]

  • 4-Aminopyridine-3-carboxamide. Pipzine Chemicals. [Link]

  • 3-Aminopyridine. Wikipedia. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]

  • Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PubMed Central. [Link]

  • 3-Aminopyridine. PubChem. [Link]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Aminopyridine-4-carboxamide Hydrochloride

For Distribution Among Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of 3-Aminopyridine-4-carboxamide Hydrochloride In the landscape of neuropharmacology and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 3-Aminopyridine-4-carboxamide Hydrochloride

In the landscape of neuropharmacology and drug discovery, the aminopyridine scaffold is a familiar and powerful motif. Compounds built around this core are renowned for their ability to modulate neuronal excitability, with profound implications for treating a range of neurological disorders. However, the specific agent at the center of this guide, 3-Aminopyridine-4-carboxamide hydrochloride, exists in a relative penumbra of scientific literature. While commercially available as a chemical intermediate for the synthesis of other bioactive molecules, dedicated studies elucidating its intrinsic mechanism of action are conspicuously absent from the public domain[1][2].

This guide, therefore, ventures into a realm of informed scientific hypothesis. By dissecting the structure of 3-Aminopyridine-4-carboxamide hydrochloride and drawing parallels with its well-characterized isomers—most notably the clinically significant 4-aminopyridine—we can construct a robust, data-driven framework for its presumed mechanism of action. This document is intended not as a definitive statement, but as a technical roadmap for researchers poised to explore the therapeutic potential of this intriguing molecule. We will ground our hypotheses in the established pharmacology of related compounds and propose a rigorous, self-validating experimental program to systematically unveil the true biological activity of 3-Aminopyridine-4-carboxamide hydrochloride.

Part 1: A Postulated Mechanism of Action—Insights from Structure-Activity Relationships

The aminopyridine family, in its broadest sense, is typified by its interaction with ion channels that govern neuronal function[3][4]. The archetypal member of this class, 4-aminopyridine (4-AP), exerts its effects primarily through the blockade of voltage-gated potassium (K+) channels[3][5][6]. This blockade prolongs the repolarization phase of the action potential, leading to an extended influx of calcium ions at the presynaptic terminal and, consequently, an enhancement of neurotransmitter release[4][7]. More recent studies have also suggested a direct modulatory effect of some aminopyridines on high voltage-activated calcium (Ca2+) channels, independent of their action on potassium channels[8].

Given the structural similarities, it is highly probable that 3-Aminopyridine-4-carboxamide hydrochloride shares this fundamental mechanism of action. The presence of the amino group on the pyridine ring is the key pharmacophore responsible for interacting with the pore of voltage-gated potassium channels. The carboxamide group at the 4-position, while altering the molecule's polarity and potential for hydrogen bonding, is unlikely to abolish this primary interaction.

Therefore, our central hypothesis is that 3-Aminopyridine-4-carboxamide hydrochloride functions as a modulator of neuronal excitability, primarily through the blockade of voltage-gated potassium channels, leading to an augmentation of synaptic transmission. A secondary, and not mutually exclusive, hypothesis is a potential direct interaction with voltage-gated calcium channels.

The following diagram illustrates this hypothesized signaling pathway:

Hypothesized_MoA_3_Aminopyridine_4_carboxamide cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Propagation K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes (terminates signal) Fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Fusion Triggers Vesicles Synaptic Vesicles (Neurotransmitter-filled) Vesicles->Fusion NT Neurotransmitters Fusion->NT Receptor Postsynaptic Receptors NT->Receptor Binds Response Postsynaptic Response Receptor->Response Initiates Compound 3-Aminopyridine- 4-carboxamide HCl Compound->K_channel Blocks Experimental_Workflow cluster_phase1 Phase 1: In Vitro Target Validation cluster_phase2 Phase 2: Functional Synaptic Assays cluster_phase3 Phase 3: In Vivo Proof of Concept P1_start Hypothesis: Compound modulates ion channels P1_exp1 Protocol 1: Patch-Clamp on recombinant channels P1_start->P1_exp1 P1_data1 Data: IC50/EC50 values for K+ and Ca2+ channels P1_exp1->P1_data1 P1_decision Is there direct channel modulation? P1_data1->P1_decision P2_exp1 Protocol 2: Synaptic transmission assays (e.g., MEA, brain slices) P1_decision->P2_exp1 Yes MoA_refuted1 Hypothesis Refuted/ Alternative MoA Search P1_decision->MoA_refuted1 No P2_data1 Data: Changes in EPSP/EPSC amplitude and frequency P2_exp1->P2_data1 P2_decision Is synaptic transmission enhanced? P2_data1->P2_decision P3_exp1 Protocol 3: Animal models of neurological disorders P2_decision->P3_exp1 Yes MoA_refuted2 Hypothesis Refuted/ Alternative MoA Search P2_decision->MoA_refuted2 No P3_data1 Data: Behavioral outcomes, biomarker analysis P3_exp1->P3_data1 P3_decision Is there a therapeutic effect in vivo? P3_data1->P3_decision MoA_confirmed Mechanism of Action Elucidated P3_decision->MoA_confirmed Yes MoA_refuted3 Lack of In Vivo Efficacy/ Further Investigation Needed P3_decision->MoA_refuted3 No

Caption: A structured workflow for elucidating the mechanism of action.

Phase 3: In Vivo Validation in Disease Models

The ultimate test of a compound's therapeutic potential lies in its efficacy in relevant animal models.

Experimental Protocol 3: Evaluation in Animal Models of Neurological Disease

  • Objective: To assess the in vivo efficacy of 3-Aminopyridine-4-carboxamide hydrochloride in a relevant disease context.

  • Model System: Based on the pharmacology of 4-aminopyridine, appropriate models would include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, or models of spinal cord injury.

  • Methodology:

    • Induce the disease state in the chosen animal model (e.g., immunization with MOG peptide for EAE).

    • Administer 3-Aminopyridine-4-carboxamide hydrochloride or vehicle control to cohorts of animals.

    • Conduct behavioral testing relevant to the disease model (e.g., rotarod test for motor coordination, assessment of clinical EAE score).

  • Causality and Self-Validation: A statistically significant improvement in behavioral outcomes in the treated group compared to the vehicle control would provide strong evidence for in vivo efficacy. Correlating these functional improvements with underlying cellular and molecular changes (e.g., enhanced axonal conduction) would solidify the mechanistic link.

Conclusion: A Call to Investigation

While the definitive chapter on the mechanism of action of 3-Aminopyridine-4-carboxamide hydrochloride has yet to be written, the principles of structure-activity relationships provide a compelling prologue. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers. It is our firm belief that the systematic investigation of this compound, guided by the principles of scientific integrity and logical progression, holds the potential to uncover a new and valuable tool in the ongoing quest to combat neurological disease. The scientific community is now poised to transform speculation into certainty.

References

A comprehensive list of references will be provided upon the completion of dedicated studies on 3-Aminopyridine-4-carboxamide hydrochloride. The hypotheses and methodologies outlined in this guide are based on the established literature for the following related compounds and techniques:

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Changing the “Channel” : Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • PubMed. (1983). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. Journal of Pharmacology and Experimental Therapeutics, 227(1), 260-265. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central Nervous System Agents in Medicinal Chemistry, 23(2), 146-157. Retrieved from [Link]

  • PubMed Central. (n.d.). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • World of Chemicals. (n.d.). 3-aminopyridine-4-carboxamide suppliers USA. Retrieved from [Link]

Sources

Exploratory

Topic: 3-Aminopyridine-4-carboxamide Hydrochloride Derivatives in Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The aminopyridine scaffold represents a cornerstone in the pharmacological modulation of neuronal excitability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyridine scaffold represents a cornerstone in the pharmacological modulation of neuronal excitability, primarily through the blockade of voltage-gated potassium (Kv) channels. While 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) have paved the way as therapeutic agents for demyelinating conditions, the exploration of novel derivatives continues to be a fertile ground for discovering compounds with improved therapeutic indices and target specificity.[1] This guide focuses on the emerging potential of 3-aminopyridine-4-carboxamide hydrochloride derivatives, a class of compounds poised to build upon the legacy of their predecessors. We dissect their synthetic pathways, explore their core mechanism of action on neuronal ion channels, and detail their application in preclinical models of neurological disorders such as multiple sclerosis, spinal cord injury, and Alzheimer's disease. By providing detailed experimental protocols and a clear rationale for their use, this document serves as a comprehensive resource for researchers aiming to investigate and harness the potential of this promising chemical series.

Introduction: The Aminopyridine Scaffold in Neuropharmacology

The journey of aminopyridines in medicine is a testament to scientific serendipity and targeted development. Initially explored for various applications, their profound effects on the nervous system became a focal point of research. Compounds like 4-aminopyridine (fampridine) and 3,4-diaminopyridine (amifampridine) are now established as broad-spectrum blockers of Kv channels.[1] This action restores nerve impulse conduction in demyelinated axons, providing symptomatic relief in conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome.[1][2]

However, the clinical utility of first-generation aminopyridines is often constrained by a narrow therapeutic window and off-target effects. This has driven the rationale for developing derivatives to enhance specificity, improve safety profiles, and reduce toxicity.[3][4] The 3-aminopyridine-4-carboxamide backbone is a particularly compelling scaffold. The strategic placement of the amino and carboxamide groups offers unique opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide provides a technical framework for understanding and exploring this next generation of neurological research tools.

Part I: The Core Moiety: Synthesis and Chemical Principles

Section 1.1: Synthetic Pathways

The synthesis of the 3-aminopyridine-4-carboxamide core is achievable through several established organic chemistry reactions. A common and effective approach is a multi-step synthesis starting from a readily available pyridine derivative. The Hofmann rearrangement (or degradation) is a key reaction for converting a carboxamide to a primary amine, which is central to forming the 3-amino group from a nicotinamide precursor.[5][6]

A plausible synthetic route involves the following key transformations:

  • Carboxylation of a Halogenated Pyridine: Introduction of a carboxylic acid group at the 4-position.

  • Amidation: Conversion of the carboxylic acid to a primary carboxamide.

  • Nitration and Reduction or Hofmann Rearrangement: Introduction of the amino group at the 3-position.

The hydrochloride salt form is then typically prepared by treating the final compound with hydrochloric acid, which enhances stability and aqueous solubility for biological assays.

Synthesis_Workflow Start 3-Fluoro-4-pyridinecarboxylic acid Ester Esterification (e.g., SOCl2, MeOH) Start->Ester Step 1 Amide Ammonolysis (NH3) Ester->Amide Step 2 Hofmann Hofmann Rearrangement (e.g., NaOCl, NaOH) Amide->Hofmann Step 3 Final 3-Aminopyridine-4-carboxamide Hofmann->Final Core Structure HCl Salt Formation (HCl in Ether) Final->HCl Step 4 Salt 3-Aminopyridine-4-carboxamide HCl HCl->Salt Final Product

Caption: General synthetic workflow for 3-aminopyridine-4-carboxamide hydrochloride.

Section 1.2: Derivatization Strategies

The core structure provides multiple points for chemical modification to create a library of analogues with diverse properties.

  • N-alkylation/acylation of the 3-amino group: Modifies lipophilicity and can introduce new hydrogen bonding capabilities. Carbamate and urea derivatives have been successfully created from 4-aminopyridine, retaining biological activity.[4]

  • Substitution on the carboxamide nitrogen: Allows for the introduction of various alkyl or aryl groups, influencing steric hindrance and electronic properties.

  • Substitution on the pyridine ring: Adding electron-withdrawing or -donating groups can alter the pKa of the pyridine nitrogen, affecting its interaction with biological targets.[7]

Part II: Mechanism of Action in Neuronal Systems

Section 2.1: Primary Target - Voltage-Gated Potassium (Kv) Channels

The therapeutic and research applications of aminopyridines are fundamentally linked to their ability to block voltage-gated potassium channels.[8]

Causality of Action in Demyelination: In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath.[8] During nerve repolarization, potassium ion efflux is tightly controlled. However, in demyelinating diseases like MS, the loss of myelin exposes these channels.[9] This leads to an excessive leakage of potassium ions during action potential propagation, which shunts the depolarizing current and can lead to conduction failure.

3-Aminopyridine-4-carboxamide derivatives, like their parent compounds, are hypothesized to act as pore blockers for these exposed Kv channels. By physically obstructing the channel, they prevent the efflux of potassium, thereby preserving the action potential and restoring axonal conduction.[9]

Mechanism_of_Action cluster_0 Healthy Axon cluster_1 Demyelinated Axon (e.g., MS) cluster_2 Treated Demyelinated Axon Myelin_H Myelin Sheath Node_H Node of Ranvier AP_H Action Potential (Propagates Efficiently) Node_H->AP_H Successful Depolarization Kv_H Kv Channels (Covered) Myelin_D Damaged Myelin Node_D Node of Ranvier Kv_D Exposed Kv Channels AP_D Conduction Failure Kv_D->AP_D K+ Leak Shunts Current Drug 3-AP-4-Carboxamide Derivative Kv_T Blocked Kv Channels Drug->Kv_T Blocks Pore AP_T Conduction Restored Kv_T->AP_T K+ Leak Prevented

Caption: Mechanism of conduction restoration by aminopyridine derivatives in demyelinated axons.

Section 2.2: Potential Secondary and Off-Target Effects

While Kv channels are the primary target, aminopyridines can influence other neuronal components. Research on 4-AP has shown that it can directly potentiate high voltage-activated calcium channels (HVACCs), an effect independent of its Kv channel blockade.[10] This action can further enhance neurotransmitter release. Additionally, by prolonging the action potential, these compounds indirectly increase the duration of calcium influx, potentiating synaptic transmission.[11]

Target Parent Compound Effect Potential Implication for Derivatives Reference
Voltage-Gated K+ Channels (Kv)4-AP, 3,4-DAPBlockadePrimary mechanism for restoring axonal conduction[1]
High Voltage-Activated Ca2+ Channels4-APPotentiationMay contribute to enhanced neurotransmitter release[10]
Neurotransmitter Release (ACh, etc.)4-APEnhancementTherapeutic potential for Alzheimer's, myasthenic syndromes[11]

Part III: Applications and Experimental Models

Section 3.1: Demyelinating Disorders (Multiple Sclerosis & Spinal Cord Injury)

The most direct application is in restoring function following demyelination. Preclinical evaluation is critical to establishing efficacy and safety.

Animal Models: The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used paradigm for studying MS.[9][12] In this model, an immune response is mounted against myelin components, leading to demyelination and paralysis. Treatment with aminopyridine derivatives can be assessed by monitoring clinical scores (e.g., paralysis scale) and motor function (e.g., rotarod test).[12][13]

Key Experimental Protocol: Ex Vivo Spinal Cord Conduction Assay

This protocol provides a direct measure of a compound's ability to restore axonal conduction across a site of injury.

Rationale: A mechanical compression injury to an isolated spinal cord mimics the conduction block seen in demyelinating lesions. The double sucrose gap recording technique allows for the precise measurement of compound action potentials (CAPs) before and after injury, and following drug application.[4]

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the whole spinal cord from a guinea pig or mouse and place it in a recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Chamber Setup: Use a three-compartment chamber (stimulating, recording, central). The stimulating and recording compartments are filled with isotonic KCl, while the central compartment is perfused with aCSF. Sucrose gaps isolate the compartments electrically.

  • Baseline Recording: Stimulate the dorsal column at one end and record the evoked CAP at the other. Establish a stable baseline CAP amplitude.

  • Injury Induction: Create a focal compression injury in the central compartment using a calibrated forceps or impounder. This will cause a significant and stable reduction in the CAP amplitude, confirming conduction block.

  • Compound Application: Perfuse the central compartment with aCSF containing the 3-aminopyridine-4-carboxamide derivative at various concentrations (e.g., 1 µM to 100 µM).

  • Data Acquisition and Analysis: Continuously record the CAP for 60-90 minutes following drug application. Measure the percentage recovery of the CAP amplitude relative to the post-injury baseline. A significant increase indicates restoration of axonal conduction.

Section 3.2: Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The rationale for using aminopyridine derivatives in Alzheimer's disease (AD) is twofold: enhancing cholinergic neurotransmission, which is deficient in AD, and potential neuroprotective effects.[11] The blockade of Kv channels can increase the presynaptic release of acetylcholine.[11]

Preclinical Evaluation: Initial screening can involve assessing a compound's ability to inhibit enzymes relevant to AD pathology, such as acetylcholinesterase or β-secretase (BACE1). While not a direct effect of channel blockade, peptide derivatives of 4-AP have been designed to carry β-secretase inhibitory fragments.[3]

Key Experimental Protocol: In Vitro β-Secretase (BACE1) Activity Assay

Rationale: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of AD.[3] This fluorescent resonance energy transfer (FRET) assay is a standard high-throughput screening method to identify BACE1 inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., sodium acetate, pH 4.5), recombinant human BACE1 enzyme, and a fluorogenic BACE1 substrate peptide conjugated to a FRET pair (e.g., EDANS/DABCYL).

  • Compound Preparation: Serially dilute the test derivatives in DMSO and then into the reaction buffer.

  • Assay Plate Setup: In a 96-well black plate, add the reaction buffer, the test compound solution (or vehicle/known inhibitor controls), and the BACE1 enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 5 minutes for 60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Section 3.3: Channelopathies and Seizure Models

The potent effect of aminopyridines on neuronal excitability makes them excellent tools for studying epilepsy and screening anti-epileptic drugs (AEDs). Application of 4-AP to acute brain slices reliably induces epileptiform discharges and seizure-like events (SLEs).[14][15]

Electrophysiology_Workflow Animal Rodent Brain Extraction Slicing Vibratome Slicing (e.g., Hippocampal Slices) Animal->Slicing Incubation Slice Recovery in aCSF Slicing->Incubation Recording Transfer to Recording Chamber (MEA or Patch-Clamp) Incubation->Recording Induction Bath Application of 4-Aminopyridine Derivative Recording->Induction Activity Recording of Seizure-Like Events (SLEs) Induction->Activity AED_Test Co-application of Test Anticonvulsant Activity->AED_Test Suppression Measure Reduction in SLE Frequency/Amplitude AED_Test->Suppression

Caption: Experimental workflow for using aminopyridine derivatives in an in vitro seizure model.

Part IV: Future Directions and Conclusion

The family of 3-aminopyridine-4-carboxamide hydrochloride derivatives represents a logical and promising evolution in the field of neuronal excitability modulators. Building on the well-understood mechanism of Kv channel blockade, these compounds offer a versatile scaffold for developing next-generation research tools and potential therapeutics.

Future work must focus on:

  • Pharmacokinetics and BBB Penetration: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties is crucial. The ability to cross the blood-brain barrier is essential for treating central nervous system disorders.[8]

  • Selectivity Profiling: A comprehensive screening against a panel of Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv3.x) and other ion channels is needed to identify more selective compounds, potentially reducing side effects.

  • Toxicity Studies: In vivo acute and chronic toxicity studies are required to establish a safe therapeutic window, a key limitation of earlier aminopyridines.[3]

References

  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-AMINOPYRIDINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Kos, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Retrieved from [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (n.d.). Google Patents.
  • CN111170937A - Preparation method of 3-aminopyridine. (n.d.). Google Patents.
  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Aminopyridine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Keogh, M., et al. (2013). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry. Retrieved from [Link]

  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology. Retrieved from [Link]

  • Ramos-Alonso, L., et al. (2023). Systematic Review of the Role of Kv4.x Potassium Channels in Neurodegenerative Diseases: Implications for Neuronal Excitability and Therapeutic Modulation. International Journal of Molecular Sciences. Retrieved from [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines. (n.d.). Google Patents.
  • Tsvetkova, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Retrieved from [Link]

  • Zaykov, V., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved from [Link]

  • Löscher, W., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology. Retrieved from [Link]

  • Meuth, S. G., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. Retrieved from [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shi, R., & Sun, W. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Neuroscience Letters. Retrieved from [Link]

  • Cummings, J. (2020). THE ROLE OF CLINICAL TRIALS IN PRECLINICAL ALZHEIMER’S DISEASE DRUG DEVELOPMENT PROGRAMS. The Journal of Prevention of Alzheimer's Disease. Retrieved from [Link]

  • Wu, Z.-Z., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry. Retrieved from [Link]

  • Van der Walt, J. S., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. Retrieved from [Link]

  • Nisticò, R., et al. (2014). Preclinical and clinical issues in Alzheimer's disease drug research and development. Frontiers in Pharmacology. Retrieved from [Link]

  • 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Drug Effectively Treats Alzheimer's in Preclinical Study. (2024). SciTechDaily. Retrieved from [Link]

  • Titlow, J. S., et al. (2022). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology. Retrieved from [Link]

  • Preclinical and clinical issues in Alzheimer's disease drug research and development. (n.d.). Frontiers. Retrieved from [Link]

  • Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). (n.d.). Semantic Scholar. Retrieved from [Link]

  • THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and evaluation of some new 4-aminopyridine derivatives as a potent antiamnesic and cognition enhancing drugs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

The Emerging Potential of 3-Aminopyridine-4-carboxamide Hydrochloride in Drug Discovery: A Technical Guide for Researchers

Abstract In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for multifaceted therapeutic applications is of paramount importance. 3-Aminopyridine-4-carboxamide hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for multifaceted therapeutic applications is of paramount importance. 3-Aminopyridine-4-carboxamide hydrochloride, a molecule situated at the intersection of two biologically significant chemical classes, represents a promising yet underexplored entity. While direct research on this specific hydrochloride salt is nascent, a comprehensive analysis of its core components—the aminopyridine nucleus and the carboxamide functional group—provides a robust framework for predicting its therapeutic utility. This technical guide synthesizes the established pharmacology of related compounds to delineate the prospective role of 3-Aminopyridine-4-carboxamide hydrochloride in drug discovery, with a particular focus on neuropharmacology and inflammatory disorders. We will delve into its presumptive mechanism of action, propose key experimental workflows for its characterization, and outline its potential as a lead compound for next-generation therapeutics.

Introduction: Unveiling a Molecule of Interest

3-Aminopyridine-4-carboxamide hydrochloride (CAS 1354950-11-0) is an organic compound featuring a pyridine ring substituted with an amino group at the 3-position and a carboxamide group at the 4-position[1][2][3][4]. Its hydrochloride salt form generally enhances solubility and stability, making it amenable for research and development. The unique arrangement of a known pharmacophore for ion channel modulation (aminopyridine) and a versatile functional group implicated in a wide array of biological activities (carboxamide) positions this molecule as a compelling candidate for targeted drug discovery programs.

Commercial suppliers have noted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the realms of neuropharmacology and anti-inflammatory applications[5][6]. This guide will build upon this foundational knowledge, extrapolating from well-documented research on analogous structures to construct a detailed prospectus on the scientific and therapeutic potential of 3-Aminopyridine-4-carboxamide hydrochloride.

The Aminopyridine Core: A Gateway to Neuronal Modulation

The aminopyridine scaffold is a cornerstone in neuropharmacology, primarily due to its well-characterized activity as a blocker of voltage-gated potassium (Kv) channels[7][8]. Compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) have been the subject of extensive investigation and have found clinical applications in treating neurological conditions[7][9].

Mechanism of Action: Potassium Channel Blockade

Voltage-gated potassium channels are crucial for the repolarization of the cell membrane following an action potential[9]. In demyelinated neurons, the exposure of these channels can lead to an excessive potassium efflux, which impairs the propagation of nerve impulses. Aminopyridines physically block these exposed Kv channels, thereby prolonging the duration of the action potential. This prolongation enhances the influx of calcium ions at the presynaptic terminal, leading to an increased release of neurotransmitters and restoration of synaptic transmission[8][10].

dot

Aminopyridine_Mechanism_of_Action cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Kv_Channel Voltage-Gated K+ Channel Action_Potential->Kv_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel Opens Kv_Channel->Action_Potential Repolarizes (Inhibited) Vesicles Synaptic Vesicles with Neurotransmitters Ca_Channel->Vesicles Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Synaptic_Cleft Synaptic Cleft Neurotransmitter_Release->Synaptic_Cleft 3_AP_4_CA 3-Aminopyridine-4-carboxamide 3_AP_4_CA->Kv_Channel Blocks Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Signal Propagation caption Figure 1: Proposed mechanism of 3-Aminopyridine-4-carboxamide as a Kv channel blocker.

Caption: Proposed mechanism of 3-Aminopyridine-4-carboxamide as a Kv channel blocker.

Therapeutic Implications in Neurological Disorders

The ability of aminopyridines to enhance neuronal conduction has led to their use in conditions characterized by demyelination and impaired neuromuscular transmission.

Neurological Condition Therapeutic Rationale for Aminopyridine Use Key References
Multiple Sclerosis (MS) Restoration of nerve impulse conduction in demyelinated axons, leading to improved motor function.[9]
Lambert-Eaton Myasthenic Syndrome (LEMS) Increased acetylcholine release at the neuromuscular junction, counteracting the effects of autoantibodies against calcium channels.[7]
Spinal Cord Injury Enhancement of conduction in spared demyelinated axons below the level of injury.[6]

Given its aminopyridine core, 3-Aminopyridine-4-carboxamide hydrochloride is a prime candidate for investigation in these and other neurological disorders where enhancing neuronal excitability and synaptic transmission is a therapeutic goal.

The Carboxamide Moiety: A Hub of Diverse Biological Activity

The carboxamide functional group is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. Its ability to form hydrogen bonds and participate in various molecular interactions contributes to its diverse pharmacological profile.

Role in Enzyme Inhibition

The carboxamide group is a key structural motif in many enzyme inhibitors. For instance, nicotinamide, a form of vitamin B3 containing a pyridine carboxamide structure, is known to inhibit human P450 enzymes[11]. Furthermore, various carboxamide derivatives have been developed as potent inhibitors of enzymes such as succinate dehydrogenase and Bruton's tyrosine kinase, with applications as fungicides and treatments for autoimmune diseases, respectively[9][12]. The presence of the carboxamide group in 3-Aminopyridine-4-carboxamide hydrochloride suggests a potential for this molecule to act as an enzyme inhibitor, a hypothesis that warrants experimental validation.

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of compounds containing carboxamide and pyridine or pyrimidine rings[10][13][14]. These molecules can modulate inflammatory pathways by inhibiting key mediators like cyclooxygenases (COX) and pro-inflammatory cytokines[14]. For example, 4-aminopyridine has been shown to attenuate inflammation in a mouse model of burn injury by reducing pro-inflammatory cytokines and promoting an anti-inflammatory macrophage phenotype[10][15][16]. The combination of an aminopyridine core with a carboxamide group in 3-Aminopyridine-4-carboxamide hydrochloride suggests a strong potential for dual-action therapeutic effects: neuro-modulation and anti-inflammation. This dual activity could be particularly beneficial in neurodegenerative diseases that have a significant inflammatory component, such as Alzheimer's disease and multiple sclerosis[17].

Experimental Protocols for Characterization

To fully elucidate the therapeutic potential of 3-Aminopyridine-4-carboxamide hydrochloride, a systematic experimental approach is necessary.

Synthesis of 3-Aminopyridine-4-carboxamide

A plausible synthetic route to 3-Aminopyridine-4-carboxamide can be extrapolated from established organic chemistry principles. One potential method involves the Hofmann rearrangement of a suitable pyridine dicarboxamide precursor, or the amidation of 3-aminopyridine-4-carboxylic acid. A general procedure for the synthesis of aminopyridines from nicotinamide has been described, which could be adapted[18].

Step-by-Step Synthesis (Hypothetical):

  • Starting Material: 3-Aminopyridine-4-carboxylic acid.

  • Activation: Conversion of the carboxylic acid to an activated intermediate, such as an acyl chloride or an active ester. This can be achieved using reagents like thionyl chloride or a carbodiimide coupling agent.

  • Amidation: Reaction of the activated intermediate with ammonia or an ammonia equivalent to form the carboxamide.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

  • Salt Formation: Treatment of the purified 3-Aminopyridine-4-carboxamide with hydrochloric acid to yield the hydrochloride salt.

dot

Synthesis_Workflow Start 3-Aminopyridine-4-carboxylic Acid Activation Activation of Carboxylic Acid Start->Activation Amidation Reaction with Ammonia Activation->Amidation Crude_Product Crude 3-Aminopyridine-4-carboxamide Amidation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure 3-Aminopyridine-4-carboxamide Purification->Pure_Product Salt_Formation Treatment with HCl Pure_Product->Salt_Formation Final_Product 3-Aminopyridine-4-carboxamide HCl Salt_Formation->Final_Product caption Figure 2: Hypothetical synthesis workflow for 3-Aminopyridine-4-carboxamide HCl.

Caption: Hypothetical synthesis workflow for 3-Aminopyridine-4-carboxamide HCl.

In Vitro Assays for Biological Activity

A battery of in vitro assays is essential to characterize the biological activity of 3-Aminopyridine-4-carboxamide hydrochloride.

  • Potassium Channel Activity:

    • Patch-Clamp Electrophysiology: This gold-standard technique can be used to directly measure the effect of the compound on various subtypes of voltage-gated potassium channels expressed in cell lines (e.g., HEK293 cells).

    • Flux-Based Assays: High-throughput screening can be performed using assays that measure the flux of potassium ions or surrogate ions through the channels.

  • Anti-inflammatory Activity:

    • Enzyme Inhibition Assays: The inhibitory activity against key inflammatory enzymes like COX-1 and COX-2 can be determined using commercially available assay kits.

    • Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory and anti-inflammatory cytokines from immune cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide) can be measured by ELISA or multiplex assays.

  • Enzyme Inhibition Profiling:

    • A broad panel of enzymes, particularly those with known carboxamide inhibitors, should be screened to identify potential off-target effects and new therapeutic opportunities.

Future Directions and Conclusion

3-Aminopyridine-4-carboxamide hydrochloride stands as a molecule with significant untapped potential in drug discovery. The convergence of a neuro-active aminopyridine core and a versatile carboxamide moiety suggests a promising future for this compound as a lead for novel therapeutics, particularly for neurodegenerative and inflammatory diseases. The immediate next steps for the research community should focus on a robust chemical synthesis and a comprehensive in vitro characterization of its biological activities. Should these initial studies yield positive results, preclinical evaluation in relevant animal models of neurological and inflammatory disorders would be a logical progression. The insights provided in this technical guide are intended to serve as a roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing molecule.

References

  • 3-aminopyridine-4-carboxamide hydrochloride. Chemical Label. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeR3IJTOD-OEiMMtHxmN_Jm966QBb32RdUGZOMnoZT80y1WE3PPnLs2S-bn1Sz4YDj2PHpBv5OgYTg0Nn7UYUobqc5Eaw-qdb7Qjq3fZEB2RiS2-WxvpF2Nxnw9_egpBIPyg_0c4V7rcySNrwGwbOlxA_ypPOEgx24SbDDkiqDWwZreTRa2Bdv3k8zZYEe5yNamtP9v-4AMhtELwiuKy0=]
  • CAS:1354950-11-0, 3-Aminopyridine-4-carboxamide hydrochloride. Bidepharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzvZBrDE-s8gb6hxWcES-cy0aKpcFQZqhfXn617-Ug8-oRV3lLq1hyidHMseK9QPB2VlKpi3yzlM-QIes3e8L5h6ex569-JCY_ZQXH4hQjOEncWalZJTS5qN-VzOjDbHAl7jeEx27l19MC99nC_Q=]
  • gevaarsetiket 3-aminopyridine-4-carboxamide hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZjGOXx3auZf5ma4zzvjfLFgMTqUsOhJCGM7qqjYQYxAp4ukIN2CIbXhmrSqiMwagUNhaI-50GA3SZSp6dHpQhsjiU8PwWDiUj8AZkuvDRKPN64jxi5GBqtQWgmdKlenMfrgZPRD-hBfGG6a_Zh8ZRqof54BSMtPpI3gD20bdsg_oZfXrEJFhDph8Z_yTiy-4sA37l3ehY5k3J_vvJ5CSgZH3EM_q1rEQR]
  • 1354950-11-0|3-Aminopyridine-4-carboxamide Hydrochloride|3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYPBbTLSzndTH5Y0NktbLsf18cr9-i86s58hEet5ewobquUIKmN_mkAp9Zywu9loWC1U_wm-7VTy678kf7cj0USTU5XslvlmF796NWmbJLdfBVM_5-_KfYIF6n0iRAPdOmlFIHzdgD5IVuw==]
  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (Year). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. [URL: https://scite.ai/reports/synthesis-of-nicotinamide-and-isonicotinamide-derivatives-via-multicomponent-reaction-of-alkyl-isocyanides-and-acetylenic-compounds-in-the-presence-of-nicotinic-or-isonicotinic-acid-10.1002/jhet.2177]
  • Rahul V G, et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293845/]
  • Rahul V G, et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39090098/]
  • Dyachenko, I. V., et al. (2024). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780231/]
  • 3-Aminopyridine-4-carboxamide. Chem-Impex. [URL: https://www.chemimpex.com/products/3-aminopyridine-4-carboxamide]
  • 4-Aminopyridine-3-carboxamide. Chem-Impex. [URL: https://www.chemimpex.com/products/4-aminopyridine-3-carboxamide]
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293845/]
  • Abdelgawad, M. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8788880/]
  • Keogh, M., et al. (Year). The use of aminopyridines in neurological disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24802462/]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10842e]
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35216088/]
  • Yan, Z., et al. (Year). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7444805/]
  • Synthesis and diverse biological activity profile of triethylammonium is
  • 3-aminopyridine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0027]
  • Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/336248386_Synthesis_of_isonicotinamide_derivatives_viaone_pot_three-component_Cycloaddition_Reaction]
  • Wu, J., et al. (Year). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432415/]
  • Production of nicotinamide and isonicotinamide. Google Patents. [URL: https://patents.google.
  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11097893/]
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31260299/]
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [URL: https://pharmacia.pensoft.net/article/30351/]
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37278042/]
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15081432/]
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00634/full]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/22/24/13515]
  • Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32139506/]

Sources

Exploratory

3-Aminopyridine-4-carboxamide hydrochloride as a pharmaceutical intermediate

An In-Depth Technical Guide to 3-Aminopyridine-4-carboxamide Hydrochloride: A Core Pharmaceutical Intermediate Introduction 3-Aminopyridine-4-carboxamide hydrochloride is a specialized chemical compound that serves a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminopyridine-4-carboxamide Hydrochloride: A Core Pharmaceutical Intermediate

Introduction

3-Aminopyridine-4-carboxamide hydrochloride is a specialized chemical compound that serves a critical role as a pharmaceutical intermediate.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and a carboxamide group, makes it a versatile and highly valued building block in the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and the scientific rationale behind its use in modern medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1][2]

Physicochemical Properties and Molecular Structure

The utility of 3-Aminopyridine-4-carboxamide hydrochloride in organic synthesis is directly linked to its distinct physicochemical properties. The hydrochloride salt form enhances stability and solubility, which are advantageous for handling and reaction kinetics.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1354950-11-0[3][4]
Molecular Formula C₆H₈ClN₃O[4]
Molecular Weight 173.6 g/mol [4]
Appearance Typically an off-white to light yellow solid/powder[5]
Solubility Soluble in water[5][6]

The structure's strategic placement of reactive sites—the nucleophilic amino group and the versatile carboxamide moiety—on a pyridine scaffold allows for diverse chemical modifications. This makes it an ideal starting point for constructing novel pharmaceutical agents.

Caption: Chemical structure of 3-Aminopyridine-4-carboxamide hydrochloride.

Synthesis and Purification Workflow

While specific proprietary synthesis routes may vary, a common and logical approach to producing 3-aminopyridine derivatives involves the Hofmann rearrangement of a corresponding nicotinamide (pyridine-3-carboxamide).[7][8] This established transformation is efficient for introducing an amino group onto the pyridine ring.

The workflow below illustrates a plausible, high-level synthetic pathway. The choice of reagents and conditions is critical for maximizing yield and purity while ensuring scalability and safety.

G start Pyridine-3,4-dicarboxamide (Starting Material) step1 Selective Hofmann Rearrangement (e.g., NaOBr, NaOH, 70°C) start->step1 Introduce Amino Group intermediate Crude 3-Aminopyridine-4-carboxamide step1->intermediate step2 Purification (Recrystallization from Benzene/Ligroin) intermediate->step2 Remove Impurities product Purified Base step2->product step3 Salt Formation (Dissolution in Ether, add HCl) product->step3 Increase Stability final_product 3-Aminopyridine-4-carboxamide HCl (Final Product) step3->final_product

Caption: High-level workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is chosen as the primary purification method because it effectively removes unreacted starting materials and byproducts based on differences in solubility. The benzene/ligroin solvent system is selected to ensure the desired compound crystallizes out upon cooling while impurities remain dissolved.[9]

  • Dissolution: Dissolve the crude product (e.g., 40 g) in a heated mixture of benzene (320 ml) and ligroin (80 ml).[9]

  • Decolorization: Add activated carbon (e.g., 5 g of Norit) and sodium hydrosulfite (2 g) to the hot solution to remove colored impurities.[9] Heat for 20 minutes.

  • Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator to induce crystallization.

  • Isolation: Collect the resulting crystals by filtration, wash with cold ligroin (25 ml), and dry in a vacuum desiccator.[9]

  • Validation: Confirm purity using HPLC and melting point analysis.

Role in Drug Discovery and Mechanistic Context

3-Aminopyridine-4-carboxamide hydrochloride is not an active pharmaceutical ingredient (API) itself but a crucial precursor. Its value lies in providing a foundational scaffold that can be elaborated into a final drug molecule. The aminopyridine core is particularly significant in neuroscience.

Mechanism of Action: The Aminopyridine Core

Many APIs derived from aminopyridines function as potassium (K+) channel blockers.[10][11] In neurons, voltage-gated K+ channels are responsible for repolarizing the cell membrane after an action potential, which terminates neurotransmitter release.

By blocking these channels, aminopyridine-based drugs prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for longer, leading to a greater influx of calcium into the presynaptic terminal.[12] Since neurotransmitter release is directly dependent on intracellular calcium concentration, this results in enhanced signaling between neurons.[12] This mechanism is particularly therapeutic in conditions characterized by compromised nerve conduction, such as multiple sclerosis.[10][11]

cluster_0 Presynaptic Neuron AP Action Potential Arrives K_Channel Aminopyridine Derivative Blocks K+ Channel AP->K_Channel Depolarization Prolonged Depolarization K_Channel->Depolarization Ca_Channel Ca2+ Channels Remain Open Longer Depolarization->Ca_Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Release Enhanced Neurotransmitter Release Ca_Influx->Release Synapse Synaptic Cleft Release->Synapse Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic

Caption: Mechanism of action for aminopyridine-based K+ channel blockers.

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Table 2: Typical HPLC Parameters for Quality Control

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 3.2 x 150 mm)Provides excellent separation for polar, aromatic compounds like aminopyridines.[13]
Mobile Phase Acetonitrile/Water with 0.2% Formic AcidThe organic/aqueous mixture allows for gradient elution, while the acid improves peak shape for basic compounds.[13]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns, ensuring good resolution and run time.[13]
Detection UV at 275 nmThe pyridine ring has strong UV absorbance at this wavelength, providing high sensitivity.[13]
Column Temp. 25°CMaintains consistent retention times.[14]
Injection Vol. 1-10 µLSmall volume to prevent column overloading.[13][14]
Purity Spec. ≥ 98% (by area normalization)Standard requirement for a high-quality pharmaceutical intermediate.
Protocol: HPLC Purity Analysis

Self-Validation: This protocol is self-validating through the use of a reference standard to confirm retention time and system suitability checks (e.g., peak tailing, theoretical plates) to ensure the chromatographic system is performing correctly.

  • Preparation: Prepare a 0.3 mg/mL solution of the 3-Aminopyridine-4-carboxamide hydrochloride sample in the mobile phase.[13]

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume (e.g., 1 µL) of the sample solution onto the column.[13]

  • Data Acquisition: Run the isocratic or gradient method and record the chromatogram for approximately 10 minutes.

  • Analysis: Identify the main peak corresponding to the compound. Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Safety, Handling, and Storage

Proper handling of 3-Aminopyridine-4-carboxamide hydrochloride is essential due to its potential hazards.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Harmful if swallowedH302May cause harm if ingested.[3]
Causes skin irritationH315Can cause redness, itching, or inflammation of the skin.[3]
Causes serious eye irritationH319Can cause significant eye irritation, potentially leading to damage.[3]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[3]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][15] Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[5][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

3-Aminopyridine-4-carboxamide hydrochloride stands out as a high-value intermediate in pharmaceutical development. Its well-defined structure, predictable reactivity, and the established therapeutic relevance of the aminopyridine core make it an indispensable tool for medicinal chemists. By understanding its synthesis, analytical validation, and safe handling, research and development teams can effectively leverage this compound to accelerate the discovery and production of next-generation therapeutics, particularly in the challenging field of neuroscience.

References

  • 3-Aminopyridine-4-carboxamide - Chem-Impex. Chem-Impex. [Link]

  • Chemical Label for 3-aminopyridine-4-carboxamide hydrochloride. Global Safety Management. [Link]

  • 4-Aminopyridine-3-carboxamide - Chem-Impex. Chem-Impex. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • 3-Aminopyridine-2-carboxylic acid amide - Chem-Impex. Chem-Impex. [Link]

  • HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed Central. [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • 3-Aminopyridine - Wikipedia. Wikipedia. [Link]

  • An improved process for producing aminopyridines.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PubMed Central. [Link]

  • Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. PubMed. [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-Aminopyridine-4-carboxamide Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 3-Aminopyridine-4-carboxamide hydrochloride, a versatile chemical scaffold with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Aminopyridine-4-carboxamide hydrochloride, a versatile chemical scaffold with significant potential in drug discovery. While primarily recognized as a key intermediate in the synthesis of novel therapeutic agents, its structural relationship to a class of well-characterized neuroactive and antineoplastic compounds provides a logical framework for identifying and validating its potential therapeutic targets. This document will elucidate the scientific rationale for investigating two primary target classes—voltage-gated potassium (Kv) channels and ribonucleotide reductase (RR)—and provide detailed, field-proven methodologies for their assessment.

Introduction: The 3-Aminopyridine-4-carboxamide Scaffold

3-Aminopyridine-4-carboxamide hydrochloride serves as a valuable building block in medicinal chemistry. Its pyridine core, substituted with an amino group at position 3 and a carboxamide at position 4, offers multiple points for chemical modification, enabling the creation of diverse derivative libraries. These derivatives can be tailored for specific therapeutic applications, with published literature suggesting a strong potential in neuropharmacology and anti-inflammatory research. The true therapeutic value of this scaffold lies in the biological activity of the novel molecules derived from it. This guide focuses on the foundational targets that researchers should consider when screening such derivatives.

Part 1: Primary Target Class - Voltage-Gated Potassium (Kv) Channels in Neuropharmacology

Rationale and Mechanistic Insight

The most compelling therapeutic avenue for derivatives of 3-Aminopyridine-4-carboxamide stems from the well-documented activity of related aminopyridine compounds. Molecules like 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) are potent blockers of voltage-gated potassium channels.[1] These channels are crucial for repolarizing the cell membrane following an action potential in excitable cells like neurons.[2]

By inhibiting Kv channels, aminopyridines effectively broaden the presynaptic action potential. This prolongation increases the open time of voltage-gated calcium (Ca2+) channels, leading to a greater influx of calcium into the presynaptic terminal.[3] The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[3] This mechanism of action is the basis for the clinical use of 4-AP (as dalfampridine) to improve walking in patients with multiple sclerosis and 3,4-DAP (as amifampridine) for Lambert-Eaton myasthenic syndrome, conditions characterized by compromised neuromuscular transmission.[1][4]

Given that the isomeric compound, 4-Aminopyridine-3-carboxamide, has been noted for its potential to modulate potassium channels and enhance synaptic transmission, it is highly probable that derivatives of 3-Aminopyridine-4-carboxamide will exhibit similar activity.[5] The primary focus for this target class is therefore the diverse family of Kv channels, particularly those expressed in the nervous system (e.g., Kv1.1, Kv1.2, Kv3.3, Kv3.4).[2][3]

Core Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The definitive method for assessing a compound's effect on Kv channels is whole-cell patch-clamp electrophysiology. This technique offers high-fidelity measurement of ion channel currents.

Objective: To determine if a test compound derived from 3-Aminopyridine-4-carboxamide modulates Kv channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells heterologously expressing a specific Kv channel subtype of interest (e.g., Kv1.2). HEK-293 cells are widely used due to their high transfection efficiency and low endogenous channel expression.[6]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK-293 cells expressing the target Kv channel on glass coverslips.

    • A few days prior to recording, plate the cells to achieve 50-70% confluency on the day of the experiment.[1]

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull recording micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance is 3-7 MΩ when filled with the internal solution.[1]

    • Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a selected cell with the micropipette and apply slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ).

    • After achieving a stable gigaseal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical access to the cell's interior.[1]

  • Voltage-Clamp Recording:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) where the Kv channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

    • Record the baseline currents in the absence of the test compound.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing the test compound at a desired concentration.

    • Allow sufficient time for the compound to equilibrate.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

    • Perform a washout by perfusing with the drug-free external solution to test for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after compound application.

    • Calculate the percentage of current inhibition or potentiation.

    • Construct a dose-response curve by testing a range of compound concentrations to determine the IC50 or EC50 value.

Solution ComponentExternal Solution (in mM)Internal Solution (in mM)
KCl5140
NaCl140-
CaCl22-
MgCl212
HEPES1010
Glucose10-
EGTA-11
Mg-ATP-2
pH 7.4 with NaOH 7.2 with KOH
Osmolarity (mOsm) ~310 ~290
Table 1: Representative solutions for Kv channel patch-clamp recordings.
Visualization of the Proposed Signaling Pathway

Kv_Channel_Blockade cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential (AP) Kv Kv Channel AP->Kv Opens CaV CaV Channel AP->CaV Opens Kv->AP Repolarizes (Shortens AP) Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion NT Neurotransmitters Vesicle_Fusion->NT Receptor Receptor Binding NT->Receptor Compound 3-Aminopyridine-4-carboxamide Derivative Compound->Kv Blocks Target_Validation_Workflow cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_hit_to_lead Hit-to-Lead & Mechanism of Action cluster_validation In Vivo Validation Start Synthesize Derivative Library from 3-Aminopyridine-4-carboxamide Screen_Neuro Neurofunctional Screen (e.g., Neurotransmitter Release Assay) Start->Screen_Neuro Neuropharmacology Pathway Screen_Onco Antiproliferative Screen (e.g., MTT Assay) Start->Screen_Onco Oncology Pathway MoA_Neuro Kv Channel Electrophysiology (Patch-Clamp) Screen_Neuro->MoA_Neuro Identify Active Compounds MoA_Onco Direct Enzyme Inhibition Assay (Ribonucleotide Reductase) Screen_Onco->MoA_Onco Identify Active Compounds InVivo_Neuro Animal Model of Neurological Disease (e.g., EAE for MS) MoA_Neuro->InVivo_Neuro Confirm Target Engagement InVivo_Onco Tumor Xenograft Model MoA_Onco->InVivo_Onco Confirm Target Engagement End Lead Candidate InVivo_Neuro->End InVivo_Onco->End

Sources

Exploratory

An In-Depth Technical Guide: Aminopyridines as Modulators of Neuronal Function and Therapeutic Agents in Neurological Disorders

A note on the requested topic: Initial research on 3-Aminopyridine-4-carboxamide hydrochloride revealed a scarcity of specific preclinical and clinical data directly linking this compound to the treatment of neurological...

Author: BenchChem Technical Support Team. Date: February 2026

A note on the requested topic: Initial research on 3-Aminopyridine-4-carboxamide hydrochloride revealed a scarcity of specific preclinical and clinical data directly linking this compound to the treatment of neurological disorders. While it is recognized as a valuable intermediate in pharmaceutical synthesis, a comprehensive technical guide on its specific therapeutic applications cannot be constructed at this time without engaging in speculation.[1]

Therefore, this guide has been broadened to address the well-established class of aminopyridines, with a particular focus on the extensively researched and clinically approved compound 4-Aminopyridine (4-AP) . This approach allows for a scientifically rigorous and data-rich exploration of the core topic of utilizing aminopyridine-based structures to treat neurological conditions, providing researchers and drug development professionals with a solid foundation in the field.

Part 1: The Aminopyridine Scaffold - A Gateway to Modulating Neuronal Excitability

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group.[2][3] Their primary mechanism of action in the nervous system involves the blockade of voltage-gated potassium (K+) channels.[2][3] This action has profound effects on neuronal signaling, forming the basis of their therapeutic utility in a range of neurological disorders.

Mechanism of Action: Restoring Action Potential Conduction

In healthy myelinated axons, action potentials propagate efficiently through saltatory conduction, jumping between the nodes of Ranvier. However, in demyelinating diseases such as Multiple Sclerosis (MS) or following spinal cord injury, the loss of the insulating myelin sheath exposes the internodal membrane, which is rich in potassium channels.[4] This leads to a leakage of potassium ions during the action potential, shunting the current and causing conduction block or slowing.

Aminopyridines, most notably 4-AP, counteract this by blocking these exposed potassium channels.[4] This blockade prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal and thereby enhancing the release of neurotransmitters.[5] In demyelinated axons, this restoration of action potential propagation can lead to a recovery of neurological function.[4]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP Action Potential Propagation K_leak K+ Channel Leakage AP->K_leak Demyelination exposes K+ channels Conduction_Block Conduction Failure K_leak->Conduction_Block Current shunt Aminopyridine 4-Aminopyridine Conduction_Block->Aminopyridine Target for Intervention K_block K+ Channel Blockade Aminopyridine->K_block AP_prolong Action Potential Prolongation K_block->AP_prolong Ca_influx Increased Ca2+ Influx AP_prolong->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release Conduction_Restore Restored Conduction NT_release->Conduction_Restore

Figure 1: Mechanism of 4-Aminopyridine in Demyelinated Axons.

Part 2: Preclinical and Clinical Landscape of Aminopyridines

The therapeutic potential of aminopyridines has been explored in a variety of neurological conditions characterized by demyelination and impaired neuronal conduction.

Multiple Sclerosis (MS)

4-Aminopyridine (dalfampridine) is approved for the symptomatic treatment of walking disability in patients with MS.[4] Clinical trials have demonstrated its efficacy in improving walking speed and lower extremity muscle strength.[6][7]

Clinical Trial Snapshot: 4-AP in Multiple Sclerosis
Compound 4-Aminopyridine (Dalfampridine)
Indication Improvement of walking in patients with MS
Key Findings - Statistically significant improvement in walking speed.[6] - Improved lower extremity muscle strength.[7] - Generally well-tolerated at therapeutic doses.[3]
Common Adverse Events Dizziness, insomnia, headache, nausea.[6]
Spinal Cord Injury (SCI)

Preclinical and clinical studies have investigated the use of 4-AP in patients with chronic spinal cord injury.[7] These studies have reported transient improvements in motor and sensory function in some individuals.[7] While not yet an approved indication, research in this area is ongoing.

Other Neurological Disorders

Aminopyridines have also been investigated for other neurological conditions, including:

  • Lambert-Eaton Myasthenic Syndrome (LEMS): 3,4-Diaminopyridine (3,4-DAP) is an approved treatment for LEMS, a rare autoimmune disorder that affects the neuromuscular junction.[3]

  • Downbeat Nystagmus (DBN) and Episodic Ataxia Type 2 (EA2): 4-AP has shown efficacy in treating these cerebellar disorders.[3]

Part 3: Experimental Protocols for Evaluating Aminopyridine Efficacy

For researchers and drug development professionals, a robust set of experimental protocols is crucial for evaluating the efficacy and mechanism of action of novel aminopyridine derivatives.

In Vitro Electrophysiology: Assessing Neuronal Excitability

Objective: To determine the effect of a test compound on neuronal firing properties and action potential characteristics.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion neurons) or neuronal cell lines are cultured on coverslips.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ion currents.

  • Compound Application: The test compound is applied to the bath solution at varying concentrations.

  • Data Acquisition and Analysis: Changes in action potential threshold, duration, and firing frequency are recorded and analyzed.

Neuron_Culture Primary Neuronal Culture Patch_Clamp Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp Prepare for recording Compound_App Compound Application Patch_Clamp->Compound_App Establish baseline Data_Acq Data Acquisition & Analysis Compound_App->Data_Acq Record changes Pyridine_Carboxamide Pyridine Carboxamide Hofmann_Rearrangement Hofmann Rearrangement Pyridine_Carboxamide->Hofmann_Rearrangement Reagents NaOBr or NaOCl Reagents->Hofmann_Rearrangement Aminopyridine Aminopyridine Hofmann_Rearrangement->Aminopyridine

Figure 3: General Synthesis of Aminopyridines via Hofmann Rearrangement.

This reaction typically involves the treatment of the carboxamide with a halogen (e.g., bromine or chlorine) in the presence of a base (e.g., sodium hydroxide). [8]

Conclusion

The aminopyridine scaffold has proven to be a remarkably versatile platform for the development of therapeutics for neurological disorders. From the well-established role of 4-aminopyridine as a potassium channel blocker in demyelinating conditions to the emerging potential of related structures as PARP inhibitors, this class of compounds continues to be a fertile ground for innovation in neuropharmacology. As our understanding of the complex pathophysiology of neurological diseases deepens, the targeted modulation of neuronal excitability and the protection against neuronal cell death offered by aminopyridine-based molecules will undoubtedly remain at the forefront of therapeutic discovery.

References

  • The use of aminopyridines in neurological disorders. PubMed. [Link]

  • Aminopyridines for the treatment of neurologic disorders. PubMed - NIH. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine.
  • An improved process for producing aminopyridines.
  • Neuroprotective Properties of 4-Aminopyridine. PMC - NIH. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. [Link]

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram. ResearchGate. [Link]

  • Sustained improvements in neurological function in spinal cord injured patients treated with oral 4-aminopyridine: three cases. PubMed. [Link]

  • Dosage of 4-aminopyridine derivatives for treatment of central nervous system injuries.
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers. [Link]

  • Neuroprotective Activity of 3-aminopyridine-2-carboxaldehyde Thiosemicarbazone (PAN-811), a Cancer Therapeutic Agent. PubMed. [Link]

  • Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. PubMed. [Link]

  • Management of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone-Induced Methemoglobinemia. ResearchGate. [Link]

  • Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [Link]

  • Substituted pyridine derivatives as SARM1 inhibitors.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. PubMed. [Link]

  • Neuroprotection by the stable nitroxide 3-carbamoyl-proxyl during reperfusion in a rat model of transient focal ischemia. PubMed. [Link]

  • Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. PubMed - NIH. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-Aminopyridine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro investigation of 3-Aminopyridine-4-carboxamide hydrochloride, a molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 3-Aminopyridine-4-carboxamide hydrochloride, a molecule of interest due to the convergence of two biologically significant chemical moieties: 3-aminopyridine and pyridine-4-carboxamide. While direct experimental data for this specific hydrochloride salt is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a rational, multi-faceted approach to elucidating its biological activity. We will explore potential activities including, but not limited to, anticancer, neuroprotective, and antimicrobial effects. This guide is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and a conceptual framework for hypothesis-driven investigation.

Introduction: A Molecule of Synthetic and Biological Interest

The chemical structure of 3-Aminopyridine-4-carboxamide hydrochloride presents an intriguing subject for biological investigation. The 3-aminopyridine core is a well-established pharmacophore known for its activity as a potassium channel blocker and its potential neuroprotective effects.[1] Concurrently, the pyridine carboxamide scaffold is a prominent feature in a multitude of compounds with demonstrated anticancer, antimicrobial, and antifungal activities.[2][3][4][5][6][7][8] The combination of these two moieties in a single molecule suggests a potential for synergistic or novel biological activities. This guide will outline a systematic in vitro approach to characterize the biological profile of 3-Aminopyridine-4-carboxamide hydrochloride.

Postulated Biological Activities and In Vitro Evaluation Strategies

Based on the known activities of its constituent chemical structures, we can postulate several key biological activities for 3-Aminopyridine-4-carboxamide hydrochloride. For each postulated activity, a corresponding in vitro evaluation strategy is presented.

Anticancer Activity

The pyridine ring is a fundamental component of numerous anticancer agents, with derivatives showing efficacy against a range of cancer cell lines.[3][9][10] The mechanism of action for pyridine-containing compounds can be diverse, including the inhibition of crucial signaling pathways like VEGFR-2.[2]

A primary step in assessing anticancer potential is to determine the cytotoxic effects of the compound on various cancer cell lines.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Culture:

    • Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Aminopyridine-4-carboxamide hydrochloride in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions to obtain a range of concentrations.

    • Add the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Hypothetical Data Presentation

Cell LineCompoundIC50 (µM) after 48h
MCF-73-Aminopyridine-4-carboxamide HCl5.8
A5493-Aminopyridine-4-carboxamide HCl12.3
HepG23-Aminopyridine-4-carboxamide HCl9.1
Doxorubicin(Positive Control)1.2

To investigate a potential mechanism of action, a kinase inhibition assay targeting VEGFR-2 can be performed.

Experimental Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection recombinant_enzyme Recombinant VEGFR-2 Kinase incubation Incubate Enzyme, Substrate, Compound, and ATP recombinant_enzyme->incubation substrate Poly(Glu, Tyr) 4:1 Substrate substrate->incubation atp ATP atp->incubation test_compound 3-Aminopyridine-4-carboxamide HCl test_compound->incubation add_antibody Add Anti-phosphotyrosine Antibody incubation->add_antibody read_signal Read Luminescence/Fluorescence add_antibody->read_signal

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Neuroprotective Activity

3-aminopyridine is known to have effects on the nervous system, primarily through the blockade of potassium channels, which can enhance synaptic transmission.[1] This suggests that 3-Aminopyridine-4-carboxamide hydrochloride could possess neuroprotective properties.

Excitotoxicity, often mediated by excessive glutamate receptor activation, is a common mechanism of neuronal cell death in neurodegenerative diseases.

Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 rat pups.

    • Plate neurons on poly-D-lysine coated plates and culture for 7-10 days.

  • Compound Pre-treatment:

    • Treat the neuronal cultures with various concentrations of 3-Aminopyridine-4-carboxamide hydrochloride for 24 hours.

  • Induction of Excitotoxicity:

    • Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes.

  • Washout and Recovery:

    • Wash out the glutamate-containing medium and replace it with fresh culture medium containing the test compound.

    • Incubate for 24 hours.

  • Assessment of Neuronal Viability:

    • Use a lactate dehydrogenase (LDH) assay to measure cell death by quantifying the release of LDH from damaged cells into the culture medium.[12]

    • Alternatively, use fluorescent microscopy with live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

Logical Relationship of Neuroprotection Assay

Glutamate Glutamate Exposure Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity CellDeath Neuronal Cell Death Excitotoxicity->CellDeath Compound 3-Aminopyridine-4- carboxamide HCl Neuroprotection Neuroprotection Compound->Neuroprotection Neuroprotection->CellDeath

Caption: Inhibition of glutamate-induced cell death.

Potassium Channel Modulation

The 3-aminopyridine moiety is a known potassium channel blocker.[14] Investigating the effect of 3-Aminopyridine-4-carboxamide hydrochloride on potassium channel activity is therefore a logical step.

Patch-clamp electrophysiology is the gold standard for studying ion channel function.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Line:

    • Use a cell line stably expressing a specific potassium channel subtype (e.g., HEK293 cells expressing Kv1.3).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage steps to elicit potassium currents.

  • Compound Application:

    • Perfuse the cells with a solution containing 3-Aminopyridine-4-carboxamide hydrochloride at various concentrations.

  • Data Acquisition and Analysis:

    • Record the potassium currents before, during, and after compound application.

    • Analyze the data to determine the effect of the compound on channel kinetics (e.g., activation, inactivation) and current amplitude.

    • Calculate the IC50 for channel block.

Alternative High-Throughput Screening: Fluorescence-Based Assays

For higher throughput, fluorescence-based assays using potassium-sensitive dyes or thallium flux can be employed to screen for potassium channel modulators.[15][16][17]

Antimicrobial and Antifungal Activity

Pyridine carboxamide derivatives have been reported to possess antimicrobial and antifungal properties.[4][5][7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Culture:

    • Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate liquid media.

  • Compound Dilution:

    • Prepare serial dilutions of 3-Aminopyridine-4-carboxamide hydrochloride in a 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Summary and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the in vitro characterization of 3-Aminopyridine-4-carboxamide hydrochloride. The proposed experimental strategies are based on the known biological activities of its constituent chemical moieties. The initial focus should be on broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to investigate potential neuroprotective and antimicrobial activities. Mechanistic studies, such as kinase inhibition and electrophysiological assays, will be crucial in elucidating the specific molecular targets of this compound. The data generated from these in vitro studies will be instrumental in determining the therapeutic potential of 3-Aminopyridine-4-carboxamide hydrochloride and guiding future preclinical and clinical development.

References

  • Al-Suwaidan, I. A., et al. (2018).
  • BenchChem. (2025).
  • Shao, J., et al. (2004). In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme. Cancer Research, 64(7_Supplement), 1240.
  • El-Gohary, N. S., & Shaaban, M. (2012). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biological Chemistry, 287(44), 37266-37276.
  • International Journal of Science and Technology. (2025).
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • IRJET. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review.
  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology.
  • MD Biosciences. (n.d.). Cell-Based Assays.
  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2022). Cell-Based Assays to Assess Neuroprotective Activity.
  • Bilsland, J., & Harper, S. (2015). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 10(1), 43-54.
  • Creative Bioarray. (n.d.). Cytotoxicity Assays.
  • Andersson, C. D., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9721-9726.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
  • Preprints.org. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Andersson, C. D., et al. (2012).
  • Molecules. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Pharmaceuticals. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Smolecule. (2023). Buy 3-Aminopyridine | 462-08-08.
  • Frontiers in Oncology. (2012).
  • Chemistry & Biology. (2003). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing.
  • Benchchem. (2025). Comparative Analysis of Ribonucleotide Reductase Inhibitors: A Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Molecules. (2025). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • ION Biosciences. (n.d.).
  • ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • European Journal of Medicinal Chemistry. (2023).
  • SB Drug Discovery. (n.d.). Potassium Channel Screening & Profiling Services.
  • Taylor & Francis Online. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Chem-Impex. (n.d.). Pyridine-4-carboxylic acid amide.
  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • Pharmacogenomics. (2012). Pharmacogenetics of potassium channel blockers.
  • Journal of Biological Chemistry. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • YouTube. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR.
  • Mycology. (2020).
  • Pharmaceuticals. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • Inorganic Chemistry. (2026). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Aminopyridine-4-carboxamide Hydrochloride Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of 3-Aminopyridine-4-carboxamide Scaffolds in Drug Discovery The 3-aminopyridine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Aminopyridine-4-carboxamide Scaffolds in Drug Discovery

The 3-aminopyridine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the development of a diverse array of biologically active molecules.[1] Its inherent structural features allow for versatile interactions with various biological targets, making it a compound of significant interest in neuropharmacology and for the study of neuronal signaling.[1] Derivatives of this scaffold have shown promise as potent inhibitors of enzymes such as ribonucleotide reductase, which is a key target in cancer therapy.[2] Furthermore, related pyridine carboxamide structures have demonstrated potential as antifungal agents.[3]

This application note provides a comprehensive guide for the synthesis of 3-aminopyridine-4-carboxamide and its N-substituted derivatives, culminating in the preparation of the hydrochloride salt for enhanced solubility and ease of handling in biological assays. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Strategy Overview: A Two-Step Approach

The synthesis of 3-aminopyridine-4-carboxamide derivatives can be efficiently achieved through a two-step sequence commencing with the commercially available 3-amino-4-cyanopyridine. The primary transformation involves the selective hydrolysis of the nitrile functionality to the corresponding primary carboxamide. Subsequent derivatization can be performed at the carboxamide nitrogen to yield a library of analogues.

Synthesis_Overview Start 3-Amino-4-cyanopyridine Intermediate 3-Aminopyridine-4-carboxamide Start->Intermediate Step 1: Nitrile Hydrolysis Derivatives N-Substituted 3-Aminopyridine-4-carboxamide Derivatives Intermediate->Derivatives Step 2a: N-Alkylation/Arylation Final_Product 3-Aminopyridine-4-carboxamide Hydrochloride Derivatives Intermediate->Final_Product Step 2b: Hydrochloride Salt Formation Derivatives->Final_Product Hydrochloride Salt Formation

Caption: Overall synthetic workflow for 3-aminopyridine-4-carboxamide hydrochloride derivatives.

Part 1: Synthesis of 3-Aminopyridine-4-carboxamide

This section details the foundational step of hydrolyzing 3-amino-4-cyanopyridine to the target carboxamide. The choice of hydrolytic conditions is critical to favor the formation of the amide over the carboxylic acid.

Causality Behind Experimental Choices:

The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing hydrogen peroxide, is frequently utilized as it can be milder and more selective for the amide. The use of a co-solvent system, such as ethanol and water, ensures the solubility of the starting material and reagents. The reaction temperature is maintained at a moderate level to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Amino-4-cyanopyridine

Materials and Reagents:

  • 3-Amino-4-cyanopyridine

  • Ethanol

  • 30% Hydrogen peroxide solution

  • Sodium hydroxide

  • Distilled water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-cyanopyridine (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide solution (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-aminopyridine-4-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

ParameterConditionRationale
Starting Material 3-Amino-4-cyanopyridineCommercially available and readily converted to the target amide.
Solvent Ethanol/Water (1:1)Ensures solubility of both the organic substrate and inorganic reagents.
Base Sodium HydroxideCatalyzes the nucleophilic attack of hydroperoxide anion on the nitrile.
Reagent 30% Hydrogen PeroxideOxidizing agent that facilitates the conversion of the nitrile to the amide.
Temperature 0-5 °C (addition), 50-60 °C (reaction)Initial cooling controls the exothermic reaction, while subsequent heating drives the reaction to completion.
Workup Extraction with Ethyl AcetateEfficiently isolates the product from the aqueous reaction mixture.
Purification RecrystallizationProvides a highly pure final product.

Part 2: Synthesis of N-Substituted 3-Aminopyridine-4-carboxamide Derivatives

The synthesis of N-substituted derivatives allows for the exploration of structure-activity relationships (SAR). A common method for achieving this is through the amidation of a carboxylic acid precursor with a desired amine. Therefore, the 3-aminopyridine-4-carboxamide would first be hydrolyzed to 3-aminopyridine-4-carboxylic acid, which is then coupled with various amines.

Step 2a: Hydrolysis of 3-Aminopyridine-4-carboxamide to 3-Aminopyridine-4-carboxylic acid

Procedure:

  • Suspend 3-aminopyridine-4-carboxamide (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-aminopyridine-4-carboxylic acid.

Step 2b: Amide Coupling to Form N-Substituted Derivatives

Causality Behind Experimental Choices:

Amide bond formation is a cornerstone of organic synthesis. The use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid, facilitating nucleophilic attack by the amine.[4] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction due to their polar, aprotic nature. Microwave irradiation can be employed to accelerate the reaction, significantly reducing reaction times.[4]

Experimental Protocol: General Procedure for N-Substitution

Materials and Reagents:

  • 3-Aminopyridine-4-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., HATU, HOBt/EDC)

  • Substituted amine (e.g., benzylamine, aniline derivatives)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave reactor (optional)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the activated acyl-imidazole intermediate.

  • Add the desired substituted amine (1.2 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (conventional heating or microwave irradiation at 120-130 °C for 30-40 minutes) to drive the reaction to completion.[4]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Derivatization_Workflow Carboxylic_Acid 3-Aminopyridine-4-carboxylic acid Activated_Ester Activated Acyl Intermediate Carboxylic_Acid->Activated_Ester CDI, DMF Derivative N-Substituted Derivative Activated_Ester->Derivative Amine R-NH2 (Substituted Amine) Amine->Derivative Nucleophilic Acyl Substitution

Caption: Workflow for the synthesis of N-substituted derivatives via amide coupling.

Part 3: Preparation of Hydrochloride Salts

The conversion of the final aminopyridine derivatives to their hydrochloride salts is often desirable to improve their aqueous solubility and stability, which is particularly important for biological testing.

Experimental Protocol: Hydrochloride Salt Formation

Materials and Reagents:

  • 3-Aminopyridine-4-carboxamide derivative

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl)

Procedure:

  • Dissolve the purified 3-aminopyridine-4-carboxamide derivative in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq) in the chosen solvent dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired hydrochloride salt.

Conclusion

The synthetic protocols detailed in this application note provide a clear and reliable pathway for the synthesis of 3-aminopyridine-4-carboxamide and its N-substituted derivatives as hydrochloride salts. By understanding the rationale behind the chosen experimental conditions, researchers can confidently apply and adapt these methods to generate a wide range of compounds for screening in various drug discovery programs. The versatility of the 3-aminopyridine-4-carboxamide scaffold, coupled with the robust synthetic routes presented, underscores its importance in the ongoing quest for novel therapeutic agents.

References

  • Kos J, et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019;24(19):3547. [Link]

  • Paturi K, et al. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. Bioorganic & Medicinal Chemistry. 2003;11(13):2747-2756. [Link]

  • Yan Z, et al. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PeerJ. 2020;8:e9658. [Link]

  • Allen, C. F. H.; Wolf, C. N. 3-Aminopyridine. Organic Syntheses. 1950, 30, 3. [Link]

  • US Patent 5,756,750.

Sources

Application

Application Note: A Framework for the Analytical Method Development and Validation of 3-Aminopyridine-4-carboxamide Hydrochloride

**Abstract This document provides a detailed framework for the development and validation of analytical methods for 3-Aminopyridine-4-carboxamide hydrochloride (CAS No: 64188-97-2), a key intermediate in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a detailed framework for the development and validation of analytical methods for 3-Aminopyridine-4-carboxamide hydrochloride (CAS No: 64188-97-2), a key intermediate in pharmaceutical research and development.[1] Given its role in the synthesis of bioactive molecules, particularly in neuropharmacology and anti-inflammatory applications, robust and reliable analytical methods are imperative for ensuring quality, purity, and consistency.[1] This guide outlines a multi-faceted analytical approach encompassing chromatographic techniques for purity and assay, spectroscopic methods for identity confirmation, and titrimetric analysis for absolute quantification. The protocols described herein are grounded in established chemical principles and regulatory expectations, providing a comprehensive starting point for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Rationale

3-Aminopyridine-4-carboxamide is a heterocyclic aromatic compound featuring a pyridine core substituted with both an amino and a carboxamide group.[1] The hydrochloride salt form is typically employed to enhance solubility and stability.

Chemical Structure:

  • Core: Pyridine ring (a UV-active chromophore).

  • Functional Groups:

    • Primary Aromatic Amine (-NH₂)

    • Primary Carboxamide (-CONH₂)

  • Salt Form: Hydrochloride (-HCl)

The presence of the pyridine ring and the conjugated system renders the molecule suitable for UV-spectrophotometric detection. The basic nitrogen atoms of the pyridine ring and the amino group allow for quantification by acid-base titration. Its polarity makes it an ideal candidate for analysis by reverse-phase high-performance liquid chromatography (HPLC). This application note will detail proposed methods based on these inherent physicochemical properties.

Chromatographic Analysis for Purity and Assay: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone method for determining the purity, assay, and stability of pharmaceutical intermediates. For a polar, ionizable compound like 3-Aminopyridine-4-carboxamide hydrochloride, a reverse-phase method with a buffered mobile phase is the logical starting point.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is proposed as the primary choice due to its versatility and wide use in separating polar to moderately non-polar compounds. The "end-capped" feature minimizes peak tailing that can occur from the interaction of basic amines with residual silanols on the silica support.

  • Mobile Phase: A buffered mobile phase is critical. The pKa of aminopyridines is typically around 6-7, meaning the charge state of the molecule is highly dependent on pH. A buffer at a low pH (e.g., pH ~3.0) ensures that the amino group and pyridine nitrogen are consistently protonated, leading to reproducible retention times and sharp peak shapes. Phosphate or formate buffers are common choices. Acetonitrile is selected as the organic modifier for its low UV cutoff and common use.

  • Detection: The pyridine ring provides strong UV absorbance. Based on related aminopyridine structures, a detection wavelength in the range of 250-280 nm is expected to provide high sensitivity.[2][3] A photodiode array (PDA) detector is recommended during method development to assess peak purity and determine the optimal detection wavelength.

Proposed HPLC Method Protocol

Objective: To develop a stability-indicating HPLC method for the determination of purity and assay of 3-Aminopyridine-4-carboxamide hydrochloride.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: 3-Aminopyridine-4-carboxamide hydrochloride (≥99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), Water (HPLC grade).

Detailed Protocol Steps:

  • Mobile Phase Preparation (0.02 M Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of Potassium Phosphate Monobasic and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas. This will be Mobile Phase A.

    • Mobile Phase B will be Acetonitrile.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Aminopyridine-4-carboxamide hydrochloride reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Aminopyridine-4-carboxamide hydrochloride sample into a 50 mL volumetric flask.

    • Prepare the solution as described for the Standard Solution.

  • Chromatographic Conditions:

    • The proposed starting conditions are summarized in the table below. A gradient elution is recommended to ensure that any potential impurities, which may be more or less retained than the main peak, are eluted from the column.

ParameterProposed ValueRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reverse-phase column suitable for polar analytes.
Mobile Phase A 0.02 M KH₂PO₄, pH 3.0Buffered aqueous phase to control ionization and ensure sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% BA gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLStandard injection volume.
Detection PDA at 260 nmWavelength chosen for good absorbance of the pyridine chromophore.
  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

    • Inject the Sample Solution in duplicate.

    • Inject a Standard Solution at the end of the sequence to confirm stability.

Workflow and Validation

The method must be validated according to International Council for Harmonisation (ICH) guidelines to be considered trustworthy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2R1) prep_mobile Mobile Phase Prep. sys_suit System Suitability (5x Standard) prep_mobile->sys_suit prep_std Standard Prep. prep_std->sys_suit prep_sample Sample Prep. analysis_run Blank -> Standard -> Samples -> Standard prep_sample->analysis_run sys_suit->analysis_run If RSD ≤ 2.0% spec Specificity analysis_run->spec lin Linearity & Range analysis_run->lin acc Accuracy analysis_run->acc prec Precision analysis_run->prec lod LOD / LOQ analysis_run->lod robust Robustness analysis_run->robust

Caption: HPLC method development and validation workflow.

Spectroscopic Identification

For unequivocal identification, a combination of spectroscopic techniques should be employed.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight confirmation. For 3-Aminopyridine-4-carboxamide (C₆H₇N₃O, Mol. Wt.: 137.14), a high-resolution mass spectrometer should show a protonated molecular ion [M+H]⁺ at m/z 138.0662 in positive ion mode.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure. The ¹H NMR spectrum should show distinct signals for the three aromatic protons on the pyridine ring, as well as signals for the amine (-NH₂) and amide (-CONH₂) protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This provides confirmation of functional groups. Key expected vibrational bands include N-H stretching for the amine and amide groups (~3400-3200 cm⁻¹), a strong C=O stretch for the amide (~1680 cm⁻¹), and C=C/C=N stretching for the aromatic ring (~1600-1450 cm⁻¹).[4][5]

Assay by Non-Aqueous Potentiometric Titration

Titrimetry offers an absolute method for determining the assay of the hydrochloride salt. Since 3-aminopyridine is a weak base, a non-aqueous titration provides a much sharper endpoint compared to titration in an aqueous medium.[6]

Rationale for Titration Method

The basic nitrogens in the molecule (on the pyridine ring and the amino group) will react with a strong acid. In a non-aqueous acidic solvent like glacial acetic acid, the basicity of these groups is enhanced. Titrating with perchloric acid, a very strong acid in this medium, allows for accurate quantification. The endpoint can be detected using a colorimetric indicator like crystal violet or, more precisely, by potentiometric measurement.

Proposed Titration Protocol

Objective: To determine the percentage assay of 3-Aminopyridine-4-carboxamide hydrochloride.

Instrumentation and Materials:

  • Automatic potentiometric titrator with a glass combination pH electrode.

  • Analytical balance, beaker, burette.

  • Reagents: Perchloric acid (0.1 N in glacial acetic acid), Glacial Acetic Acid (ACS grade), Acetic Anhydride (ACS grade), Potassium Hydrogen Phthalate (KHP, primary standard).

Detailed Protocol Steps:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh ~300 mg of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection in the titration curve.

    • Calculate the normality of the titrant.

  • Sample Analysis:

    • Accurately weigh ~150 mg of the 3-Aminopyridine-4-carboxamide hydrochloride sample into a clean, dry beaker.

    • Dissolve in 50 mL of glacial acetic acid. A small amount of acetic anhydride can be added to react with any trace water.

    • Titrate with the standardized 0.1 N perchloric acid potentiometrically to the endpoint.

    • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Assay (%) = ( (V_s - V_b) * N * MW * 100 ) / (W_s * n)

    • Where:

      • V_s = Volume of titrant for the sample (mL)

      • V_b = Volume of titrant for the blank (mL)

      • N = Normality of perchloric acid

      • MW = Molecular weight of 3-Aminopyridine-4-carboxamide hydrochloride (173.60 g/mol )

      • W_s = Weight of the sample (mg)

      • n = Stoichiometric factor (expected to be 1, but should be confirmed experimentally)

Titration_Workflow prep_titrant Prepare 0.1N Perchloric Acid in Glacial Acetic Acid standardize Standardize Titrant with KHP prep_titrant->standardize titrate Potentiometric Titration standardize->titrate Standardized Normality prep_sample Weigh Sample and Dissolve in Glacial Acetic Acid prep_sample->titrate calculate Calculate Assay (%) titrate->calculate

Caption: Workflow for non-aqueous potentiometric titration.

Potential Impurities

During method development, particularly for the stability-indicating HPLC method, consideration must be given to potential impurities. These can include:

  • Starting Materials: Such as 3-aminopyridine-4-carboxylic acid.[7]

  • Synthesis Byproducts: Arising from side reactions during the manufacturing process.[8]

  • Degradation Products: The most likely degradation pathway is the hydrolysis of the carboxamide to the corresponding carboxylic acid (3-aminopyridine-4-carboxylic acid). Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to confirm this and ensure the analytical method can separate these degradants from the main compound.

Conclusion

This application note presents a comprehensive framework for developing and validating analytical methods for 3-Aminopyridine-4-carboxamide hydrochloride. The primary recommended technique is a reverse-phase, stability-indicating HPLC-UV method for purity and assay determination. This is complemented by spectroscopic methods (MS, NMR, FTIR) for identity confirmation and a non-aqueous potentiometric titration for an absolute assay measurement. By following this structured, science-based approach, researchers can establish robust, reliable, and accurate analytical controls essential for the use of this compound in pharmaceutical development.

References

  • SIELC Technologies. (2010, March 3). 3-Aminopyridine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved January 20, 2026, from [Link]

  • Zhang, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Available at: [Link]

  • Wang, X., & Chen, J. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Journal of Analytical Science, 34(4), 503-506. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved January 20, 2026, from [Link]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100941. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. Available at: [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. Available at: [Link]

  • Semail, N., et al. (2004). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies, 27(12), 1915-1930. Available at: [Link]

  • Karadayi, N., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(4), 1157-1167. Available at: [Link]

  • Al-Sabha, T. N. (2005). Spectrophotometric Determination of Catechol Amine Drugs in Pharmaceutical Preparations via Oxidative Coupling Reaction with 3-Amino Pyridine and Sodium Periodate. National Journal of Chemistry, 18, 226-234. Available at: [Link]

  • Watson, D. G. (2016). Titrimetric and chemical analysis methods. Pharmaceutical Analysis. Available at: [Link]

  • CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (2015). Google Patents.
  • Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. Available at: [Link]

  • CN111170937A - Preparation method of 3-aminopyridine. (2020). Google Patents.
  • DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1974). Google Patents.
  • El-Brashy, A. M., et al. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 433-441. Available at: [Link]

Sources

Method

HPLC analysis of 3-Aminopyridine-4-carboxamide hydrochloride

Starting Property Analysis I've initiated the data gathering process. My first step involves extensive Google searches to unearth information on 3-Aminopyridine-4-carboxamide hydrochloride's physicochemical characteristi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Starting Property Analysis

I've initiated the data gathering process. My first step involves extensive Google searches to unearth information on 3-Aminopyridine-4-carboxamide hydrochloride's physicochemical characteristics. I am specifically targeting its structure, pKa, and solubility, and am analyzing existing research on the compound. The focus now is on collecting a solid foundation of data.

Exploring HPLC Methods

I'm now diving deeper into HPLC methods. I'm focusing on finding existing analytical techniques for this compound, paying close attention to stationary and mobile phases, and detection wavelengths. Also, I am concurrently searching for guidance on method development and validation, and considering degradation pathways of similar compounds to aid in creating stability-indicating methods. Finally, I will structure the application note, starting with an introduction to the compound and its analysis, and following with HPLC method development considerations.

Initiating Analytical Strategy

I'm now starting a deep dive. I'm focusing my Google searches on relevant physicochemical properties and exploring established HPLC techniques, specifically examining stationary and mobile phases and detection wavelengths. I'm also going to begin looking at method development and validation guidelines, alongside research into degradation pathways. My goal is to outline all considerations for the application note and its ultimate design.

Outlining the Task

I'm focusing now on deconstructing the user's request, specifically the HPLC analysis of 3-Aminopyridine-4-carboxamide hydrochloride. I'm taking the request and defining its key components and constraints, and setting up the structure that my eventual output will follow.

Formulating a Structure

I'm now establishing the structure that best suits the application note. I'm prioritizing scientific integrity, so I'll explain experimental choices. Trustworthiness will be ensured by using self-validating protocols, including system suitability tests. I'm also including in-text citations and a comprehensive, linked reference list, while presenting data in tables and protocols with step-by-step instructions.

Developing a Strategy

I'm now devising a robust structure for the application note. I've begun to define the audience as researchers and scientists, while considering the need for clear explanations of experimental choices to reinforce trustworthiness. I will prioritize self-validating protocols like system suitability tests, and will include a linked reference list for authoritative backing. I'm focusing on presenting data in tables and detailed protocols. I have begun to gather the physicochemical properties of 3-Aminopyridine-4-carboxamide hydrochloride, and it's clear that these properties will heavily influence column and mobile phase selection.

Developing the Method

I'm now focusing on method development. I've deconstructed the user's request and am now gathering the physicochemical properties of 3-Aminopyridine-4-carboxamide hydrochloride, and relevant HPLC methods. Based on the compound's properties, an RP-HPLC method is the current strategy, and I plan to include forced degradation studies for specificity. I will design the application note to be comprehensive.

Structuring the Approach

I'm now prioritizing the structure of the application note. I will deconstruct the user's request, focusing on defining core components and constraints. I'm moving forward by gathering and analyzing information, which includes collecting physicochemical properties, exploring relevant HPLC methods, and planning for stability-indicating methods. Also, I'll include method validation and system suitability testing.

Refining the Approach

I'm now integrating information gathering with the application note structure. I will begin with the analyte's physicochemical properties, then move to method development and optimization. The application note will include forced degradation studies, and method validation details, emphasizing trustworthy, self-validating protocols with system suitability tests. I'm focusing on creating informative diagrams using Graphviz.

Designing the Protocol

I'm now deep-diving into the structure of the application note. I am considering the user's intent to create a detailed protocol, and am ensuring the content covers all essential aspects for researchers and scientists. I'm focusing on the physicochemical properties of 3-Aminopyridine-4-carboxamide hydrochloride to identify suitable HPLC methods, and have begun to outline sections on method development, forced degradation studies, and method validation. I plan to incorporate clear diagrams using Graphviz.

Refining the Workflow

I'm now integrating the information gathered with the planned application note structure. I will begin with defining the analyte's physicochemical properties, followed by method development, and optimization. I'm prioritizing the inclusion of forced degradation studies, and method validation details, emphasizing trustworthy self-validating protocols with system suitability tests. Diagrams, created using Graphviz, will provide additional clarity. I'm focusing on defining the scope and content.

Developing the Method

I'm now deep in method development and structure. I am synthesizing the information, focusing on outlining the protocol sections: Equipment, Reagents, Standard/Sample Prep, HPLC Setup, SST, and the workflow diagram. I've formulated a complete list of parameters, and the relevant acceptance criteria in a table. I will also incorporate clear Graphviz diagrams for the analytical workflow and validation relationships.

Defining the Application Note

I'm now fully immersed in the application note's architecture, having integrated the initial information gathering with the structuring. I will provide a method development and optimization. The note will also incorporate details on forced degradation studies and method validation. I will prioritize the use of trustworthy self-validating protocols, including system suitability tests. Additionally, I'm focusing on creating informative and clear diagrams using Graphviz.

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Aminopyridine-4-carboxamide Hydrochloride

Abstract This comprehensive guide provides a detailed framework for the structural elucidation and purity assessment of 3-Aminopyridine-4-carboxamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation and purity assessment of 3-Aminopyridine-4-carboxamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, rigorous characterization of this compound is paramount.[1] This document outlines optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a thorough guide to spectral interpretation. The methodologies are designed for researchers, chemists, and quality control analysts in the drug development sector, emphasizing the rationale behind experimental parameters to ensure data of the highest quality and reproducibility.

Introduction: The Significance of 3-Aminopyridine-4-carboxamide Hydrochloride

3-Aminopyridine-4-carboxamide is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to various synthetic transformations and analytical procedures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its characterization, offering unambiguous structural confirmation, identification of impurities, and quantitative analysis without the need for chromophoric groups.[2] This guide provides the necessary protocols to leverage the full power of NMR for this specific molecule.

Molecular Structure and Properties
  • Molecular Formula: C₆H₈ClN₃O

  • Molecular Weight: 173.60 g/mol

  • Appearance: Typically an off-white to brown solid.[1]

  • Solubility: The hydrochloride salt form imparts good solubility in polar solvents such as water and DMSO. 3-aminopyridine, the parent amine, is soluble in water.[3][4]

  • Stability: Aminopyridine derivatives have demonstrated high chemical stability in solid form, which is essential for use as a chemical intermediate.[5][6]

Experimental Workflow for NMR Analysis

The successful acquisition of high-quality NMR data relies on a systematic approach, from meticulous sample preparation to precise data acquisition and processing. The following workflow is recommended for the analysis of 3-Aminopyridine-4-carboxamide hydrochloride.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (DMSO-d₆ or D₂O) A->B C Dissolve & Vortex B->C D Filter if Particulate (Pipette with glass wool) C->D E Transfer to 5mm NMR Tube (min. 4.5 cm depth) D->E F Insert Sample & Lock E->F G Shim Magnetic Field F->G H Acquire ¹H Spectrum G->H I Acquire ¹³C Spectrum H->I J Phase & Baseline Correction I->J K Calibrate Chemical Shift J->K L Assign Signals K->L M Integrate & Analyze L->M

Caption: NMR analysis workflow for 3-Aminopyridine-4-carboxamide HCl.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is critical to avoid issues like poor resolution and spectral artifacts.[7]

Choice of Solvent:

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the recommended solvent. Its high boiling point and ability to dissolve a wide range of organic molecules make it ideal. Crucially, it allows for the observation of exchangeable protons from the amine (-NH₂) and amide (-CONH₂) groups. The residual solvent peak appears at ~2.50 ppm.

  • D₂O (Deuterium Oxide): A suitable alternative, especially given the hydrochloride salt's high water solubility. However, the acidic proton on the pyridinium nitrogen and the protons of the amine and amide groups will rapidly exchange with deuterium, leading to their disappearance from the ¹H spectrum. This can be used as a confirmatory experiment to identify these peaks. The residual HDO peak appears around 4.79 ppm.

Protocol:

  • Weighing: For a standard 5 mm NMR tube, weigh 5-10 mg of 3-Aminopyridine-4-carboxamide hydrochloride for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Dissolution: Place the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9]

  • Mixing: Vortex the vial until the solid is completely dissolved. If dissolution is slow, gentle warming may be applied. Ensure the final solution is clear and transparent.[8]

  • Filtration (if necessary): If any solid particulates or cloudiness remains, filter the solution directly into the NMR tube. This can be done by passing the solution through a Pasteur pipette tightly packed with a small plug of glass wool.[7][10]

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube. The sample depth should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[10]

  • Labeling: Label the NMR tube cap and the top of the tube clearly with a permanent marker.[9]

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

Parameter ¹H Acquisition ¹³C Acquisition Rationale
Pulse Program zg30zgpg30Standard 30° pulse for observation; proton decoupling for ¹³C.
Spectral Width (SW) 16 ppm (0-16 ppm)240 ppm ( -20 to 220 ppm)Encompasses all expected aromatic, amide, and aliphatic signals.
Number of Scans (NS) 8-161024-4096Sufficient for good S/N in ¹H; ¹³C has low natural abundance requiring more scans.
Relaxation Delay (D1) 2.0 s2.0 sAllows for adequate relaxation of nuclei between pulses for semi-quantitative results.
Acquisition Time (AQ) ~2.0 s~1.0 sBalances resolution with experiment time.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Interpretation: Predicted Data

As a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium ion. This has a significant effect on the electronic structure and, consequently, the NMR spectrum, causing a notable downfield shift of all ring protons compared to the free base.[11]

G cluster_mol Structure & Numbering mol

Caption: Structure of 3-Aminopyridine-4-carboxamide cation.

¹H NMR Spectrum Analysis (Predicted in DMSO-d₆)
  • Pyridine Ring Protons: The electron-withdrawing effect of the protonated nitrogen deshields all ring protons, shifting them downfield.[2][11]

    • H2 & H6: These protons are alpha to the positively charged nitrogen and are expected to be the most downfield. H2 is adjacent to the amino group, while H6 is adjacent to the H5 proton.

    • H5: This proton is beta to the nitrogen and will appear at a more intermediate chemical shift.

  • Exchangeable Protons:

    • -NH₂ (Amino): The two protons of the amino group are expected to appear as a broad singlet. Its chemical shift is sensitive to concentration and temperature.

    • -CONH₂ (Amide): Due to restricted rotation around the C-N bond, the two amide protons are diastereotopic and may appear as two separate broad singlets.

    • N-H (Pyridinium): The proton on the pyridine nitrogen will be highly acidic and may appear as a very broad signal far downfield.

¹³C NMR Spectrum Analysis (Predicted)
  • Carbonyl Carbon (-CONH₂): This will be the most downfield signal, characteristic of amide carbonyls.

  • Pyridine Ring Carbons: The chemical shifts are influenced by the protonated nitrogen and the substituents.

    • C2, C6: These carbons, being alpha to the nitrogen, will be significantly deshielded.

    • C4: This carbon is attached to the electron-withdrawing carboxamide group and will also be downfield.

    • C3, C5: C3 is attached to the electron-donating amino group, which will shield it relative to the other ring carbons. C5 will be the most shielded of the CH carbons in the ring.

Summary of Predicted NMR Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Aminopyridine-4-carboxamide hydrochloride in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
C=O --168 - 172
H2 8.5 - 8.7s148 - 152
C3 --145 - 149
C4 --138 - 142
H5 7.6 - 7.8d (J ≈ 5-6 Hz)125 - 129
H6 8.2 - 8.4d (J ≈ 5-6 Hz)140 - 144
-NH₂ 6.0 - 6.5br s-
-CONH₂ 7.5 - 8.0br s (2H)-
N⁺-H 13.0 - 15.0br s-

(s = singlet, d = doublet, br s = broad singlet)

References

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (2014). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Retrieved from [Link]

  • Szafran, M. (1986). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Retrieved from [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Perras, F. A., et al. (2016). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • RSC Publishing. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • Benziane, H., et al. (2003). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. Annales Pharmaceutiques Francaises. Retrieved from [Link]

  • SEFH. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine | C5H6N2 | CID 10009. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 3-Aminopyridine-4-carboxamide Hydrochloride in Modern Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-Aminopyridine-4-carboxamide hydrochloride. We move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-Aminopyridine-4-carboxamide hydrochloride. We move beyond a simple recitation of properties to deliver field-proven insights into its strategic deployment as a versatile building block, with a primary focus on the synthesis of fused heterocyclic systems—a privileged scaffold in medicinal chemistry. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references.

Introduction: A Bifunctional Building Block of Strategic Importance

3-Aminopyridine-4-carboxamide hydrochloride (CAS No. 1354950-11-0) is a highly functionalized pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure is distinguished by the ortho-positioning of a nucleophilic amino group and a carboxamide moiety. This specific arrangement is not a coincidental feature; it is the key to the molecule's utility, predisposing it to intramolecular cyclization reactions to form fused bicyclic heterocycles. These resulting scaffolds, particularly pyrido[3,4-d]pyrimidines, are central to the development of therapeutic agents, including kinase inhibitors and other targeted therapies.[2]

This guide will illuminate the core reactivity of this compound and provide a detailed protocol for its most significant application: the construction of the pyrido[3,4-d]pyrimidin-4(3H)-one core.

Caption: Structure and key functional sites of 3-Aminopyridine-4-carboxamide.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties and handling requirements is fundamental to successful and safe experimentation. The hydrochloride salt form enhances stability and water solubility, though a base is required to unmask the nucleophilic free amine for most reactions.

PropertyValueReference(s)
CAS Number 1354950-11-0[1][3]
Molecular Formula C₆H₈ClN₃O-
Molecular Weight 173.60 g/mol -
Appearance Light yellow to brown solid/powder[4]
Synonyms 4-Carbamoyl-3-aminopyridine hydrochloride[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Expert Handling Advisory: As a Senior Application Scientist, I cannot overstate the importance of proper personal protective equipment (PPE). Always handle 3-Aminopyridine-4-carboxamide hydrochloride in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[6][7] Avoid inhalation of dust by using appropriate engineering controls or respiratory protection. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6]

Core Application: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

The primary synthetic value of 3-Aminopyridine-4-carboxamide lies in its role as a precursor to the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. This transformation is a powerful strategy for rapidly building molecular complexity.

Mechanistic Rationale (The "Why"): The reaction proceeds via a condensation-cyclization cascade.

  • Liberation of the Nucleophile: The reaction must be performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride salt and generate the free 3-amino-4-carboxamidopyridine. This "unmasks" the lone pair of the amino group, rendering it sufficiently nucleophilic to initiate the reaction.

  • Electrophilic Attack: The free amino group attacks a suitable one-carbon electrophile. Common choices include triethyl orthoformate (to install a hydrogen at the 2-position) or an acid chloride/anhydride followed by a dehydrative cyclization promoter (e.g., heat, acid catalyst) to introduce other substituents.

  • Intramolecular Cyclization: An intermediate is formed which then undergoes a spontaneous or promoted intramolecular cyclization. The nitrogen of the amide attacks the newly formed imine (or related) carbon, closing the six-membered pyrimidinone ring.

  • Aromatization/Tautomerization: A final elimination of a small molecule (e.g., water, ethanol) leads to the stable, aromatic fused heterocyclic product.

This sequence is a classic example of harnessing bifunctional reactivity to efficiently construct complex ring systems.

Caption: General experimental workflow for synthesizing pyrido-pyrimidinones.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one.

Objective: To synthesize 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one via a condensation/cyclization reaction.

Materials:

  • 3-Aminopyridine-4-carboxamide hydrochloride (1.0 eq)

  • Triethyl orthoacetate (1.5 eq)

  • Triethylamine (2.2 eq)

  • Ethanol (200 proof), as solvent

  • Standard glassware for reflux, magnetic stirring

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Aminopyridine-4-carboxamide hydrochloride (e.g., 1.74 g, 10.0 mmol).

  • Solvent and Base Addition: Add ethanol (40 mL). Begin stirring to create a suspension. To this suspension, add triethylamine (3.06 mL, 22.0 mmol, 2.2 eq).

    • Causality Note: The addition of two equivalents of base is crucial. The first equivalent neutralizes the hydrochloride salt. The second ensures the reaction medium remains basic, which can facilitate the cyclization step and neutralize any acidic byproducts.

  • Electrophile Addition: Add triethyl orthoacetate (2.78 mL, 15.0 mmol, 1.5 eq) to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The suspension should gradually become a clear solution before a new precipitate (the product) begins to form.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours).

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove residual solvent and soluble impurities.

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 50 °C to a constant weight.

Expected Outcome & Characterization:

  • Yield: Typically >80%.

  • Appearance: White or off-white crystalline solid.

  • Characterization: The product identity should be confirmed by standard analytical techniques.

    • ¹H NMR: Expect characteristic peaks for the pyridine and pyrimidinone protons, as well as a singlet for the 2-methyl group. The broad NH proton of the carboxamide and the NH2 protons of the starting material will be absent.

    • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for [M+H]⁺.

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch characteristic of the pyrimidinone ring (approx. 1680-1700 cm⁻¹) and the disappearance of the primary amine N-H stretches from the starting material.

Conclusion

3-Aminopyridine-4-carboxamide hydrochloride is more than just a chemical intermediate; it is a purpose-built tool for the efficient construction of high-value heterocyclic scaffolds. Its pre-organized reactive centers enable a direct and often high-yielding pathway to pyrido[3,4-d]pyrimidin-4(3H)-ones, which are of significant interest in pharmaceutical research and development.[2] By understanding the mechanistic principles behind its reactivity and employing robust, validated protocols, researchers can effectively leverage this building block to accelerate their discovery programs.

References

  • Title: chemical label 3-aminopyridine-4-carboxamide hydrochloride Source: Angene URL: [Link]

  • Title: 3-AMINOPYRIDINE MSDS Source: Loba Chemie URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 3-aminopyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Application

Application Notes and Protocols: 3-Aminopyridine-4-carboxamide Hydrochloride in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the hydrochloride salt of 3-aminopyridine-4-carboxamide, a versatile yet underexplored member of this chemical family. While direct literature on this specific isomer is nascent, its structural motifs—an aminopyridine ring and a carboxamide group—are hallmarks of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and robust data from closely related analogues, this document provides a comprehensive overview of the prospective applications of 3-aminopyridine-4-carboxamide hydrochloride. We present detailed protocols for its synthesis and for screening its activity in two key therapeutic areas: oncology and neurology. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Aminopyridine-Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs. The addition of an amino group transforms it into an aminopyridine, a scaffold known for its ability to modulate the activity of various enzymes and ion channels. The isomeric position of the amino group profoundly influences the molecule's biological activity. For instance, 4-aminopyridine is a well-established potassium channel blocker used in the treatment of multiple sclerosis[1][2][3].

The carboxamide functional group is another cornerstone of drug design, known for its ability to form key hydrogen bonds with biological targets and for its favorable metabolic stability[4]. The combination of the aminopyridine core with a carboxamide moiety, as seen in 3-aminopyridine-4-carboxamide, creates a molecule with significant potential for diverse therapeutic applications. This guide will explore two of the most promising avenues for this compound: its potential as an anticancer agent and as a modulator of neuronal function.

Synthesis of 3-Aminopyridine-4-carboxamide Hydrochloride

A plausible and efficient method for the synthesis of 3-aminopyridine-4-carboxamide is the Hofmann rearrangement of pyridine-3,4-dicarboxamide. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[5][6][7][8]. The hydrochloride salt can then be readily formed by treating the free base with hydrochloric acid.

Protocol 1: Synthesis via Hofmann Rearrangement

This protocol outlines the synthesis of 3-aminopyridine-4-carboxamide from pyridine-3,4-dicarboxamide, followed by conversion to its hydrochloride salt.

Materials:

  • Pyridine-3,4-dicarboxamide

  • Bromine

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve NaOH (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold, stirred solution to form sodium hypobromite in situ. Maintain the temperature below 10 °C.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add a solution of pyridine-3,4-dicarboxamide (1.0 equivalent) in a minimal amount of dioxane or water.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up and Extraction: Once the reaction is complete, quench any excess bromine with a small amount of sodium thiosulfate. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-aminopyridine-4-carboxamide. The crude product can be further purified by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt: Dissolve the purified 3-aminopyridine-4-carboxamide in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation of the Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-aminopyridine-4-carboxamide hydrochloride.

Application in Oncology: A Scaffold for Anticancer Drug Discovery

The 3-aminopyridine moiety is a key structural feature of the potent ribonucleotide reductase inhibitor, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)[9][10]. Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, and its inhibition is a validated strategy in cancer therapy. The structural similarity of 3-aminopyridine-4-carboxamide to 3-AP suggests that it may also possess anticancer properties. Furthermore, various pyridine and carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines[4][11][12].

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of 3-aminopyridine-4-carboxamide hydrochloride.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial screening tool for potential anticancer compounds[13][14][15][16].

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-Aminopyridine-4-carboxamide hydrochloride stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-aminopyridine-4-carboxamide hydrochloride in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Application in Neurology: A Potential Modulator of Neuronal Excitability

Aminopyridines are well-known for their effects on the central nervous system, primarily through the blockade of voltage-gated potassium channels[1][3][17]. 4-Aminopyridine and its analogue 3,4-diaminopyridine are used to treat neurological conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome[1][17]. By blocking potassium channels, these compounds prolong the action potential, leading to increased neurotransmitter release at the synapse. Given its structural similarity, 3-aminopyridine-4-carboxamide hydrochloride is a prime candidate for investigation as a modulator of neuronal function.

Signaling Pathway of Aminopyridines in Neuromodulation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Action Potential Arrives B Voltage-gated K+ Channels (Kv) A->B Opens C Voltage-gated Ca2+ Channels (Cav) A->C Opens B->A Repolarization D Neurotransmitter Vesicles C->D Ca2+ influx triggers vesicle fusion E Synaptic Cleft D->E Neurotransmitter Release F Neurotransmitter Receptors E->F Binds to G Postsynaptic Potential F->G Generates X 3-Aminopyridine-4-carboxamide HCl X->B Blocks

Caption: Proposed mechanism of action of 3-aminopyridine-4-carboxamide hydrochloride at the synapse.

Protocol 3: In Vitro Kinase Inhibition Assay

The aminopyridine scaffold has also been identified as a core structure in many kinase inhibitors. Given that dysregulation of kinase activity is implicated in both cancer and neurological disorders, evaluating the effect of 3-aminopyridine-4-carboxamide hydrochloride on a panel of kinases is a logical step in its characterization.

Materials:

  • Purified recombinant kinases (e.g., a panel of CNS-relevant kinases)

  • Kinase-specific substrate peptides

  • ATP

  • 3-Aminopyridine-4-carboxamide hydrochloride

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-aminopyridine-4-carboxamide hydrochloride in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions[18][19]. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Patch-Clamp Electrophysiology for Potassium Channel Activity

To directly assess the effect of 3-aminopyridine-4-carboxamide hydrochloride on potassium channels, the gold-standard technique is patch-clamp electrophysiology[20][21][22][23][24].

Materials:

  • Cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subtype)

  • External and internal patch-clamp solutions

  • 3-Aminopyridine-4-carboxamide hydrochloride

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Voltage-Clamp Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit potassium currents.

  • Compound Application: Perfuse the cell with the external solution containing a known concentration of 3-aminopyridine-4-carboxamide hydrochloride.

  • Data Acquisition: Record the potassium currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. Construct a dose-response curve by testing a range of concentrations to determine the IC₅₀ for channel block.

Data Presentation and Interpretation

All quantitative data from the described protocols should be summarized in tables for clear comparison. For example, IC₅₀ values from the MTT and kinase inhibition assays should be tabulated for different cell lines and kinases, respectively. Representative dose-response curves should also be presented graphically.

Table 1: Example Data Table for In Vitro Cytotoxicity

Cell LineIC₅₀ (µM) of 3-Aminopyridine-4-carboxamide HCl
MCF-7[Insert Value]
A549[Insert Value]
HCT116[Insert Value]

Table 2: Example Data Table for Kinase Inhibition

Kinase TargetIC₅₀ (µM) of 3-Aminopyridine-4-carboxamide HCl
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]

Conclusion and Future Directions

3-Aminopyridine-4-carboxamide hydrochloride represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the well-established biological activities of related aminopyridines and carboxamides, this compound warrants investigation as a potential therapeutic agent in oncology and neurology. The protocols detailed in this guide provide a robust framework for the initial synthesis and biological characterization of this molecule. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The exploration of this and similar scaffolds could lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Li, J., et al. (2001). Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. Current Medicinal Chemistry. [Link]

  • Keogh, M., et al. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Sotomayor, E. A., et al. (1995). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement Explained. [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice. [Link]

  • JoVE. (n.d.). Patch-clamp protocol for neuronal cultures. [Link]

  • Pharmd Guru. (n.d.). 31. HOFMANN REARRANGEMENT. [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • National Institutes of Health. (2001). Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Scribd. (2022). Hofmann Rearrangement Explained. [Link]

  • BRAIN Journals. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • National Institutes of Health. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. [Link]

  • National Institutes of Health. (2021). Neuroprotective Properties of 4-Aminopyridine. [Link]

  • Springer. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • ResearchGate. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

  • PubMed. (2009). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. [Link]

Sources

Method

Application Notes and Protocols: 3-Aminopyridine-4-carboxamide Hydrochloride as a Versatile Scaffold for Bioactive Molecules

Introduction: The Strategic Value of the 3-Aminopyridine-4-carboxamide Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aminopyridine-4-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. The strategic selection of foundational building blocks is paramount to the successful and efficient discovery of new drugs. Among these, the 3-aminopyridine-4-carboxamide scaffold has emerged as a privileged structure, underpinning the architecture of a diverse array of bioactive molecules. Its intrinsic electronic properties and the orthogonal reactivity of its functional groups—an aromatic amine and a primary carboxamide—offer a versatile platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of 3-aminopyridine-4-carboxamide hydrochloride as a key starting material for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its reactivity through detailed mechanistic discussions, and provide field-proven, step-by-step protocols for the synthesis of advanced intermediates and clinically relevant bioactive molecules. The causality behind experimental choices will be elucidated, empowering the researcher to not only follow a procedure but to understand and adapt it.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is the bedrock of successful synthetic chemistry. 3-Aminopyridine-4-carboxamide hydrochloride is a stable, crystalline solid, which enhances its shelf-life and ease of handling compared to the free base.

Table 1: Physicochemical Properties of 3-Aminopyridine-4-carboxamide and its Hydrochloride Salt

Property3-Aminopyridine-4-carboxamide3-Aminopyridine-4-carboxamide HydrochlorideSource(s)
Molecular Formula C₆H₇N₃OC₆H₈ClN₃O
Molecular Weight 137.14 g/mol 173.60 g/mol
Appearance Off-white to brown solidCrystalline solid
Melting Point 305-310 °C (decomposes)Not explicitly available, but expected to be higher than the free base.
Solubility Sparingly soluble in water, soluble in DMSO and DMF.Soluble in water, methanol; sparingly soluble in other organic solvents.[1]
pKa Data not readily available. The pyridine nitrogen is basic, and the amino group is less basic due to the electron-withdrawing carboxamide group.The hydrochloride salt protonates the most basic nitrogen, typically the pyridine ring nitrogen.

Safety and Handling:

3-Aminopyridine-4-carboxamide hydrochloride should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Core Reactivity and Strategic Transformations

The synthetic utility of 3-aminopyridine-4-carboxamide hydrochloride lies in the distinct reactivity of its functional groups. The hydrochloride form protects the more basic pyridine nitrogen, often allowing for selective reactions at the 3-amino group. Neutralization with a suitable base liberates the free base, opening up a wider range of transformations.

Figure 1: Key reactive sites and potential transformations of the 3-aminopyridine-4-carboxamide scaffold.

Reactions at the 3-Amino Group: Building the Core of Bioactive Molecules

The nucleophilic 3-amino group is the primary site for elaboration, allowing for the introduction of diverse substituents that can modulate the pharmacological profile of the resulting molecule.

N-acylation is a fundamental transformation for introducing a wide range of functionalities. This reaction is crucial in the synthesis of many kinase and PARP inhibitors, where the newly formed amide bond often participates in key hydrogen bonding interactions with the target protein.

Causality in Protocol Design: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction without competing with the amino group of the substrate. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure solubility of the reactants and prevent unwanted side reactions with the solvent.

Protocol 1: General Procedure for N-Acylation

  • Preparation: To a solution of 3-aminopyridine-4-carboxamide hydrochloride (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Reaction: Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation of the 3-amino group with aldehydes or ketones yields Schiff bases (imines), which can be further reduced to secondary amines, providing a flexible route to introduce alkyl or arylalkyl substituents.

Protocol 2: Reductive Amination

  • Schiff Base Formation: To a solution of 3-aminopyridine-4-carboxamide (generated from the hydrochloride salt by neutralization) (1.0 eq) and the desired aldehyde (1.1 eq) in methanol (0.2 M), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove methanol, then extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography.

Transformations Involving the Pyridine Ring: The Suzuki-Miyaura Coupling

The pyridine ring itself can be functionalized, most commonly through cross-coupling reactions. To achieve this, a halogen atom is typically introduced onto the pyridine ring, which then serves as a handle for reactions like the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which are prevalent in many kinase inhibitors.

Causality in Protocol Design: The Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often giving the best results. The base is necessary to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Figure 2: Workflow for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridine-4-carboxamide derivative.

Protocol 3: Suzuki-Miyaura Coupling of a Brominated Intermediate

This protocol assumes the availability of a brominated 3-aminopyridine-4-carboxamide derivative.

  • Reaction Setup: To a microwave vial, add the brominated 3-aminopyridine-4-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at reflux under an inert atmosphere until the starting material is consumed (monitored by LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study on PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with BRCA1/2 mutations. Several approved PARP inhibitors, such as Niraparib, feature a core structure that can be conceptually derived from a 3-aminopyridine-4-carboxamide scaffold. While the exact commercial synthesis routes for these complex molecules are proprietary and often multi-step, we can illustrate the application of our building block in the synthesis of a key indazole-carboxamide intermediate, a common motif in many PARP inhibitors.

The synthesis of Niraparib, for instance, involves the coupling of a substituted phenylpiperidine with a 2H-indazole-7-carboxamide core.[3] The latter can be prepared from precursors that are structurally related to 3-aminopyridine-4-carboxamide.

Conceptual Synthetic Pathway to a PARP Inhibitor Core

The following is a representative, multi-step sequence illustrating how 3-aminopyridine-4-carboxamide could be utilized to construct a key fragment for a PARP inhibitor.

PARP_Inhibitor_Synthesis A 3-Aminopyridine-4-carboxamide B Diazotization & Halogenation A->B C 3-Halopyridine-4-carboxamide B->C D N-Arylation C->D E N-Aryl-3-halopyridine-4-carboxamide D->E F Intramolecular Cyclization E->F G Indazole-carboxamide Core F->G

Figure 3: Conceptual synthetic route towards an indazole-carboxamide core for PARP inhibitors.

Conclusion: A Building Block of Strategic Importance

3-Aminopyridine-4-carboxamide hydrochloride is more than just a chemical reagent; it is a strategic starting point for the synthesis of a multitude of high-value bioactive molecules. Its well-defined reactivity, coupled with its commercial availability and stability as a hydrochloride salt, makes it an invaluable tool for medicinal chemists. By understanding the principles behind its reactivity and leveraging the protocols outlined in this guide, researchers can unlock its full potential in the discovery and development of the next generation of therapeutics.

References

  • Chemical Label for 3-aminopyridine-4-carboxamide hydrochloride. (CAS: 1354950-11-0).
  • Foley, J. R., & Wilson, R. D. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
  • Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid product page. (CAS: 7579-20-6).
  • Pipzine Chemicals.
  • MedChemExpress.
  • Organic Syntheses Procedure for 3-aminopyridine.
  • A patent for the synthesis of 3-fluorine-4-aminopyridine. CN101863829A.
  • A patent for the preparation of Niraparib and its intermedi
  • A paper on the synthesis of kinase inhibitors. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • A YouTube video on Suzuki Coupling experimental procedure.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ChemicalBook.
  • Wikipedia. 3-Aminopyridine.
  • A paper on the reactivity of 4-aminopyridine. Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
  • Cayman Chemical.
  • A paper on the synthesis of aminopyridines.
  • A patent for the preparation of 2-chloro-3-aminopyridine. US3838136A.
  • A patent for 4-amino-3-sulfonamido pyridine deriv
  • A paper on the medicinal chemistry of kinase inhibitors. Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • A paper on the synthesis of PARP inhibitors. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • A paper on the synthesis of PARP inhibitors. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
  • A paper on the synthesis of PARP inhibitors. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
  • A paper on PARP inhibitors.
  • A paper on the synthesis of kinase inhibitors.
  • A review on small molecule kinase inhibitors. Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • A paper on the synthesis of FGFR inhibitors.
  • A patent for the synthesis of Niraparib. CN107235957A.
  • ChemicalBook. Niraparib synthesis.
  • A paper on the synthesis of Niraparib.
  • A diagram of the synthesis of Niraparib. Synthesis of niraparib (XXXII).

Sources

Application

experimental use of 3-Aminopyridine-4-carboxamide hydrochloride in cell culture

An Application Note on the Experimental Use of 3-Aminopyridine-4-carboxamide Hydrochloride in Cell Culture Introduction: Navigating the Research Frontier 3-Aminopyridine-4-carboxamide hydrochloride is a pyridinecarboxami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Experimental Use of 3-Aminopyridine-4-carboxamide Hydrochloride in Cell Culture

Introduction: Navigating the Research Frontier

3-Aminopyridine-4-carboxamide hydrochloride is a pyridinecarboxamide derivative noted primarily as a versatile intermediate in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules for neuropharmacology and anti-inflammatory applications.[1] While its utility as a chemical building block is established, its specific biological effects and mechanisms of action in cellular models are not yet extensively documented in publicly available literature.

This guide is designed for researchers, scientists, and drug development professionals venturing into the study of this compound. Given the limited specific data, this document provides a scientifically-grounded framework for investigation by drawing logical inferences from the well-documented activities of structurally related compounds, namely aminopyridines (e.g., 4-Aminopyridine) and other bioactive carboxamide derivatives. The protocols herein are robust starting points, designed to be adapted and optimized for your specific cell models and research questions.

Compound Profile and Handling

Before initiating any experiment, it is crucial to understand the basic properties and safety requirements for 3-Aminopyridine-4-carboxamide hydrochloride.

Property Value Source
CAS Number 1354950-11-0[2]
Molecular Formula C₆H₈ClN₃OInferred
Appearance Off-white to brown solid[1]
Storage Store at 0-8°C[1]
Safety Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[2][3][4][5]

Safety Precautions: Always handle 3-Aminopyridine-4-carboxamide hydrochloride in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4][5]

Proposed Mechanism of Action: An Evidence-Based Hypothesis

Based on the established pharmacology of related aminopyridines, we can hypothesize a primary mechanism of action for 3-Aminopyridine-4-carboxamide hydrochloride. Aminopyridines, such as 4-Aminopyridine (4-AP), are well-characterized as blockers of voltage-gated potassium (Kv) channels.[6][7] By inhibiting these channels, they can prolong action potentials and alter cellular ion homeostasis, leading to a cascade of downstream effects.

A plausible signaling pathway initiated by this compound in a cancer cell model could involve the induction of apoptosis. The inhibition of Kv channels can lead to membrane depolarization, which in turn may trigger an influx of extracellular calcium ([Ca²⁺]i).[6] This elevation in intracellular calcium can act as a stress signal to the mitochondria, leading to the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway involving caspase-9 and the executioner caspase-3.[6][8][9]

Proposed_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 3AP4C 3-Aminopyridine- 4-carboxamide HCl Kv_Channel Voltage-Gated K+ Channel (Kv) 3AP4C->Kv_Channel Inhibition Depolarization Membrane Depolarization Kv_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_Int Increased Intracellular [Ca2+] Ca_Channel->Ca_Int Ca2+ Influx Ca_Ext Extracellular Ca2+ Depolarization->Ca_Channel Activates Mito_Stress Mitochondrial Stress Ca_Int->Mito_Stress Induces Casp9 Activated Caspase-9 Mito_Stress->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow A 1. Prepare Stock Solution (e.g., 100 mM in DMSO) B 2. Seed Cells in Plates (e.g., 96-well, 6-well) A->B C 3. Treat Cells (Dose-response & Time-course) B->C D 4a. Assess Cytotoxicity (MTT Assay) C->D E 4b. Detect Apoptosis (Annexin V/PI Staining) C->E F 4c. Measure Caspase Activity (Caspase-Glo 3/7 Assay) C->F G 5. Analyze Data & Interpret Results D->G E->G F->G

Caption: General workflow for evaluating the compound's cellular effects.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a concentrated stock solution, which is essential for accurate and reproducible dosing in cell culture experiments.

Rationale: A high-concentration stock in an organic solvent like DMSO allows for minimal solvent exposure to the cells when diluted into the aqueous culture medium. Based on data for the related compound 4-Aminopyridine, DMSO is an appropriate solvent. [10] Materials:

  • 3-Aminopyridine-4-carboxamide hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE.

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., for 1 mL of a 100 mM stock). The molecular weight of the hydrochloride salt is approximately 173.6 g/mol .

  • Dissolution: Carefully weigh the powder and add it to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Based on stability data for similar compounds, the stock should be stable for several months under these conditions. [10]6. Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in sterile, serum-free cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration in the culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a crucial first step to determine the compound's cytotoxic potential and establish a dose-response curve.

Rationale: The MTT assay provides quantitative data on how the compound affects cell proliferation and survival, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cells of interest, in logarithmic growth phase

  • 96-well flat-bottom cell culture plates

  • Complete growth medium

  • 3-Aminopyridine-4-carboxamide hydrochloride working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound dose) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C if needed.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Suggested Initial Concentration Range for Screening
0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. This dual staining provides a clear picture of the mode of cell death.

Materials:

  • Cells seeded and treated in 6-well plates

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Interpretation and Further Steps

A dose-dependent decrease in cell viability coupled with an increase in the Annexin V-positive cell population would strongly suggest that 3-Aminopyridine-4-carboxamide hydrochloride induces apoptosis. To further validate this, one could perform a caspase activity assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases, which are key mediators of apoptosis. [8]Western blot analysis for key apoptotic proteins like Bcl-2, Bax, and cleaved PARP can further elucidate the specific apoptotic pathway involved. [9]

Conclusion

While the biological role of 3-Aminopyridine-4-carboxamide hydrochloride is still an emerging area of research, the protocols and a priori reasoning outlined in this guide provide a robust and scientifically-defensible starting point for its investigation in cell culture. By leveraging knowledge from related chemical structures, researchers can systematically uncover its cytotoxic and pro-apoptotic potential, contributing valuable knowledge to the fields of drug discovery and cell biology.

References

  • Li, Q., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry, 28(2), 199-208. Available from: [Link]

  • Zheng, W., et al. (2006). 4-aminopyridine, a Kv channel antagonist, prevents apoptosis of rat cerebellar granule neurons. Neuropharmacology, 51(4), 737-46. Available from: [Link]

  • Wang, Y., et al. (2018). Carboxamide derivatives induce apoptosis in the U251 glioma cell line. Oncology Letters, 15(5), 7331–7336. Available from: [Link]

  • Triggle, D. J., & Triggle, C. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • Triggle, D. J., & Triggle, C. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. Available from: [Link]

  • Müller, M., et al. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain Research, 826(1), 93-103. Available from: [Link]

  • Govindappa, P. K., et al. (2022). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Scientific Reports, 12(1), 1640. Available from: [Link]

Sources

Method

Introduction: Unveiling the Potential of a Novel Aminopyridine Derivative

An Application Guide to Developing Assays with 3-Aminopyridine-4-carboxamide hydrochloride The aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives demonstrating a wide rang...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Developing Assays with 3-Aminopyridine-4-carboxamide hydrochloride

The aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives demonstrating a wide range of biological activities. Notably, compounds in this class are recognized as modulators of ion channels and inhibitors of various enzymes, leading to their investigation in neurological disorders and oncology. 3-Aminopyridine-4-carboxamide hydrochloride is a novel derivative within this versatile chemical family. While specific biological data for this compound is not yet widely established, its structural similarity to other well-characterized aminopyridines provides a rational basis for exploring its potential in several key biological assays.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 3-Aminopyridine-4-carboxamide hydrochloride. We provide a framework of detailed protocols and the scientific rationale behind them, empowering researchers to systematically investigate its cytotoxic, ion channel modulating, and enzyme-inhibiting properties. Furthermore, we explore its potential application in the innovative field of bioorthogonal chemistry.

PART 1: Foundational Steps and Safety Considerations

Before commencing any biological assay, it is imperative to establish the fundamental properties of the compound and ensure safe handling.

Solubility and Stock Solution Preparation

Accurate and reproducible results are contingent on the correct preparation of the test compound. The hydrochloride salt form of 3-Aminopyridine-4-carboxamide suggests good solubility in aqueous solutions.

Protocol for Solubility Testing and Stock Preparation:

  • Initial Solubility Screen: Begin by attempting to dissolve a small, known amount of 3-Aminopyridine-4-carboxamide hydrochloride in high-purity water. If insoluble, proceed to test common laboratory solvents such as DMSO or ethanol.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, DMSO is a common choice, but the final concentration in the assay medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Safety and Handling

Based on safety data for structurally related aminopyridine compounds, the following precautions should be observed[1][2][3][4]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: The compound may be harmful if swallowed. Do not eat, drink, or smoke in the laboratory.

PART 2: Cytotoxicity Profiling - The Essential First Step

A fundamental understanding of a compound's effect on cell viability is crucial. It establishes the therapeutic window and informs the concentration range for all subsequent cell-based functional assays. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start Seed cells in 96-well plate incubate_adhesion Incubate 24h for cell adhesion start->incubate_adhesion add_compound Add serial dilutions of 3-Aminopyridine-4-carboxamide HCl incubate_adhesion->add_compound incubate_treatment Incubate for desired exposure (e.g., 24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare a series of dilutions of 3-Aminopyridine-4-carboxamide hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1][3]

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is then plotted with cell viability on the y-axis and the log of the compound concentration on the x-axis. The half-maximal inhibitory concentration (IC₅₀) can be determined from this curve using non-linear regression analysis.

ParameterDescriptionExample Value
Cell Line Cancer cell line (e.g., HeLa)HeLa
Seeding Density 5,000 cells/well5,000
Exposure Time 48 hours48 hours
IC₅₀ Concentration for 50% inhibition15 µM

PART 3: Probing Functional Activity - Ion Channel Modulation

Many aminopyridine derivatives are known to function as potassium (K⁺) channel blockers.[5] These channels are critical for maintaining the membrane potential in excitable cells, and their modulation can have profound physiological effects. A thallium flux assay is a common and effective high-throughput method to screen for potassium channel modulators.

Principle of the Thallium Flux Assay

This assay leverages the permeability of potassium channels to thallium ions (Tl⁺).[6] Cells are loaded with a fluorescent indicator dye that is sensitive to Tl⁺. When potassium channels open, Tl⁺ flows into the cell down its concentration gradient and binds to the dye, causing a significant increase in fluorescence.[6] Inhibitors of the channel will prevent this influx and thus reduce the fluorescent signal.

Experimental Workflow: Potassium Channel Assay

K_Channel_Workflow cluster_prep Preparation cluster_treatment Compound Incubation cluster_readout Stimulation & Readout start Plate cells expressing K+ channels load_dye Load cells with Tl+-sensitive fluorescent dye start->load_dye add_compound Add 3-Aminopyridine-4-carboxamide HCl (potential blocker) load_dye->add_compound incubate_compound Incubate for a short period add_compound->incubate_compound place_reader Place plate in a fluorescence reader incubate_compound->place_reader add_stimulus Inject stimulus buffer (containing K+ and Tl+) place_reader->add_stimulus read_fluorescence Measure fluorescence kinetics add_stimulus->read_fluorescence

Caption: High-throughput screening workflow for potassium channel blockers.

Detailed Protocol: Thallium Flux Assay

This protocol is adapted from commercially available kits (e.g., FluxOR™ Potassium Ion Channel Assay).[6][7]

  • Cell Plating: Seed cells stably or transiently expressing the potassium channel of interest onto poly-D-lysine coated 96- or 384-well plates. Incubate overnight.

  • Dye Loading: Remove the culture medium and add the dye-loading buffer containing the thallium-sensitive fluorescent dye. Incubate at room temperature for 60-90 minutes, protected from light.[7]

  • Compound Addition: Add various concentrations of 3-Aminopyridine-4-carboxamide hydrochloride to the wells. Also, include wells with a known channel blocker (positive control) and vehicle only (negative control).

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader equipped with injectors.

  • Stimulation: Record a baseline fluorescence for a few seconds, then inject a stimulus buffer containing Tl⁺ and a high concentration of K⁺ (to depolarize the cell and open voltage-gated channels).

  • Data Acquisition: Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the influx kinetics.[7]

Data Analysis and Interpretation

The activity of the compound is determined by its effect on the rate of fluorescence increase upon stimulation. An inhibitor will cause a dose-dependent decrease in the signal. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the compound concentration.

ParameterDescriptionExample Value
Channel Target Voltage-gated potassium channelhERG (Kᵥ11.1)
Cell Line HEK293 expressing hERGHEK293-hERG
Positive Control Known hERG blockerAstemizole
IC₅₀ Concentration for 50% inhibition5 µM

PART 4: Probing Functional Activity - Enzyme Inhibition

Certain aminopyridine derivatives have been identified as potent inhibitors of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis.[8] This makes RNR a key target in cancer therapy. An in vitro assay can determine if 3-Aminopyridine-4-carboxamide hydrochloride has a similar inhibitory activity.

Principle of the Ribonucleotide Reductase (RNR) Assay

RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[9] Its activity can be measured by quantifying the formation of a deoxyribonucleotide product from a ribonucleotide substrate. A common method involves using a radiolabeled substrate, such as [³H]CDP, and measuring the formation of radiolabeled dCDP.[10]

Experimental Workflow: RNR Inhibition Assay

RNR_Workflow start Prepare reaction mixture: - Purified RNR enzyme - [3H]CDP substrate - Allosteric effectors (e.g., ATP) add_compound Add varying concentrations of 3-Aminopyridine-4-carboxamide HCl start->add_compound incubate Incubate at 37°C to allow enzymatic reaction add_compound->incubate stop_reaction Stop the reaction incubate->stop_reaction separate Separate substrate ([3H]CDP) from product ([3H]dCDP) (e.g., Dowex column) stop_reaction->separate quantify Quantify radioactivity of the product via scintillation counting separate->quantify

Caption: Workflow for an in vitro Ribonucleotide Reductase (RNR) inhibition assay.

Detailed Protocol: In Vitro RNR Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., HEPES), purified RNR subunits (RRM1 and RRM2), an allosteric effector (e.g., ATP), and a reducing agent (e.g., DTT).[11]

  • Inhibitor Addition: Add varying concentrations of 3-Aminopyridine-4-carboxamide hydrochloride or a known RNR inhibitor (e.g., hydroxyurea) to the reaction tubes.

  • Initiate Reaction: Start the reaction by adding the radiolabeled substrate (e.g., [³H]CDP).

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Termination: Stop the reaction, for example, by boiling.

  • Product Separation: Separate the unreacted [³H]CDP from the product [³H]dCDP. This can be achieved by dephosphorylating the nucleotides and then separating the resulting cytidine and deoxycytidine using a Dowex-1-borate column.[11]

  • Quantification: Measure the radioactivity of the eluted product fraction using a liquid scintillation counter.

Data Analysis and Interpretation

The enzyme activity is proportional to the amount of radioactivity detected in the product fraction. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. An IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

PART 5: Exploring Advanced Applications - Bioorthogonal Chemistry

The aminopyridine scaffold has potential as a fluorescent probe.[12][13] While 3-Aminopyridine-4-carboxamide hydrochloride itself is not a ready-to-use probe, this section provides a conceptual framework for how it could be modified and used in "click-and-probe" applications for cellular imaging or proteomic studies.

Principle of "Click-and-Probe" Applications

Bioorthogonal click chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes.[14] A common example is the copper-catalyzed alkyne-azide cycloaddition (CuAAC).[15] For a "click-and-probe" application, the aminopyridine core would first need to be chemically modified to include a bioorthogonal handle (e.g., an azide or alkyne). This modified compound could then be introduced to cells. A corresponding fluorescent reporter molecule with the complementary handle could then be added, which would "click" onto the target-bound aminopyridine, revealing its location.

Conceptual Workflow

Click_Chemistry_Workflow A Synthesize Bioorthogonal Derivative (e.g., Azido-Aminopyridine) B Incubate cells with the Azido-Aminopyridine probe A->B C Probe binds to its intracellular target(s) B->C D Wash to remove unbound probe C->D E Fix and permeabilize cells D->E F Perform 'Click' Reaction: Add fluorescent alkyne reporter + Copper (I) catalyst E->F G Wash to remove unbound reporter F->G H Image cells via fluorescence microscopy G->H

Caption: Conceptual workflow for a "click-and-probe" bioimaging experiment.

This approach allows for the specific visualization of the compound's subcellular localization or its protein targets, providing invaluable mechanistic insights that are not achievable with traditional assays.

Conclusion

3-Aminopyridine-4-carboxamide hydrochloride represents a compound of interest due to its placement within a biologically active chemical class. This guide provides a strategic and experimentally robust framework for its initial characterization. By systematically applying the detailed protocols for cytotoxicity, ion channel modulation, and enzyme inhibition, researchers can efficiently profile the compound's biological activity. The presented workflows are designed to be self-validating and provide a solid foundation for further, more complex mechanistic studies, including the exciting potential for development into a bespoke bioorthogonal chemical probe.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Chemical label 3-aminopyridine-4-carboxamide hydrochloride. (n.d.). Google Cloud.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1568. Retrieved from [Link]

  • Levin, M., et al. (2009). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology, 5(9), 1353-1358. Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Donev, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 133-139. Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (2025, September 15).
  • 14 - • SAFETY DATA SHEET. (2025, November 6).
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Chen, D., et al. (2023). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 14(22), e5114. Retrieved from [Link]

  • FLIPR Potassium Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021, November 15). Sciforum. Retrieved from [Link]

  • Potassium Channel Assays | K⁺ Indicators. (n.d.). ION Biosciences. Retrieved from [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Bioorthogonal Click Chemistry: An Indispensable Tool to Create Multifaceted Cell Culture Scaffolds. ACS Macro Letters, 1(1), 175-179. Retrieved from [Link]

  • Aye, Y., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9835-9840. Retrieved from [Link]

  • A bioorthogonal click chemistry toolbox for targeted synthesis of branched and well-defined protein-protein conjugates. (n.d.). ChemRxiv. Retrieved from [Link]

  • (PDF) Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Kunos, C. A., et al. (2012). A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. Molecular Cancer Therapeutics, 11(12), 2677-2686. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Formulation of 3-Aminopyridine-4-carboxamide Hydrochloride for Preclinical In Vivo Research

Abstract This document provides a comprehensive technical guide for the formulation of 3-Aminopyridine-4-carboxamide hydrochloride (CAS No. 1354950-11-0), a pyridine carboxamide derivative of interest in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 3-Aminopyridine-4-carboxamide hydrochloride (CAS No. 1354950-11-0), a pyridine carboxamide derivative of interest in pharmaceutical research, for in vivo preclinical studies.[1][2] Proper formulation is critical for ensuring drug stability, bioavailability, and the generation of reproducible and reliable experimental data.[3][4] This guide covers the essential physicochemical properties of the compound, outlines a logical workflow for formulation strategy selection, and provides detailed, step-by-step protocols for preparing solutions suitable for intravenous (IV) and oral gavage (PO) administration. The causality behind each procedural step and the selection of excipients is explained to empower researchers to make informed decisions.

Physicochemical Characterization & Pre-formulation Insights

A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation development.[3] 3-Aminopyridine-4-carboxamide is a versatile intermediate used in the synthesis of bioactive molecules, particularly in neuropharmacology.[1] As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form.

Table 1: Physicochemical Properties of 3-Aminopyridine-4-carboxamide Hydrochloride

PropertyValue / ObservationSource / Rationale
Chemical Formula C₆H₈ClN₃OInferred from structure
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules.[5]
Solubility Expected to be soluble in water and polar protic solvents.The parent compound, 3-aminopyridine, is highly soluble in water (>1000 g/L).[6][7] The hydrochloride salt form generally increases aqueous solubility.
pKa The pyridine ring nitrogen is the most likely site of protonation. The pKa of the pyridinium ion in 3-aminopyridine is ~6.0.[6]The pH of the formulation vehicle will determine the ionization state, impacting solubility and membrane permeability.
Stability Aminopyridine derivatives are generally stable under standard laboratory conditions.[8][9]Stability studies confirm that related compounds like 4-aminopyridine are stable in oral capsule formulations for at least 6 months at room temperature.[8][9]

Core Principles for In Vivo Formulation

The selection of a formulation strategy is dictated by the intended route of administration, the required dose, and the compound's intrinsic properties. The goal is to deliver the compound accurately while minimizing any confounding effects from the vehicle itself.[10][11]

  • pH and Buffering: For parenteral (e.g., IV) routes, the pH of the formulation should ideally be close to physiological pH (7.2-7.4) to prevent injection site irritation, hemolysis, or precipitation of the compound in the bloodstream.[12]

  • Tonicity: Intravenous formulations must be isotonic with blood (approx. 280-300 mOsm/kg) to prevent damage to red blood cells. 0.9% Sodium Chloride (Normal Saline) is a common choice as it is isotonic.

  • Solubility & Vehicle Selection: The primary challenge in preclinical formulation is often poor aqueous solubility.[3] While 3-Aminopyridine-4-carboxamide hydrochloride is anticipated to be water-soluble, if high concentrations are needed, co-solvents or other excipients may be required. However, vehicles must be chosen carefully, as many can have their own biological effects.[11][13] For instance, pure DMSO can cause significant motor impairment in mice when administered intraperitoneally.[11][13]

  • Sterility: All parenteral formulations must be sterile to prevent infection. This is typically achieved by filtration through a 0.22 µm filter.[12]

Formulation Strategy Workflow

A systematic approach is crucial for developing a suitable formulation. The following diagram outlines the decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Formulation Path A Determine Target Dose (mg/kg) & Administration Route (IV, PO) B Assess Aqueous Solubility (e.g., in Saline, PBS) A->B C Is Target Concentration Achieved in Aqueous Vehicle? B->C D Aqueous Solution (e.g., Saline, PBS) Proceed to Protocol A or B C->D  Yes E Explore Co-solvents (e.g., PEG400, Solutol) or Suspension C->E  No F Oral Suspension (e.g., 0.5% CMC) Proceed to Protocol C E->F For Oral Route

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Aminopyridine-4-carboxamide Hydrochloride

Welcome to the technical support guide for the synthesis of 3-Aminopyridine-4-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Aminopyridine-4-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of 3-Aminopyridine-4-carboxamide is a nuanced process. While seemingly straightforward, the key challenge lies in the selective manipulation of functional groups on the pyridine ring. This guide addresses the most common pitfalls and offers field-proven solutions.

Core Synthetic Strategy: An Overview

The most logical and cost-effective pathway to 3-Aminopyridine-4-carboxamide proceeds from Pyridine-3,4-dicarboxylic acid. The synthesis involves two key transformations followed by salt formation. The critical step, a selective Hofmann rearrangement, is where most yield is lost if not properly controlled.

Synthesis_Workflow A Pyridine-3,4-dicarboxylic Acid Starting Material B Pyridine-3,4-dicarboxamide Intermediate A->B C 3-Amino-4-cyanopyridine Potential Side-Product B->C Dehydration Side Reaction D 3-Aminopyridine-4-carboxamide Target Free Base B->D NaOBr or NaOCl, NaOH Controlled Temperature E 3-Aminopyridine-4-carboxamide Hydrochloride Final Product D->E HCl in IPA or Ether

Caption: Overall synthetic workflow for 3-Aminopyridine-4-carboxamide Hydrochloride.

Troubleshooting Guide: Yield Optimization

This section is structured to directly address the problems you may be facing in the lab.

Q1: My initial diamidation step from Pyridine-3,4-dicarboxylic acid is inefficient, resulting in a low yield of Pyridine-3,4-dicarboxamide. What's going wrong?

Answer: Low yield in this initial step typically points to incomplete activation of the carboxylic acids or inefficient amination.

  • Causality - The "Why": Both carboxylic acid groups must be converted to a more reactive species (like an acyl chloride) to readily react with ammonia. If the activation is incomplete, you will recover starting material. Furthermore, the reaction with ammonia is highly exothermic and can lead to side reactions if not controlled.

  • Troubleshooting Actions:

    • Ensure Anhydrous Conditions: The activation step using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is extremely sensitive to moisture. Ensure your glassware is oven-dried and the solvent (e.g., THF, DCM) is anhydrous. Water will quench the acyl chloride intermediate, reverting it to the carboxylic acid.

    • Optimize Activation:

      • Use a slight excess (2.2-2.5 equivalents) of the chlorinating agent.

      • Add a catalytic amount of DMF (Vilsmeier-Haack catalysis) when using oxalyl chloride to accelerate the formation of the acyl chloride.

      • Monitor the reaction for the cessation of gas evolution (HCl and SO₂ for SOCl₂, or HCl, CO, and CO₂ for (COCl)₂).

    • Control the Amination Reaction:

      • Perform the addition of the crude acyl chloride solution to a cold (0 °C), concentrated solution of ammonium hydroxide. This minimizes potential side reactions and ensures the ammonia remains in solution.

      • Stir vigorously to ensure proper mixing as the amide product often precipitates.

ParameterRecommendationRationale
Chlorinating Agent 1. Oxalyl Chloride + cat. DMF2. Thionyl ChlorideOxalyl chloride is often cleaner, as byproducts are gaseous.
Reaction Temp (Activation) Reflux in THF or DCMDrives the reaction to completion.
Reaction Temp (Amination) 0 °C to 5 °CControls exotherm, maximizes ammonia concentration.
Ammonia Source Concentrated NH₄OH (aq) or NH₃ gas in an appropriate solventAqueous ammonia is convenient but introduces water. For highly sensitive substrates, using ammonia gas may be preferable.
Q2: The critical Hofmann rearrangement is failing. I'm either recovering the starting diamide or getting a complex mixture of products. How can I improve this step?

Answer: This is the most challenging step. Failure here is usually due to incorrect stoichiometry, improper temperature control, or premature degradation of the hypohalite reagent. The goal is a selective rearrangement of the C3-carboxamide.

  • Causality - The "Why": The Hofmann rearrangement proceeds via an N-haloamide and an isocyanate intermediate. The reaction requires one equivalent of bromine (or chlorine source) and two equivalents of strong base per amide group undergoing rearrangement. Since we only want to rearrange one of the two amide groups, precise control of reagents is paramount. The C3 and C4 positions have different electronic environments, which can be exploited to achieve selectivity.

  • Troubleshooting & Optimization Protocol:

Hofmann_Troubleshooting cluster_Reagents Reagent Issues cluster_Temp Temperature Issues Start Low Yield in Hofmann Rearrangement CheckReagents 1. Reagent Stoichiometry & Quality Check Start->CheckReagents CheckTemp 2. Temperature Control Issue Start->CheckTemp CheckPurity 3. Starting Material Purity Start->CheckPurity Reagent1 Is NaOBr solution freshly prepared? (Degrades on standing) CheckReagents->Reagent1 Temp1 Was initial bromination at 0-5 °C? (Prevents degradation) CheckTemp->Temp1 Reagent2 Are you using ~1.1 eq of Br₂? (Excess leads to side reactions) Reagent3 Is base concentration sufficient? (Need >2.0 eq NaOH) Temp2 Was rearrangement (heating) step too aggressive? (Target 60-75 °C)

Caption: Decision tree for troubleshooting the Hofmann rearrangement step.

  • Step-by-Step Protocol for Selective Hofmann Rearrangement:

    • Preparation of Sodium Hypobromite (NaOBr): In a flask equipped for cooling, dissolve 2.2 equivalents of NaOH in water. Cool the solution to 0-5 °C in an ice bath. Slowly add 1.1 equivalents of liquid bromine (Br₂) dropwise with vigorous stirring. The solution should turn a pale yellow. Use this solution immediately as it is not stable.

    • N-Bromination: Dissolve your Pyridine-3,4-dicarboxamide (1.0 equiv) in a separate flask with a cold solution of NaOH (additional to the above). Cool this mixture to 0-5 °C.

    • Reaction: Slowly add the freshly prepared, cold NaOBr solution to the cold amide solution. Maintain the temperature below 5 °C during the addition. Stir at this temperature for 1-2 hours. Reaction completion can be monitored by TLC or HPLC.

    • Rearrangement: Once the formation of the N-bromoamide intermediate is complete, slowly warm the reaction mixture to room temperature, and then heat to 70-75 °C for 1-1.5 hours.[1] The reaction progress from the intermediate to the final amine can be monitored.

    • Workup: Cool the reaction mixture. The pH will be highly basic. Carefully acidify with concentrated HCl to a pH of ~9-10 to ensure the product amine is in its free-base form for extraction. Extract multiple times with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

    • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product will likely require purification.

Q3: My final product is impure. How can I effectively purify 3-Aminopyridine-4-carboxamide and form the hydrochloride salt?

Answer: Impurities often include the unreacted starting diamide, the 4-amino isomer, or hydrolysis byproducts. The hydrochloride salt formation is an excellent final purification step.

  • Purification of the Free Base:

    • Column Chromatography: If isomers are present, silica gel chromatography is often necessary. A gradient elution system starting with Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH in DCM) is a good starting point.

    • Recrystallization: If the major impurity is the starting diamide, a recrystallization from a solvent system like ethanol/water or isopropanol may be effective, as the polarity difference between the diamide and the amino-amide is significant.

  • Protocol for Hydrochloride Salt Formation and Purification:

    • Dissolve the purified (or crude, if reasonably clean) 3-Aminopyridine-4-carboxamide free base in a minimal amount of a suitable solvent like Isopropyl Alcohol (IPA) or Methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in IPA (commercially available) or ethereal HCl dropwise until the pH is strongly acidic (pH 1-2, check with pH paper).

    • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in the cold for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether, to remove residual acid and solvent.

    • Dry the white to off-white solid product under vacuum. This final product should have significantly higher purity.

Frequently Asked Questions (FAQs)

Q: What is a typical expected overall yield for this synthesis? A: This is a challenging synthesis. A realistic overall yield for a non-optimized, lab-scale synthesis would be in the range of 30-50%. With careful optimization of the Hofmann rearrangement and purification steps, yields exceeding 60% are achievable. Published methods for similar Hofmann degradations on nicotinamide report yields from 65% to over 90% for that specific step.[1][2]

Q: Are there alternative synthetic routes? A: Yes, though they may be more complex or expensive. One could envision a route starting from 3-amino-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid, and subsequent amidation. Another approach could involve a Curtius or Lossen rearrangement from a corresponding acyl azide or hydroxamic acid, respectively, but the Hofmann is generally the most direct method from the carboxamide.

Q: What are the critical safety precautions for the Hofmann Rearrangement? A: This reaction requires strict adherence to safety protocols.

  • Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Strong Base: Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Exotherm: The reaction can be exothermic, especially during the addition of bromine to NaOH and the initial reaction with the amide. Maintain cooling with an ice bath to prevent the reaction from running away.

References

  • Organic Syntheses, Coll. Vol. 7, p.27 (1990); Vol. 60, p.5 (1981). 3-Aminopyridine. [Link]

  • Patel, M. et al. (WO2012095691A1) An improved process for producing aminopyridines.
  • Li, J. et al. (CN101863829A) Synthesis method of 3-fluorine-4-aminopyridine.
  • Zhang, K. (CN111170937A) Preparation method of 3-aminopyridine.
  • Shneine, J. K., & Al-shirayda, H. A. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Aminopyridine-4-carboxamide Hydrochloride

Welcome to the technical support guide for the purification of 3-Aminopyridine-4-carboxamide hydrochloride (CAS: 1354950-11-0). This document is designed for researchers, scientists, and drug development professionals, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Aminopyridine-4-carboxamide hydrochloride (CAS: 1354950-11-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this important pharmaceutical intermediate.

Compound Profile

To effectively purify a compound, understanding its fundamental properties is critical. 3-Aminopyridine-4-carboxamide hydrochloride is a key building block in medicinal chemistry, particularly in neuropharmacology[1].

PropertyValueSource
CAS Number 1354950-11-0[2]
Molecular Formula C₆H₈ClN₃ODerived
Molecular Weight 173.60 g/mol Derived
Appearance Off-white to brown solid[1]
Storage Conditions Store at 0-8°C, protected from moisture[1][3]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Aminopyridine-4-carboxamide hydrochloride in a question-and-answer format.

Issue 1: The Purified Product is Discolored (Yellow, Brown, or Red)

Q: My final product is a brownish powder, not the expected off-white solid. What causes this discoloration and how can I fix it?

A: Discoloration is a common issue with aminopyridine derivatives and typically indicates the presence of colored impurities or degradation products[4]. These can arise from the synthesis process or from slow degradation upon exposure to air and light.

Causality:

  • Oxidized Impurities: The amino group on the pyridine ring can be susceptible to oxidation, leading to highly colored byproducts.

  • Trapped Solvents/Reagents: Residual colored reagents or high-boiling point solvents from the reaction mixture can contaminate the crystalline lattice.

  • Thermal Degradation: Prolonged heating during purification can cause the compound to degrade.

Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: During recrystallization, dissolve the crude product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield[5].

  • Hot Filtration: This step is crucial when using activated charcoal or if insoluble impurities are present.

    • Protocol: After a brief heating period with charcoal (2-5 minutes), perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble material. This must be done quickly to prevent premature crystallization in the funnel.

  • Reducing Agents: For stubborn discoloration that suggests oxidation, a mild reducing agent can be used.

    • Protocol: In a procedure adapted from the purification of 3-aminopyridine, a small amount of sodium hydrosulfite can be added along with activated charcoal during recrystallization to reduce colored, oxidized impurities to less colored forms[6].

Issue 2: Low Recovery or No Crystal Formation After Recrystallization

Q: I dissolved my crude product, but upon cooling, I'm getting very low yield, or the product is oiling out instead of crystallizing. What's going wrong?

A: This is a classic recrystallization problem that usually points to an inappropriate choice of solvent or suboptimal experimental conditions.

Causality:

  • Solvent is Too Good: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the solvent is too effective even at low temperatures, the compound will remain in the mother liquor, resulting in low recovery[5].

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time to allow for maximum crystal formation[5].

  • Supersaturation: The solution may be supersaturated, meaning the solute needs a nucleation point to begin crystallization.

  • Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation, sometimes leading to the product "oiling out."

Solutions:

  • Optimize the Solvent System:

    • Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent is a primary cause of low yield[5].

    • Use a Mixed-Solvent System: If a single solvent is too effective, introduce an "anti-solvent" in which your compound is insoluble. Dissolve the crude product in a minimum of the "good" hot solvent (e.g., ethanol, methanol) and then add the "bad" solvent (e.g., hexanes, ethyl acetate) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly. A patent for purifying a similar aminopyridine uses an ethanol/hexamethylene system[7].

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: Add a tiny crystal of previously purified product to the cooled solution to initiate crystallization.

  • Maximize Recovery:

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 30-60 minutes before filtering.

    • Second Crop: Concentrate the mother liquor (the liquid remaining after filtration) by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals[5].

Issue 3: Impurities Persist After Purification (Verified by TLC/HPLC)

Q: I have performed recrystallization, but TLC analysis still shows a significant impurity spot with a similar Rf to my product. How can I remove it?

A: When impurities have polarity and solubility characteristics similar to the target compound, simple recrystallization may not be sufficient.

Causality:

  • Co-crystallization: The impurity may have a similar enough structure to be incorporated into the crystal lattice of your product.

  • Similar Polarity: The impurity and product have very similar affinities for both the stationary phase (TLC plate) and the mobile phase, making separation difficult.

Solutions:

  • Column Chromatography: This is the preferred method for separating compounds with different polarities[8][9].

    • Stationary Phase: Silica gel is standard. However, since aminopyridines are basic, they can interact strongly with the acidic silanol groups on the silica surface, leading to "peak tailing"[10].

    • Troubleshooting Tailing: To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica, leading to better peak shapes. Alternatively, using a different stationary phase like neutral alumina can be effective[10].

    • Mobile Phase Optimization: Systematically test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using TLC to find the eluent that provides the best separation between your product and the impurity.

  • Acid-Base Extraction: This technique can be used during the workup before final purification to remove acidic or basic impurities[8]. Since your target compound is a hydrochloride salt, it is acidic. If you suspect a neutral or acidic impurity, you could neutralize a solution of your compound, extract the free base into an organic solvent, and wash with a basic aqueous solution to remove acidic impurities. The free base can then be re-acidified and recrystallized.

Part 2: Purification Workflow & Logic Diagrams

The following diagrams illustrate the logical steps for purifying and troubleshooting 3-Aminopyridine-4-carboxamide hydrochloride.

cluster_prep Preparation & Dissolution cluster_decolor Decolorization (If Needed) cluster_crystallize Crystallization & Isolation Start Crude Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Start->Dissolve CheckColor Solution Discolored? Dissolve->CheckColor AddCharcoal Add Activated Charcoal (1-2% w/w) Heat for 2-5 min CheckColor->AddCharcoal Yes Cool Cool Slowly to RT, then Ice Bath CheckColor->Cool No HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Standard Recrystallization Workflow.

Start Problem Encountered During Purification Problem What is the issue? Start->Problem Discolored Product is Discolored Problem->Discolored Color LowYield Low Yield / Oiling Out Problem->LowYield Yield Impurity Impurity Remains (TLC) Problem->Impurity Purity Sol_Discolored Use Activated Charcoal Perform Hot Filtration Discolored->Sol_Discolored Sol_Yield1 Reduce Solvent Volume Ensure Thorough Cooling LowYield->Sol_Yield1 Sol_Impurity Perform Column Chromatography (Silica or Alumina) Add 0.5% Et3N to eluent if tailing occurs Impurity->Sol_Impurity Sol_Yield2 Switch to Mixed-Solvent System (e.g., Ethanol/Hexane) Sol_Yield1->Sol_Yield2 If still poor

Caption: Troubleshooting Logic Flowchart.

Part 3: Detailed Experimental Protocol

Recrystallization of 3-Aminopyridine-4-carboxamide Hydrochloride

This protocol provides a robust method for purifying the title compound, assuming ethanol is a suitable solvent. A preliminary solvent screen is always recommended.

Materials:

  • Crude 3-Aminopyridine-4-carboxamide hydrochloride

  • Ethanol (Reagent Grade)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks, heating mantle or hot plate, stir bar

  • Short-stem funnel, fluted filter paper

  • Büchner funnel, filter flask, vacuum source

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and bring the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid just dissolves. Note: Avoid adding a large excess of solvent to maximize yield[5].

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Place the flask back on the heat and boil gently for 2-5 minutes.

  • Hot Filtration (if charcoal was used or insoluble material is present): Preheat a second Erlenmeyer flask and a short-stem funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound? A1: Recrystallization is typically the most effective and scalable method for obtaining highly pure crystalline solids like this one[8][11]. It is often the first choice unless impurities are very similar in structure and solubility, in which case column chromatography would be the next logical step.

Q2: How should I properly store the purified 3-Aminopyridine-4-carboxamide hydrochloride? A2: The compound should be stored in a tightly sealed container at 0-8°C (refrigerated)[1]. It should also be protected from light and moisture to prevent degradation[3][4]. Studies on similar aminopyridine compounds have shown them to be chemically stable for at least 6 months under these conditions[12][13].

Q3: My compound is the free base, not the hydrochloride salt. Does this guide still apply? A3: Yes, the principles and techniques are largely the same. However, the solubility properties will differ significantly. The free base (3-Aminopyridine-4-carboxamide) will be less soluble in polar protic solvents like water and more soluble in organic solvents compared to its hydrochloride salt. You will need to perform a new solvent screen for recrystallization. Also, the free base is more susceptible to peak tailing on silica gel, making the use of a basic modifier (like triethylamine) in your chromatography eluent even more critical[10].

Q4: Can I use water as a recrystallization solvent? A4: As a hydrochloride salt, the compound is likely to be highly soluble in water, even when cold, which would lead to poor recovery[3]. However, a mixed solvent system, such as ethanol-water or isopropanol-water, could be very effective. You would dissolve the compound in the minimum amount of hot water or the alcohol-water mixture and then cool to crystallize[5]. This must be determined experimentally.

Q5: What are the most likely impurities I might encounter? A5: Impurities will depend on the synthetic route. Common syntheses for aminopyridines may start from nicotinamide or related pyridine carboxylic acids[11][14]. Therefore, potential impurities could include unreacted starting materials, intermediates from the synthesis, or side-products formed during the reaction[8][15]. Analyzing the crude product by HPLC or LC-MS before purification can help identify these and inform the purification strategy.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide. Retrieved from BenchChem website.[8]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.[10]

  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine. Retrieved from patents.google.com.[11]

  • BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of pyridine compounds. BenchChem.[4]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Request PDF.[16]

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.[17]

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of 2-Amino-4-fluoropyridine by Recrystallization. BenchChem.[5]

  • Chem-Impex. (n.d.). 3-Aminopyridine-4-carboxamide. Retrieved from chem-impex.com.[1]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved from patents.google.com.[18]

  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.[3]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Retrieved from patents.google.com.[7]

  • iManager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.[19]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from orgsyn.org.[6]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from pipzinechem.com.[20]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH.[9]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from pubmed.ncbi.nlm.nih.gov.[12]

  • Arctom. (n.d.). CAS NO. 1354950-11-0 | 3-aminopyridine-4-carboxamide hydrochloride. Retrieved from arctomsci.com.[2]

  • Cayman Chemical. (n.d.). 4-Aminopyridine - PRODUCT INFORMATION.[21]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.[15]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.[13]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from en.wikipedia.org.[14]

Sources

Troubleshooting

Technical Support Center: Aminopyridine Carboxamide Synthesis

Introduction Welcome to the Technical Support Center for aminopyridine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for aminopyridine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these crucial scaffolds. Aminopyridine carboxamides are prevalent in medicinal chemistry due to their diverse biological activities. However, their synthesis is often plagued by specific side reactions that can complicate purification and reduce yields.

This document provides in-depth, experience-driven answers to common issues, explains the chemical principles behind byproduct formation, and offers validated protocols to troubleshoot and optimize your reactions. Our goal is to empower you with the knowledge to anticipate, identify, and solve synthetic challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of aminopyridine carboxamides. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction is forming a significant amount of a diacylated byproduct. What is causing this and how can I prevent it?

A1: Understanding the Causality

Diacylation is a frequent byproduct in aminopyridine chemistry due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. While the exocyclic amine is typically more nucleophilic and reacts first to form the desired amide, the pyridine nitrogen can also be acylated, especially under certain conditions. This leads to the formation of a stable N-acylpyridinium species, which, after reaction with another equivalent of the amine, can result in a diacylated product or other side reactions.

The propensity for diacylation is influenced by:

  • Acylating Agent Reactivity: Highly reactive acylating agents, such as acid chlorides or anhydrides, are more prone to reacting with the less nucleophilic pyridine nitrogen.

  • Base: The choice and amount of base can significantly impact the reaction. Strong, non-nucleophilic bases can deprotonate the initially formed amide, increasing its nucleophilicity and promoting a second acylation.

  • Stoichiometry: Using a large excess of the carboxylic acid or coupling reagent increases the probability of a second acylation event.

Preventative Measures & Solutions:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalent of the carboxylic acid relative to the aminopyridine. This minimizes the availability of the acylating agent for a second reaction.

  • Optimize Base Selection: Employ a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts (1.1-1.5 equivalents) to neutralize the acid formed without promoting side reactions. Avoid using catalytic 4-(Dimethylamino)pyridine (DMAP) if diacylation is observed, as it can act as an acyl transfer agent and facilitate the side reaction.[1]

  • Method of Addition: Add the coupling reagent or acid chloride slowly to a solution of the aminopyridine, carboxylic acid, and base. This "amine-first" approach keeps the concentration of the highly reactive activated species low throughout the reaction, favoring mono-acylation.

  • Lower Reaction Temperature: Running the reaction at 0 °C or even lower can reduce the rate of the less favorable second acylation on the pyridine nitrogen.

Q2: I'm observing a byproduct with the same mass as my starting carboxylic acid. What is happening?

A2: The Problem of Activated Ester Hydrolysis

This observation strongly suggests that the activated ester intermediate, formed from the reaction between your carboxylic acid and the coupling reagent (e.g., EDC, HATU), is being hydrolyzed back to the starting carboxylic acid. This is a common side reaction that competes with the desired amide bond formation.[2][3]

Causality and Contributing Factors:

  • Water in the Reaction: The primary cause is the presence of trace amounts of water in the reaction solvent or reagents.[2] Anhydrous conditions are critical. Solvents like DMF and DMSO are notoriously hygroscopic and must be properly dried.

  • Stability of the Activated Ester: The stability of activated esters varies. Some are highly susceptible to hydrolysis, especially if the subsequent reaction with the amine is slow.[3]

  • Slow Aminolysis: If the aminopyridine is sterically hindered or electronically deactivated (electron-poor), its reaction with the activated ester will be slow, giving the intermediate more time to react with any residual water.[4][5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly in an oven before use. Store hygroscopic reagents like EDC and HOBt in a desiccator.

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent (and additives like HOBt) for a short period (5-15 minutes) before adding the aminopyridine. This can sometimes improve efficiency, but prolonged pre-activation can increase the risk of hydrolysis.

  • Choose a More Stable Activating System: If hydrolysis is persistent, consider switching to a different coupling reagent system. For example, phosphonium-based reagents like PyBOP might form more stable active esters compared to some carbodiimides under certain conditions.

  • Increase Concentration: Since the desired aminolysis is a bimolecular reaction, increasing the concentration of the reactants can sometimes favor the amide formation over the competing hydrolysis reaction.[6]

Q3: My chiral carboxylic acid is racemizing during the coupling reaction. How can I maintain its stereochemical integrity?

A3: Preventing Racemization

Racemization is a significant challenge, particularly when the chiral center is at the α-position of the carboxylic acid. The mechanism often involves the formation of an oxazolone intermediate from the activated carboxylic acid. This oxazolone can easily tautomerize, leading to a loss of stereochemical purity.

Key Factors and Mitigation Strategies:

  • Coupling Additives: This is the most critical factor. The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, OxymaPure, is standard practice.[7][8] These additives react with the initial O-acylisourea intermediate (formed from carbodiimides like EDC) to generate an active ester that is less prone to oxazolone formation and therefore, less susceptible to racemization.[7][9]

  • Choice of Carbodiimide: While widely used, some carbodiimides can be more prone to causing racemization than others.[10]

  • Base: The choice and amount of base are crucial. Tertiary amine bases like DIPEA are generally preferred over stronger bases. An excess of base can promote racemization.

  • Temperature: Keep the reaction temperature low (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.

Recommended Protocol for Chiral Acids:

  • Dissolve the chiral carboxylic acid (1.0 eq) and HOBt or OxymaPure (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide (e.g., EDC, 1.1 eq) and stir for 15 minutes to form the active ester.

  • Add the aminopyridine (1.0 eq) and the base (e.g., DIPEA, 1.5 eq).

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.

Experimental Protocols & Data
Protocol 1: Standard EDC/HOBt Coupling for Aminopyridine Carboxamide Synthesis

This protocol is a robust starting point for coupling a generic carboxylic acid with an aminopyridine, designed to minimize common side reactions.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • Aminopyridine (1.0 mmol, 1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 mmol, 1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, aminopyridine, and HOBt.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA to the mixture and stir for 5 minutes.

  • Add EDC·HCl in one portion.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Common Byproducts and Analytical Identification
Byproduct NameCommon CauseMass Spectrometry (MS) Signature1H NMR SignaturePrevention Strategy
Diacylated Product Excess acylating agent, strong base[M+H]⁺ = Mass of (Aminopyridine + 2*Acyl group - H)Disappearance of N-H proton, significant downfield shift of pyridine protons.Control stoichiometry, use weaker base, slow addition.
N-Acylurea Rearrangement of O-acylisourea intermediate (carbodiimide coupling)[11][M+H]⁺ = Mass of (Carboxylic Acid + Carbodiimide)Complex signals, presence of characteristic urea protons.Use HOBt/OxymaPure, lower temperature.
Unreacted Carboxylic Acid Hydrolysis of activated ester[2][M+H]⁺ = Mass of starting carboxylic acidBroad singlet for carboxylic acid proton (>10 ppm).Ensure anhydrous conditions, optimize reaction time.
Guanidinium Byproduct Reaction of amine with uronium/aminium coupling reagents (e.g., HATU)[M+H]⁺ = Mass of (Aminopyridine + reagent fragment)Varies, but often shows characteristic signals from the coupling reagent scaffold.Add carboxylic acid and coupling reagent first before adding the amine.
Visual Workflow and Mechanistic Diagrams
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

This diagram outlines a logical sequence of steps to diagnose and resolve low-yielding aminopyridine carboxamide synthesis reactions.

TroubleshootingWorkflow cluster_analysis Analysis of Crude Mixture cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Byproduct Formation Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity & Identity (NMR, LC-MS) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (Anhydrous? Temp? Stoichiometry?) Check_Purity->Check_Conditions Purity OK Analyze_Crude 3. Analyze Crude Reaction Mixture (LC-MS, TLC) Check_Conditions->Analyze_Crude Conditions Correct Starting_Material Mainly Starting Materials Present? Analyze_Crude->Starting_Material Byproducts Major Byproducts Observed? Analyze_Crude->Byproducts Increase_Temp Increase Temperature / Time Starting_Material->Increase_Temp Yes Identify_Byproduct Identify Byproduct (See Table 1) Byproducts->Identify_Byproduct Yes Change_Reagent Change Coupling Reagent (e.g., EDC -> HATU) Increase_Temp->Change_Reagent Change_Solvent Change Solvent Change_Reagent->Change_Solvent Success Optimized Yield Change_Solvent->Success Optimize_Stoich Adjust Stoichiometry Identify_Byproduct->Optimize_Stoich Optimize_Base Change Base / Additive Optimize_Stoich->Optimize_Base Optimize_Base->Success

Caption: A step-by-step guide to troubleshooting low-yield aminopyridine carboxamide syntheses.

Diagram 2: Competing Pathways in Carbodiimide-Mediated Coupling

This diagram illustrates the key decision point for the O-acylisourea intermediate, which can lead to the desired product or undesired byproducts.

CompetingPathways cluster_pathways Reaction Pathways Reactants Carboxylic Acid (R-COOH) + Carbodiimide (EDC) Intermediate O-Acylisourea Intermediate Highly Reactive Reactants->Intermediate + EDC Desired_Product Desired Amide (R-CO-NH-Py) Intermediate->Desired_Product + Aminopyridine (Desired Path) N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) Intermediate->N_Acylurea Side Reaction 1 Hydrolysis Hydrolysis (Reverts to R-COOH) Intermediate->Hydrolysis Side Reaction 2 Aminopyridine Aminopyridine (R'-NH₂) Water Water (H₂O) Rearrangement Intramolecular Rearrangement

Caption: Key competing reaction pathways for the O-acylisourea intermediate in amide synthesis.

References
  • Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. Technical Support Center: Scaling Up 4-(4-Aminophenoxy)pyridine-2-carboxamide Synthesis.
  • ACS Publications. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • SelectScience. How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • ACS Publications. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. The formation and hydrolysis of the active ester made from α-amino acid...
  • Thermo Fisher Scientific. How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • IJNRD. Impurity Profiling in different analytical techniques.
  • National Institutes of Health (NIH). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • RSC Publishing. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • Unknown Source. 3.2 Active Esters.
  • PubMed. Hydrolysis of peptide esters by different enzymes.
  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • ACS Publications. The Diacylation of Amides by Acyl Chloride—Pyridine Compounds.
  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Wikipedia. Carbodiimide.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.
  • ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • Organic Syntheses. 3-aminopyridine.
  • BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • PubMed. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase.

Sources

Optimization

Technical Support Center: Stability of 3-Aminopyridine-4-carboxamide Hydrochloride Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Aminopyridine-4-carboxamide hydrochloride. Solution stability is paramount for reproducible an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Aminopyridine-4-carboxamide hydrochloride. Solution stability is paramount for reproducible and reliable experimental outcomes. This document is structured to provide direct, actionable answers to common stability issues, grounded in chemical principles and field-proven laboratory practices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The troubleshooting workflow is designed to logically diagnose and resolve common stability-related challenges.

dot

TroubleshootingWorkflow cluster_start Observed Issue cluster_problems Problem Identification cluster_causes_precipitate Potential Causes: Precipitation cluster_causes_discoloration Potential Causes: Discoloration cluster_solutions Corrective Actions Start Start: Solution Instability Observed Precipitation Precipitate or Cloudiness Forms Start->Precipitation Discoloration Solution Discolors (Yellow/Brown) Start->Discoloration Cause_pH Incorrect pH (Solubility is pH-dependent) Precipitation->Cause_pH Cause_Conc Concentration Exceeds Solubility Limit Precipitation->Cause_Conc Cause_Temp Low Temperature Storage Precipitation->Cause_Temp Cause_Oxidation Oxidation from Dissolved O2 Discoloration->Cause_Oxidation Cause_Light Photodegradation Discoloration->Cause_Light Sol_pH Verify & Adjust pH (Use acidic buffer, pH < 6) Cause_pH->Sol_pH Sol_Fresh Prepare Fresh Solution (Best Practice) Cause_Conc->Sol_Fresh Sol_Filter Filter through 0.22 µm Syringe Filter Cause_Temp->Sol_Filter Cause_Oxidation->Sol_Fresh Sol_Inert Degas Solvent & Purge with N2/Ar Cause_Oxidation->Sol_Inert Cause_Light->Sol_Fresh Sol_Protect Store in Amber Vials Protect from Light Cause_Light->Sol_Protect Sol_pH->Sol_Filter Sol_Fresh->Sol_Filter Sol_Storage Aliquot & Store at ≤ -20°C Sol_Protect->Sol_Storage Sol_Inert->Sol_Storage

Caption: Troubleshooting workflow for stability issues.

Question 1: My 3-Aminopyridine-4-carboxamide hydrochloride solution has formed a precipitate after preparation or during storage. What is the cause and how can I fix it?

Answer:

Precipitation is a common issue and typically points to problems with solubility, which is highly dependent on the solution's pH and storage conditions.

  • Causality: 3-Aminopyridine-4-carboxamide is supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility. This salt is most stable and soluble in a slightly acidic environment. If the solution is prepared in a neutral or alkaline solvent (pH > 7), or if the buffer system raises the pH, the compound can convert to its less soluble free base form, causing it to precipitate out of solution. A similar phenomenon is observed in other aminopyridine derivatives where pH is critical for maintaining solubility.[1] Additionally, preparing solutions at concentrations exceeding the solubility limit at a given temperature will also lead to precipitation, especially upon cooling.

  • Step-by-Step Protocol for Resolution:

    • pH Verification and Adjustment:

      • Measure the pH of your final solution. For optimal solubility, the pH should ideally be in the slightly acidic range (e.g., pH 4-6).

      • If preparing a new solution, use a mildly acidic buffer (e.g., a citrate or acetate buffer) as the solvent instead of pure water or phosphate-buffered saline (PBS), which can have a pH of ~7.4.

    • Prepare Fresh Solutions: It is always the best practice to prepare solutions fresh before each experiment to avoid issues related to long-term stability.[2]

    • Concentration Check: Ensure your target concentration is within the known solubility limits for the chosen solvent system. If you need a highly concentrated stock, you may need to explore co-solvent systems, but be aware that this can lead to precipitation upon dilution into aqueous buffers.[1]

    • Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter or microprecipitates.

Question 2: My solution has turned a yellow or brown color. Is it still usable?

Answer:

Discoloration is a definitive sign of chemical degradation, most likely due to oxidation. The solution should be discarded as the presence of degradation products can lead to unpredictable and erroneous experimental results.

  • Causality: The aminopyridine moiety is susceptible to oxidation.[3] This degradation can be accelerated by exposure to atmospheric oxygen, light (photodegradation), and elevated temperatures. The formation of colored byproducts is a common indicator of oxidative pathways in related aminopyridine compounds.[4][5] Studies on similar compounds have shown that antioxidants can be used to minimize this oxidative degradation.[1]

  • Step-by-Step Protocol for Prevention:

    • Use High-Purity, Degassed Solvents: Before preparing your solution, degas the solvent (e.g., high-purity water or buffer) by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen.

    • Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials with aluminum foil to prevent light exposure. Photostability testing is a standard requirement for new drug substances as outlined in ICH guidelines.[6][7]

    • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing. This creates an inert atmosphere that minimizes oxidation during storage.

    • Proper Storage: Store stock solutions at low temperatures. For short-term storage (1-2 days), 2-8°C is acceptable. For longer-term storage, solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing solutions of 3-Aminopyridine-4-carboxamide hydrochloride?

For initial dissolution, we recommend using high-purity, sterile water (e.g., Milli-Q® or WFI). The hydrochloride salt form is designed to be water-soluble.[9] If you observe any solubility issues or need to maintain a specific pH for your experiment, a slightly acidic buffer system (e.g., 50 mM sodium citrate, pH 5.0) is recommended to ensure the compound remains in its protonated, more soluble form.[1]

Q2: What are the primary chemical degradation pathways I should be aware of?

The two primary degradation pathways of concern are oxidation and hydrolysis.

  • Oxidation: The electron-rich pyridine ring and the amino group are susceptible to oxidation, leading to the formation of N-oxides and other colored impurities.[3] This is often the most rapid degradation pathway under typical laboratory conditions (exposure to air and light).

  • Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid (3-Aminopyridine-4-carboxylic acid). This reaction is typically slow at neutral pH but can be accelerated under strongly acidic or basic conditions, especially when combined with elevated temperatures.

dot

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 3-Aminopyridine-4-carboxamide HCl Oxidation_Products N-Oxides & Other Oxidized Species (Colored Impurities) Parent->Oxidation_Products O2, Light, Heat Hydrolysis_Product 3-Aminopyridine-4-carboxylic acid Parent->Hydrolysis_Product H2O, Strong Acid/Base, Heat

Caption: Potential degradation pathways for the compound.

Q3: How should I handle the solid compound and its solutions to ensure maximum stability?

Proper handling from the moment you receive the compound is crucial for preserving its integrity.

ConditionSolid CompoundSolution (Aqueous)
Storage Temperature Store at 2-8°C for short-term. For long-term, store at -20°C.[2]Short-Term (≤ 72h): 2-8°C. Long-Term (> 72h): Aliquot and store at -20°C or -80°C.[8]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere.Purge solvent and headspace with N₂ or Ar. Use sealed vials.
Light Exposure Store in a light-resistant container.Always use amber vials or wrap containers in foil.[6]
Best Practice Keep in a desiccator to protect from moisture.[10]Prepare fresh for each experiment. Avoid repeated freeze-thaw cycles.
FactorImpact on StabilityMitigation Strategy
pH High pH (>7) reduces solubility and may accelerate degradation.Use a slightly acidic solvent (pH 4-6) for dissolution and storage.
Light UV/Visible light can induce photodegradation.Store and handle in amber vials or under foil.[7]
Temperature Higher temperatures accelerate both oxidation and hydrolysis.Store solutions at recommended cold or frozen temperatures.
Oxygen Promotes oxidative degradation, leading to discoloration and impurity formation.Use degassed solvents and purge containers with an inert gas (N₂/Ar).

By adhering to these guidelines, you can significantly mitigate the risks of chemical degradation, ensuring the stability and reliability of your 3-Aminopyridine-4-carboxamide hydrochloride solutions for successful and reproducible research outcomes.

References

  • Vertex AI Search result citing a safety d
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 3-Aminopyridine-4-carboxaldehyde.
  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS.
  • Jubilant Ingrevia Limited.
  • Sigma-Aldrich Inc. (2025, November 6).
  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.
  • Gupta, E., Boni, J., & Vyas, D. (2001). Development of a parenteral formulation of an investigational anticancer drug, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. International Journal of Pharmaceutics, 215(1-2), 199–207.
  • Benziane, H., Simon, L., Carde, A., Delacour, H., Gentes, P., Edouard, B., Ghenname, S., & Flocard, F. (2004). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 637–645.
  • Shestakova, P., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14585–14599.
  • Vertex AI Search result citing a study on oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides.
  • Yost, D. A., & Anderson, B. M. (1983). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Analytical Biochemistry, 131(2), 407–413.
  • Cayman Chemical Company. (2022, December 2).
  • European Medicines Agency. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Google Patents. (n.d.). An improved process for producing aminopyridines.
  • Google Patents. (n.d.).
  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 57(5), 283-287.
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • ICH. (1996, November). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • Wilson, Z. J., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 50(4), 435-444.
  • Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
  • Caggiano, A. O., & Blight, A. R. (2013). Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. Clinical Therapeutics, 35(9), 1379-1387.
  • Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95%.
  • Vaitekūnas, J., et al. (2016). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
  • Allen, L. V. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6875–6886.
  • Benziane, H., et al. (2003). Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules. Annales Pharmaceutiques Françaises, 61(6), 418-424.
  • Chem-Impex. (n.d.). 3-Aminopyridine-4-carboxamide.
  • Venkatasai Life Sciences. (n.d.). 3-Aminopyridine Hydrochloride.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Derivatives

Introduction The aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] However, the synthesis and functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] However, the synthesis and functionalization of these derivatives are frequently challenging. The intrinsic electronic properties of the pyridine ring—specifically the electron-deficient nature and the Lewis basicity of the ring nitrogen—can lead to catalyst inhibition, poor reactivity, and a host of side reactions.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing reactions involving aminopyridine derivatives. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory, with a focus on explaining the chemical principles behind the recommended solutions.

Part 1: Frequently Asked Questions (FAQs) - General Issues

Q1: What makes aminopyridine derivatives such challenging substrates, especially in cross-coupling reactions?

The primary challenges stem from the electronic nature of the pyridine ring and the presence of the amino group:

  • Catalyst Inhibition (The "Pyridyl Problem"): The lone pair of electrons on the pyridine ring nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst center.[2] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle, leading to sluggish or failed reactions.[2][4]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can make the oxidative addition step—often the rate-limiting step in cross-coupling—more difficult, especially with less reactive C-Cl bonds.[2][4]

  • Multiple Coordination Sites: The presence of both the pyridine nitrogen and the amino group provides two potential sites for coordination with the metal catalyst, which can lead to the formation of inactive chelate complexes and hinder the desired reaction pathway.[5]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are workhorse transformations for functionalizing aminopyridines. However, they are also the source of frequent experimental issues.

Section 2.1: Buchwald-Hartwig Amination

This is a very common issue. A systematic approach is required to diagnose the problem. The following workflow can help pinpoint the root cause.

Buchwald_Hartwig_Troubleshooting start Low / No Yield in Buchwald-Hartwig Amination check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents reagents_ok Are reagents pure, dry, and solvents anhydrous/degassed? check_reagents->reagents_ok check_catalyst Step 2: Evaluate Catalyst System reagents_ok->check_catalyst  Yes solution_reagents Solution: - Use fresh, high-purity reagents. - Use anhydrous, degassed solvents. - Ensure inert atmosphere. reagents_ok->solution_reagents No   catalyst_active Is the catalyst/precatalyst active? Is the ligand appropriate? check_catalyst->catalyst_active check_conditions Step 3: Optimize Reaction Conditions catalyst_active->check_conditions  Yes solution_catalyst Solution: - Use modern precatalysts (e.g., G3/G4). - Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). catalyst_active->solution_catalyst No   conditions_optimal Is the Base/Solvent/Temperature combination correct? check_conditions->conditions_optimal solution_conditions Solution: - Screen different bases (e.g., NaOtBu vs. K3PO4). - Increase temperature. - Change solvent. conditions_optimal->solution_conditions No   end_success Reaction Optimized conditions_optimal->end_success  Yes solution_reagents->check_reagents solution_catalyst->check_catalyst solution_conditions->check_conditions

Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig amination.

Detailed Causality & Solutions:

  • Catalyst Deactivation/Poisoning: As mentioned, the pyridine nitrogen is a potent catalyst poison.[6] For aminopyridine substrates, standard catalysts may fail.

    • Solution: Employ modern, well-defined palladium precatalysts (e.g., XPhos Pd G3) which form the active Pd(0) species more efficiently than older sources like Pd(OAc)₂.[7] Crucially, use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, SPhos).[5][7] These ligands accelerate the rate-limiting reductive elimination step and sterically shield the palladium center, mitigating coordination from the pyridine nitrogen.[5]

  • Incorrect Base Selection: The base deprotonates the amine nucleophile, but an improper choice can be detrimental.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[7] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.[7] The physical properties of the base also matter; grinding the base before use can prevent clumping and improve reaction consistency.[7]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides.[7]

    • Solution: For C-Cl bond activation, highly active, electron-rich, and sterically hindered ligands are almost always necessary.[2] If feasible, switching to the analogous aryl bromide can dramatically improve reaction success.

Section 2.2: Suzuki-Miyaura Coupling

Byproduct formation is a clear indicator of a suboptimal reaction system. The most common culprits are protodeboronation, dehalogenation, and homocoupling.[2]

Byproduct ObservedProbable Cause(s)Recommended Solution(s)
Dehalogenation (Halide replaced by -H)Presence of a hydride source; catalyst system promotes reduction over cross-coupling.[2]Ensure a rigorously inert atmosphere. Use anhydrous solvents. Some bases or additives can be hydride sources at high temperatures; screen alternatives.
Protodeboronation (Boronic acid replaced by -H)Presence of excess water or protic solvents, especially with incompatible bases.[2][8]Use anhydrous solvents or carefully control the amount of water if required for base solubility. Use freshly opened boronic acid/ester. K₃PO₄ is often a good base choice to minimize this side reaction.[2]
Homocoupling (Boronic acid couples with itself)Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote homocoupling.[2][9]Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[10][11] Maintain a positive pressure of inert gas throughout the reaction.

For unreactive aryl chlorides like 2-chloro-3-aminopyridine, a highly active catalyst system is non-negotiable.[2]

  • Catalyst/Precatalyst: Use a modern precatalyst like Pd₂(dba)₃ or a palladacycle. These are generally more reliable than Pd(PPh₃)₄, which is often ineffective for chloropyridines.[2]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. SPhos has been shown to be particularly effective for this type of substrate.[2]

  • Base: A strong base is typically required. K₃PO₄ is an excellent choice as it is effective and less likely to cause side reactions like protodeboronation compared to other bases.[2]

  • Solvent: Anhydrous, aprotic polar solvents are preferred. A degassed mixture of 1,4-dioxane and water is a common and effective system.[2]

Suzuki_Optimization substrate Challenging Substrate (e.g., Chloro-Aminopyridine) catalyst Catalyst System substrate->catalyst base Base substrate->base solvent Solvent substrate->solvent cat_choice Precatalyst: Pd₂(dba)₃ Ligand: SPhos (Bulky, e⁻-rich) catalyst->cat_choice base_choice K₃PO₄ (Strong, minimizes side reactions) base->base_choice solvent_choice Degassed 1,4-Dioxane / H₂O (Aprotic polar + aqueous for base) solvent->solvent_choice product Successful Cross-Coupling cat_choice->product base_choice->product solvent_choice->product

Caption: Recommended starting conditions for Suzuki coupling of chloro-aminopyridines.

Part 3: Experimental Protocols

These protocols provide a validated starting point. Optimization may be necessary for your specific substrate.

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloro-3-aminopyridine[2]
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Amination of a Bromopyridine[12]

This protocol offers a palladium-free alternative for synthesizing simple aminopyridines.

  • Preparation: Load a Schlenk tube under an argon atmosphere with Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and a magnetic stir bar.

  • Reagent Addition: Add ethylene glycol (1 mL), the bromopyridine derivative (0.5 mmol), DMEDA (N,N'-Dimethylethylenediamine, 0.05 mmol, 10 mol%), and a 28% aqueous solution of NH₃·H₂O (10 mmol, 20 equiv.).

  • Reaction: Seal the tube and stir the reaction mixture at 60 °C for 16 hours.

  • Workup: After cooling, extract the reaction mixture with ethyl acetate (4 x 5 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Caution: Some aminopyridine products can be volatile under high vacuum.[12] Purify the residue by silica gel chromatography.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine.
  • ResearchGate. (n.d.).
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Benchchem. (2025).
  • ChemRxiv. (n.d.).
  • Benchchem. (2025).
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

Sources

Optimization

troubleshooting guide for 3-Aminopyridine-4-carboxamide hydrochloride experiments

Welcome to the technical support resource for 3-Aminopyridine-4-carboxamide hydrochloride (CAS: 1354950-11-0). This guide is designed for researchers, scientists, and drug development professionals to provide field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Aminopyridine-4-carboxamide hydrochloride (CAS: 1354950-11-0). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminopyridine-4-carboxamide hydrochloride and what are its primary applications?

A1: 3-Aminopyridine-4-carboxamide hydrochloride is a chemical compound used as a key intermediate or building block in pharmaceutical and chemical research.[1] Its structure, featuring an aminopyridine core with a carboxamide group, makes it a versatile precursor for synthesizing more complex, biologically active molecules.[1] It is particularly valuable in the development of therapeutics targeting neurological disorders and for creating novel anti-inflammatory agents.[1][2]

Q2: What are the essential safety precautions for handling this compound?

A2: 3-Aminopyridine-4-carboxamide hydrochloride is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4] Always handle this compound in a well-ventilated area or fume hood.[5][6] Standard personal protective equipment (PPE) is required, including safety goggles, chemical-resistant gloves, and a lab coat.[4][7] In case of contact, immediately rinse the affected area with plenty of water and seek medical advice if irritation persists.[5]

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures are typically between 0-8°C to ensure long-term stability.[1] It is also noted to be potentially air and moisture-sensitive, so minimizing exposure to the atmosphere is crucial.[8]

Q4: What are the general solubility properties of 3-Aminopyridine-4-carboxamide hydrochloride?

A4: As a hydrochloride salt, this compound is expected to be soluble in water and other polar protic solvents like methanol or ethanol. Its solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene is generally low. The parent compound, 3-aminopyridine, is soluble in water, alcohol, and benzene.[8] The hydrochloride salt form enhances water solubility. For reactions in organic media, conversion to the free base is often necessary (see Troubleshooting Guide).

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during experiments.

Issue 1: Poor or Incomplete Dissolution in Organic Solvents

Q: My 3-Aminopyridine-4-carboxamide hydrochloride is not dissolving in my organic reaction solvent (e.g., THF, DCM, Acetonitrile). How can I resolve this?

A: This is a common issue stemming from the salt form of the compound. The protonated amine and pyridine nitrogen render the molecule ionic, making it highly polar and insoluble in less polar organic solvents.

Causality: The hydrochloride salt form is ideal for aqueous solubility and stability during storage but hinders solubility in organic media required for many coupling reactions or modifications.

Solution: In-situ Free-Basing

To solubilize the compound, you must convert it to its neutral (free base) form. This is typically done in-situ just before adding other reagents.

Step-by-Step Protocol for In-situ Free-Basing:

  • Suspend the 3-Aminopyridine-4-carboxamide hydrochloride in your chosen anhydrous organic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents relative to the starting material.

  • Stir the mixture at room temperature. The suspension should gradually clarify as the free base forms and dissolves. A fine precipitate of triethylammonium chloride or diisopropylethylammonium chloride may form.

  • Once the starting material has fully dissolved (visual inspection or a quick TLC check can confirm), you can proceed with adding your other reagents.

Issue 2: Low Reaction Yield or Stalled Reaction

Q: My reaction (e.g., acylation, alkylation) is showing a low yield or is not proceeding to completion according to TLC/LC-MS analysis. What are the potential causes?

A: Low yields can be attributed to several factors, including incomplete free-basing, reagent degradation, or suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield

start Low Yield or Stalled Reaction check_base Was the starting material fully converted to the free base? start->check_base check_reagents Are reagents and solvent anhydrous? check_base->check_reagents Yes incomplete_base Action: Add additional equivalents of base (TEA/DIPEA) and monitor for dissolution/reaction progress. check_base->incomplete_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes wet_reagents Action: Use freshly distilled/dried solvents and high-purity reagents. Ensure inert atmosphere. check_reagents->wet_reagents No wrong_temp Action: Adjust temperature. Some reactions may require initial cooling followed by warming to room temp or heating. check_temp->wrong_temp No/Unsure success Problem Resolved check_temp->success Yes incomplete_base->success wet_reagents->success wrong_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Incomplete Free-Basing: If not enough base was added, the remaining hydrochloride salt will not react. The presence of the ammonium chloride byproduct can also sometimes interfere with certain catalysts or reagents.

  • Moisture: The amine and carboxamide functional groups are sensitive. Moisture in the solvent or reagents can hydrolyze sensitive reagents (e.g., acid chlorides) or interfere with the reaction mechanism. Stable compounds like 3,4-diaminopyridine have shown excellent stability in dry capsule form for months, highlighting the importance of controlling for water in reactive settings.[9][10]

  • Temperature: Many reactions, such as amide bond formations, have specific temperature requirements. Running the reaction too cold may prevent activation, while excessive heat can lead to decomposition or side-product formation.[11]

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my final product. The crude material contains polar impurities.

A: Purification issues often arise from excess reagents, byproducts from the free-basing step, or degradation.

Solutions:

  • Aqueous Workup: Before proceeding to column chromatography, perform an aqueous workup.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities or unreacted starting material if it was not fully free-based.

    • Wash with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard. If your product is very polar, consider using a more polar stationary phase like alumina or a reverse-phase silica.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or DCM) is typically effective. Adding a small amount (0.5-1%) of triethylamine to the mobile phase can prevent the product from streaking on the silica column, especially if it is basic.

Quantitative Data Summary

While specific quantitative data for 3-Aminopyridine-4-carboxamide hydrochloride is limited, the properties of the parent 3-Aminopyridine provide a useful reference.

PropertyValue (for 3-Aminopyridine)Source
Melting Point 60-63 °C[8]
Boiling Point 248 °C[8]
Water Solubility >1000 g/L[8]
pKa 6.04 (at 25°C)[8]
Appearance Off-white to brown solid (for title compound)[1]

Note: The hydrochloride salt will have a significantly higher melting point and different solubility profile compared to the free base.

References

  • Chemical Label for 3-aminopyridine-4-carboxamide hydrochloride. Google Cloud.
  • Safety Data Sheet for 3-Aminopyridine. Fisher Scientific.
  • Safety Data Sheet for 3-Pyridinecarbonitrile. Fisher Scientific.
  • Safety D
  • Safety D
  • 3-aminopyridine. Organic Syntheses Procedure.
  • 3-Aminopyridine Safety D
  • 3-Aminopyridine-4-carboxamide. Chem-Impex.
  • 3-Aminopyridine | 462-08-8. ChemicalBook.
  • Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • 4-Aminopyridine-3-carboxamide. Chem-Impex.

Sources

Troubleshooting

Technical Support Center: 3-Aminopyridine-4-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Molecule - Core Stability Concerns 3-Aminopyridine-4-carboxamide hydrochloride is a valuable intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule - Core Stability Concerns

3-Aminopyridine-4-carboxamide hydrochloride is a valuable intermediate in pharmaceutical research, particularly in neuropharmacology and for the development of anti-inflammatory agents.[1] Its stability is paramount for reproducible results. The primary degradation pathways of concern for aminopyridine derivatives include oxidation, hydrolysis, and photodegradation.

Frequently Asked Questions: Fundamental Properties

Q1: What are the primary degradation pathways for 3-Aminopyridine-4-carboxamide hydrochloride?

A1: The main degradation routes for aminopyridine compounds are oxidation, hydrolysis, and photodegradation. The amino group on the pyridine ring is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and certain metal ions.[2][3][4] Hydrolysis of the carboxamide group can also occur, particularly under strong acidic or basic conditions, although the amide bond is generally more stable than an ester linkage.[5][6][7] Furthermore, like many pyridine derivatives, this compound can be sensitive to UV light, which can induce photochemical reactions and lead to degradation.[8][9][10][11]

Q2: How does the hydrochloride salt form influence the compound's stability?

A2: The hydrochloride salt form generally enhances the stability and solubility of the parent compound in aqueous solutions. For aminopyridines, protonation of the pyridine nitrogen can make the ring less susceptible to certain types of oxidative degradation.[12] However, the hydrochloride salt can also make the compound more hygroscopic (prone to absorbing moisture from the air). This absorbed moisture can then potentially facilitate hydrolytic degradation pathways over time.

Q3: Is 3-Aminopyridine-4-carboxamide hydrochloride sensitive to air or light?

A3: Yes, compounds with aminopyridine moieties can be sensitive to both air and light.[13] The amino group can be oxidized upon prolonged exposure to atmospheric oxygen.[2][3] UV radiation from ambient light can provide the energy to initiate photodegradation, leading to the formation of impurities.[8][9][10] Therefore, proper storage and handling to minimize exposure to air and light are critical.

Visualizing Potential Degradation

To better understand the potential points of failure, the following diagram illustrates the key chemical moieties and their susceptibility to common degradation forces.

Potential Degradation Pathways cluster_molecule 3-Aminopyridine-4-carboxamide cluster_stressors Stress Factors cluster_sites Susceptible Sites mol NH2 | N==C /   C     C-C(=O)NH2   / C==C Oxidation Oxidation (O2, Metal Ions) AminoGroup Amino Group (-NH2) Oxidation->AminoGroup Forms N-oxides, nitropyridines Hydrolysis Hydrolysis (H2O, pH) CarboxamideGroup Carboxamide Group (-CONH2) Hydrolysis->CarboxamideGroup Forms carboxylic acid Photodegradation Photodegradation (UV Light) PyridineRing Pyridine Ring Photodegradation->PyridineRing Ring opening, complex products

Caption: Key degradation stressors and their target sites on the molecule.

Section 2: Proactive Prevention - Storage and Handling Protocols

Proper storage and handling are the first line of defense against degradation. The following protocols are designed to maintain the integrity of your 3-Aminopyridine-4-carboxamide hydrochloride.

Storage Recommendations
ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Reduces the rate of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[14][15][16][17]
Light Protect from light by using amber vials or storing in a dark location.Prevents light-induced photodegradation.[8]
Container Use tightly sealed, airtight containers.Prevents the ingress of moisture and air.[14][15][16]
Hygroscopicity Keep in a dry, well-ventilated place.[14]The hydrochloride salt can be hygroscopic; minimizing moisture prevents clumping and potential hydrolysis.
Experimental Workflow: Handling the Solid Compound

This protocol outlines the best practices for handling the solid form of the compound to prevent degradation during weighing and preparation for experiments.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Post-Handling Equilibrate 1. Equilibrate Container to Room Temperature InertAtmosphere 2. Transfer to Glovebox or Inert Atmosphere Hood Equilibrate->InertAtmosphere Prevents condensation Weigh 3. Weigh Quickly Using Pre-tared Vial InertAtmosphere->Weigh Minimizes air/moisture exposure Seal 4. Tightly Seal Original Container Weigh->Seal Backfill 5. Backfill with Inert Gas (Optional) Seal->Backfill Store 6. Return to Recommended Storage Conditions Backfill->Store

Caption: Workflow for handling solid 3-Aminopyridine-4-carboxamide hydrochloride.

Section 3: In-Solution Stability - Troubleshooting Guide

Degradation is most likely to occur once the compound is in solution. This section addresses common issues encountered during experimental use.

Frequently Asked Questions: Solution Preparation and Use

Q4: What is the recommended solvent for dissolving 3-Aminopyridine-4-carboxamide hydrochloride?

A4: While the compound is slightly soluble in water[13], for biological experiments, it is often dissolved in organic solvents like DMSO or ethanol first to create a stock solution.[18] Subsequent dilutions can then be made in aqueous buffers.[18] Always use high-purity, anhydrous solvents to prepare stock solutions to minimize moisture-related degradation.

Q5: How long are aqueous solutions of this compound stable?

A5: It is not recommended to store aqueous solutions for more than one day.[18] For optimal results, prepare fresh aqueous solutions for each experiment. If you must prepare solutions in advance, they should be stored at 2-8°C and protected from light for no longer than 24 hours. For longer-term storage, consider preparing aliquots of a stock solution in an anhydrous organic solvent like DMSO and storing them at -80°C.

Q6: I've noticed a color change in my solution over time. What does this indicate?

A6: A color change, typically to a yellow or brownish hue, is a common indicator of degradation, likely due to oxidation or photodegradation. If you observe a color change, the solution should be discarded as the presence of impurities could compromise your experimental results.

Q7: Can the pH of my buffer affect the stability of the compound?

A7: Yes, pH can significantly impact stability. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the carboxamide group to the corresponding carboxylic acid (3-Aminopyridine-4-carboxylic acid).[5] It is advisable to work with buffers in the neutral pH range (pH 6-8) unless your experimental protocol specifically requires otherwise. Studies on related compounds have shown that acidic conditions can enhance degradation.[10]

Troubleshooting Common in-solution Issues
IssuePotential Cause(s)Recommended Action
Precipitate forms in aqueous solution - Low aqueous solubility.- Change in pH affecting solubility.- Degradation product is less soluble.- Ensure the final concentration does not exceed the compound's solubility limit in the specific buffer.- Prepare a more concentrated stock in an organic solvent (e.g., DMSO) and perform a final, smaller dilution into the aqueous buffer immediately before use.
Loss of compound activity or potency - Chemical degradation (oxidation, hydrolysis, photodegradation).- Adsorption to container walls.- Prepare fresh solutions for each experiment.- Confirm proper storage of the solid compound.- Use low-adsorption labware (e.g., polypropylene or silanized glass).- Perform a stability study in your specific experimental buffer using a validated analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) - Degradation of the compound.- Contamination from solvent or glassware.- Analyze a freshly prepared sample as a control.- If new peaks grow over time, this confirms instability.- Identify degradation products if possible (e.g., via mass spectrometry) to understand the degradation pathway. Common metabolites of aminopyridines include hydroxylated and N-oxide species.[12][19][20]
References
  • Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link].

  • Parra-Acero, Y. D., et al. UV photolysis for accelerating pyridine biodegradation. PubMed, 2020. Available at: [Link].

  • Taszewska, M., et al. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC, 2021. Available at: [Link].

  • Rueda-Marquez, J. J., et al. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI, 2020. Available at: [Link].

  • Wiley, R. H., & Hartman, J. L. Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 1951. Available at: [Link].

  • Wang, L., et al. [Biodegradation of pyridine under UV irradiation]. PubMed, 2011. Available at: [Link].

  • Parra-Acero, Y. D., et al. UV photolysis for accelerating pyridine biodegradation. Semantic Scholar, 2020. Available at: [Link].

  • Dandepally, S. R., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, 2015. Available at: [Link].

  • Caputo, M., et al. Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI, 2022. Available at: [Link].

  • Snyder, H. R., & Robison, M. M. Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 1952. Available at: [Link].

  • Snieckus, V., & Kan, G. Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, 1970. Available at: [Link].

  • Dash, A. C., & Mohanty, P. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, 1988. Available at: [Link].

  • Dash, A. C., & Mohanty, P. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate, 1988. Available at: [Link].

  • Organic Chemistry Explained. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube, 2022. Available at: [Link].

  • Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS). Available at: [Link].

  • Loba Chemie. 3-AMINOPYRIDINE MSDS. Available at: [Link].

  • Trissel, L. A., et al. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed, 2002. Available at: [Link].

  • Gaud, R. S., et al. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed, 2010. Available at: [Link].

  • Benziane, H., et al. [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. PubMed, 2003. Available at: [Link].

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
  • Lee, H., et al. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. NIH, 2021. Available at: [Link].

  • Caggiano, A. O., & Blight, A. R. Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. PubMed, 2013. Available at: [Link].

  • Vaitekūnas, J., et al. Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Available at: [Link].

  • PubChem. 3-Pyridinecarboxamide, hydrochloride (1:1). Available at: [Link].

Sources

Optimization

Technical Support Center: Solubility Enhancement of 3-Aminopyridine-4-carboxamide Hydrochloride

Welcome to the technical support center for 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide a self-validating framework for your protocols.

I. Troubleshooting Guide: Addressing Common Solubility Challenges

This section addresses specific issues you may encounter during your experiments with 3-Aminopyridine-4-carboxamide hydrochloride.

Issue 1: My compound precipitates when I dilute my stock solution in an aqueous buffer.

This is a common phenomenon known as antisolvent precipitation. Your stock solution, likely prepared in a polar aprotic solvent like DMSO, can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system increases, causing the less soluble compound to crash out of solution.[1]

Root Cause Analysis & Solution Workflow

A Precipitation upon dilution of DMSO stock B Antisolvent Precipitation: Rapid decrease in solvent capacity A->B Cause C Strategy 1: pH Optimization B->C D Strategy 2: Co-solvent System B->D E Strategy 3: Surfactant Micellization B->E F Is the target pH compatible with compound stability and the experimental system? C->F Consider H Introduce a water-miscible co-solvent (e.g., Ethanol, PEG 400) to the aqueous phase. D->H Implement I Incorporate a non-ionic surfactant (e.g., Polysorbate 80) above its CMC. E->I Implement G Adjust buffer pH to be at least 2 units below the pKa of the pyridine ring nitrogen. F->G Yes J Monitor for precipitation and adjust co-solvent ratio. H->J Optimize K Verify micelle formation and drug encapsulation. I->K Optimize

Caption: Troubleshooting workflow for antisolvent precipitation.

Detailed Protocols:
  • Protocol 1: pH Adjustment

    • Determine the pKa: The pKa of the pyridine ring nitrogen in 3-aminopyridine is approximately 5.7.[2] The electron-withdrawing carboxamide group at the 4-position will likely lower this value. A conservative estimate would place the relevant pKa between 3 and 5.

    • Buffer Selection: Prepare a series of buffers (e.g., citrate, acetate) with pH values ranging from 2 to 6.

    • Solubility Test: Add an excess of 3-Aminopyridine-4-carboxamide hydrochloride to each buffer.

    • Equilibration: Shake the samples at a constant temperature for 24 hours to reach equilibrium.

    • Quantification: Filter the samples and analyze the supernatant concentration by a suitable method (e.g., HPLC-UV).

    • Analysis: Plot solubility versus pH to determine the optimal pH for maximum solubility. For a basic compound, solubility will increase as the pH decreases.[1]

  • Protocol 2: Co-solvent System

    • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[3][4]

    • System Preparation: Prepare a series of aqueous buffer solutions (at the optimal pH determined above) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture using the equilibration method described in Protocol 1.

    • Optimization: Select the lowest concentration of co-solvent that achieves the desired solubility to minimize potential toxicity or effects on your experimental system.

Issue 2: The solubility of my hydrochloride salt is lower than expected, especially in chloride-containing buffers.

This is likely due to the common ion effect .[5] The solubility of an ionic salt decreases when a solution already contains one of the ions from the salt. In this case, the presence of chloride ions (Cl⁻) from your buffer (e.g., in HCl or NaCl) will suppress the dissolution of the 3-Aminopyridine-4-carboxamide hydrochloride salt.[6][7][8][9]

Mechanism of the Common Ion Effect

The dissolution equilibrium for the hydrochloride salt (Drug-H⁺Cl⁻) is:

Drug-H⁺Cl⁻ (solid) ⇌ Drug-H⁺ (aqueous) + Cl⁻ (aqueous)

According to Le Châtelier's principle, if the concentration of Cl⁻ in the solution is increased (by adding it from another source), the equilibrium will shift to the left, favoring the solid, undissolved state and thus reducing the apparent solubility.[5]

Experimental Solutions
  • Protocol 3: Change the Counter-ion

    • Alternative Salt Screen: If feasible, consider forming a different salt of the parent compound. Salts made from counter-ions not present in your media, such as mesylate or phosphate, may exhibit different and potentially higher dissolution kinetics.[7]

    • Rationale: A mesylate or phosphate salt will not be subject to the common ion effect in a chloride-based medium. While conversion to the hydrochloride form can still occur at the solid-liquid interface, the initial dissolution rate is often significantly higher.[7]

  • Protocol 4: Buffer System Modification

    • Avoid Chloride Buffers: If your experimental design allows, replace chloride-containing buffers with alternatives. For example, use a phosphate buffer (NaH₂PO₄/Na₂HPO₄) or a citrate buffer instead of an HCl-based pH adjustment.

    • Solubility Comparison: Re-measure the solubility in the non-chloride buffer system to confirm that the common ion effect was the limiting factor.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-Aminopyridine-4-carboxamide hydrochloride?

While specific public data for this exact salt is limited, we can make estimations based on its structure. The parent molecule, 3-Aminopyridine-4-carboxamide, is described as an off-white to brown solid.[10] A related compound, 3-Aminopyridine-4-carboxaldehyde, is only slightly soluble in water.[11] As a hydrochloride salt of a weak base, its solubility is expected to be highly dependent on pH. At low pH, where the basic nitrogen atoms are protonated, solubility will be significantly higher than at neutral or high pH where the free base may precipitate.

Q2: How does pH influence the solubility of this compound?

The molecule has two basic centers: the amino group (-NH₂) and the pyridine ring nitrogen. The pyridine ring nitrogen is generally more basic. Protonation of these sites in acidic conditions (low pH) leads to the formation of a charged species, which is more readily solvated by water, thus increasing solubility.[1] As the pH increases, the compound will be deprotonated to its less soluble free base form. The relationship can be visualized with the following diagram.

A Low pH (e.g., pH < 4) Predominantly Protonated Cation HIGH SOLUBILITY B Intermediate pH (around pKa) Mixture of Protonated and Neutral Species DECREASING SOLUBILITY A->B Increase pH C High pH (e.g., pH > 7) Predominantly Neutral Free Base LOW SOLUBILITY B->C Increase pH

Caption: pH-Solubility relationship for a basic compound.

Q3: What are the primary strategies to formulate a poorly soluble compound like this for in-vitro testing?

There are several established techniques to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[12][13][14] The choice of method depends on the required concentration and the constraints of your experimental system.

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the weak base, enhancing interaction with water.[15]Simple, cost-effective.Limited by compound stability at different pH values; may not be suitable for all biological assays.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[4][16]Effective for significant solubility enhancement.Co-solvents can have their own biological or chemical effects on the experiment; may not be suitable for in-vivo use at high concentrations.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.[3][12][17]High solubilization capacity, especially for very poorly soluble compounds.Can interfere with some biological assays; potential for cell toxicity depending on the surfactant and concentration.
Complexation Host molecules (e.g., cyclodextrins) form inclusion complexes with the drug, shielding it from the aqueous environment.[13][14]Can improve both solubility and stability.Stoichiometry of complexation needs to be determined; can be a more expensive option.

Q4: Can I use particle size reduction for this compound?

Yes, particle size reduction techniques like micronization or nano-milling can be employed.[13][18] According to the Noyes-Whitney equation, reducing the particle size increases the surface area available for dissolution, which in turn increases the dissolution rate.[18] While this doesn't change the equilibrium solubility, a faster dissolution rate can be critical for achieving the desired concentration in a timely manner, especially for kinetic-based assays.

III. References

  • BYJU'S. (2021). Common ion effect. [Link]

  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Serajuddin, A. T. M., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2249-2257. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • YouTube. (2020). Common Ion Effect - NaCl and HCl. [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2398. [Link]

  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Allied Health Sciences, 4(2), 483-486. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • ResearchGate. (2023). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]

  • ResearchGate. (n.d.). Solubility studies on valdecoxib in the presence of carriers, cosolvents, and surfactants. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • S, S., & P, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 273-280. [Link]

  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?[Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • PubMed. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • University of Hertfordshire. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds. [Link]

  • PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Frontiers in Chemistry. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. [Link]

  • PubChem. (n.d.). 3-Aminopyridine. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • AHH Chemical Co., Ltd. (n.d.). 4-aminopyridine-3-carboxamide. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Aminopyridine-4-carboxamide Hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful synthesis of this important chemical intermediate.

Introduction

3-Aminopyridine-4-carboxamide hydrochloride is a key building block in pharmaceutical synthesis. Its successful and efficient production at scale is critical for many drug development programs. This guide outlines a robust and scalable synthetic route, addresses potential challenges, and provides practical, experience-based solutions to common issues encountered during production.

The proposed synthetic pathway is a two-step process commencing with the commercially available 3-aminopyridine-4-carboxylic acid. The first step involves the amidation of the carboxylic acid to form the intermediate, 3-aminopyridine-4-carboxamide. The subsequent and final step is the formation of the hydrochloride salt to yield the desired product.

Part 1: Proposed Synthetic Workflow

The overall synthetic strategy is depicted below. This workflow is designed for scalability and robustness, prioritizing safety and efficiency.

Synthetic Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrochloride Salt Formation cluster_2 Purification A 3-Aminopyridine-4-carboxylic acid B Activation A->B SOCl₂ or CDI D 3-Aminopyridine-4-carboxamide B->D C Ammonia Source C->D Ammonolysis E 3-Aminopyridine-4-carboxamide G 3-Aminopyridine-4-carboxamide HCl E->G F HCl in Solvent F->G Protonation H Crude Product G->H I Recrystallization H->I J Pure Product I->J

Caption: Proposed two-step synthesis of 3-Aminopyridine-4-carboxamide hydrochloride.

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point for process development and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 3-Aminopyridine-4-carboxamide

This procedure details the conversion of 3-aminopyridine-4-carboxylic acid to its corresponding amide. The use of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a common and effective method.

Materials:

  • 3-Aminopyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent)

  • Aqueous ammonia (e.g., 28-30%)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas scrubber, suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in toluene.

  • Acyl Chloride Formation: While stirring, slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension. The addition is exothermic, and the temperature should be controlled. After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC or TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene and excess thionyl chloride under reduced pressure.

  • Ammonolysis: To the resulting crude acyl chloride, carefully add cold aqueous ammonia at a controlled rate to maintain the temperature below 30 °C. Stir the mixture until the amide formation is complete.

  • Isolation: The product, 3-aminopyridine-4-carboxamide, will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of 3-Aminopyridine-4-carboxamide Hydrochloride

This protocol describes the formation of the hydrochloride salt from the free base.

Materials:

  • 3-Aminopyridine-4-carboxamide

  • Anhydrous isopropanol (or another suitable alcohol)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Dissolution: Dissolve the crude 3-aminopyridine-4-carboxamide in a suitable solvent such as isopropanol. Gentle heating may be required.

  • Acidification: Cool the solution and slowly add hydrochloric acid with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Protocol 3: Purification by Recrystallization

For larger-scale operations, purification by recrystallization is often more practical than chromatography.[1]

Procedure:

  • Dissolve the crude 3-Aminopyridine-4-carboxamide hydrochloride in a minimum amount of a hot solvent in which it has good solubility (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Part 3: Troubleshooting Guide

This section addresses common problems that may arise during the synthesis, their potential causes, and recommended solutions.

Troubleshooting_Guide cluster_amidation Amidation Step Issues cluster_salt Salt Formation & Purification Issues P1 Low Yield of Amide Incomplete reaction Degradation of product Mechanical loss during workup S1 Increase reaction time/temperature; Ensure stoichiometric amounts; Optimize workup procedure P1->S1 Solution P2 Presence of Unreacted Starting Material Insufficient activating agent Short reaction time S2 Use a slight excess of activating agent; Increase reaction time and monitor by TLC/HPLC P2->S2 Solution P3 Formation of Colored Impurities Oxidation of aminopyridine High reaction temperature S3 Run reaction under inert atmosphere; Lower reaction temperature P3->S3 Solution P4 Product Fails to Precipitate Product is too soluble in chosen solvent Insufficient acidification S4 Use a less polar solvent; Ensure complete protonation by checking pH P4->S4 Solution P5 Oily Product Formation Presence of impurities Rapid cooling S5 Purify the free base before salt formation; Allow for slow cooling P5->S5 Solution P6 Low Purity After Recrystallization Inappropriate solvent choice Trapped impurities S6 Screen for a better recrystallization solvent; Consider a second recrystallization P6->S6 Solution

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the amidation step?

A1: The two most critical parameters are temperature and the rate of addition of the activating agent (e.g., thionyl chloride). Uncontrolled addition can lead to a rapid exotherm, potentially causing degradation of the starting material and the formation of impurities. Maintaining a consistent temperature during the reaction is key to achieving a high yield and purity.

Q2: I am observing a dark color in my reaction mixture during the amidation. What could be the cause and how can I prevent it?

A2: The formation of colored impurities is often due to the oxidation of the aminopyridine ring, especially at elevated temperatures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, ensure that the reaction temperature does not exceed the recommended range.

Q3: My yield of the final hydrochloride salt is low. What are the likely causes?

A3: Low yield can stem from several factors:

  • Incomplete Amidation: Ensure the initial amidation reaction goes to completion by monitoring with TLC or HPLC.

  • Mechanical Losses: Be meticulous during filtration and transfer steps, especially at a larger scale.

  • Solubility of the Salt: The hydrochloride salt may have some solubility in the chosen solvent, leading to losses in the mother liquor. Ensure the solution is sufficiently cooled before filtration.

Q4: How can I best monitor the progress of these reactions at scale?

A4: For process scale, in-process monitoring using High-Performance Liquid Chromatography (HPLC) is highly recommended. It provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts. For quicker, qualitative checks, Thin Layer Chromatography (TLC) can be employed.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The primary safety concerns are:

  • Handling of Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All additions and reactions should be conducted in a well-ventilated fume hood or reactor with appropriate scrubbing capabilities.

  • Exothermic Reactions: Both the formation of the acyl chloride and its subsequent reaction with ammonia are exothermic. Ensure your cooling system is adequate for the scale of the reaction to prevent thermal runaways.

  • Handling of Aminopyridines: 3-Aminopyridine and its derivatives can be toxic. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Part 4: Data Summary

The following table provides a summary of the key reaction parameters for process optimization.

ParameterStep 1: AmidationStep 2: Salt Formation
Key Reagents 3-Aminopyridine-4-carboxylic acid, SOCl₂3-Aminopyridine-4-carboxamide, HCl
Solvent TolueneIsopropanol
Temperature 80-90 °C0-25 °C
Reaction Time 2-4 hours1-2 hours
Typical Molar Ratios Acid:SOCl₂ (1:1.1-1.5)Amide:HCl (1:1.05-1.1)
Monitoring HPLC, TLCVisual (precipitation)

References

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • An improved process for producing aminopyridines.
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. ACS Publications. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • 4-Aminopyridine-3-carboxamide. Pipzine Chemicals. [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Preparation of 3-aminopyridine. PrepChem.com. [Link]

  • Preparation method of 3-aminopyridine.
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. National Institutes of Health. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

  • The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Amanote Research. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H). Taylor & Francis Online. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Synthesis of nicotinic compounds.

Sources

Optimization

managing impurities in 3-Aminopyridine-4-carboxamide hydrochloride production

Welcome to the technical support center for the synthesis and purification of 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Aminopyridine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during its production. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Overview of Synthesis and Impurity Landscape

The production of 3-Aminopyridine-4-carboxamide hydrochloride is a multi-step process that requires precise control to achieve high purity. A common synthetic pathway involves the hydrolysis of a cyanopyridine precursor, followed by amidation and eventual salt formation. Impurities can be introduced from starting materials, arise from side reactions, or be formed through degradation of the final product.[1][2] Effective management of these impurities is critical for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

The primary challenge lies in the similar polarity and chemical nature of the desired product and its related impurities, often complicating purification efforts.[3] This guide provides a systematic approach to identifying, controlling, and eliminating these unwanted compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of 3-Aminopyridine-4-carboxamide hydrochloride.

Question: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and how can I fix it?

Answer:

Discoloration is a common issue often indicative of trace-level impurities formed through oxidation or side reactions.

  • Probable Cause: The 3-amino group on the pyridine ring is susceptible to oxidation, which can occur during the reaction or subsequent workup if exposed to air for prolonged periods, especially at elevated temperatures. Additionally, side-reactions involving starting materials or reagents can lead to colored by-products.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Rerun the final steps of the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3]

    • Degas Solvents: Use purified and degassed solvents to remove dissolved oxygen.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and heat with a small amount of activated carbon (e.g., Norit). The carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then proceed with crystallization.

    • Reductive Workup: During the workup phase, consider washing the organic extract with a dilute solution of a mild reducing agent like sodium hydrosulfite to reduce some colored species.[4]

Question: HPLC analysis of my final product shows a significant peak eluting just before the main product peak. What could this impurity be?

Answer:

A peak eluting just before your main product in reverse-phase HPLC suggests an impurity that is slightly more polar.

  • Probable Cause: A likely candidate for this impurity is 3-Aminopyridine-4-carboxylic acid . This can form if the carboxamide group undergoes hydrolysis back to the carboxylic acid. This is particularly common if the reaction mixture is exposed to harsh acidic or basic conditions at high temperatures for an extended period.[5]

  • Troubleshooting & Confirmation:

    • LC-MS Analysis: The most direct way to confirm the identity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The impurity should have a molecular weight corresponding to 3-Aminopyridine-4-carboxylic acid (138.13 g/mol ).[1][6]

    • pH Control: Carefully control the pH during the reaction and workup. Avoid excessively acidic or basic conditions.

    • Purification Strategy: An acid-base extraction can be effective. Dissolve the mixture in an organic solvent and extract with a weak aqueous base (e.g., dilute sodium bicarbonate solution). The acidic impurity will move into the aqueous layer, while the more neutral carboxamide product remains in the organic layer.

Question: I am struggling to remove unreacted 3-amino-4-cyanopyridine from my product. What is the best purification method?

Answer:

Residual starting materials are a common challenge, especially if the reaction has not gone to completion.

  • Probable Cause: Incomplete hydrolysis of the nitrile group of 3-amino-4-cyanopyridine will lead to its persistence in the final product mixture.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. Ensure the starting material spot or peak has disappeared before proceeding with the workup.[3]

    • Optimize Reaction Conditions: If the reaction is consistently incomplete, consider increasing the reaction time, temperature, or the concentration of the hydrolyzing agent.

    • Purification via Recrystallization: Recrystallization is often the most effective method. A suitable solvent system must be found where the desired 3-Aminopyridine-4-carboxamide hydrochloride has high solubility at high temperatures and low solubility at low temperatures, while the cyanopyridine impurity remains more soluble. Experiment with solvent systems like ethanol/water or isopropanol/water mixtures.

    • Column Chromatography: While less ideal for large-scale production, silica gel column chromatography can effectively separate the product from the less polar starting material.[3]

Impurity Management Workflow

The following diagram illustrates a logical workflow for identifying and managing impurities during your process.

Impurity_Workflow cluster_0 Analysis & Identification cluster_1 Remediation Strategy Start Crude Product Obtained HPLC HPLC / UPLC Purity Check Start->HPLC CheckPurity Purity > 99.5%? HPLC->CheckPurity LCMS LC-MS Analysis (Identify MW of Impurity) CheckPurity->LCMS No Final Pure Product Achieved CheckPurity->Final Yes NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Identify Impurity Identified NMR->Identify Recrystallize Optimize Recrystallization (Solvent Screening) Identify->Recrystallize If Solid Impurity Column Column Chromatography Identify->Column If Polarity Differs AcidBase Acid-Base Extraction Identify->AcidBase If Acidic/Basic Impurity ReRun Re-evaluate Synthesis (Temp, Time, pH) Identify->ReRun If Process-Related Recrystallize->HPLC Column->HPLC AcidBase->HPLC ReRun->Start

Caption: A decision workflow for impurity identification and remediation.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should be aware of?

A1: Impurities are generally classified into three main types: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and include starting materials, intermediates, by-products, and degradation products. Examples include unreacted cyanopyridine or the corresponding carboxylic acid.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis or purification that are not fully removed.

Q2: Which analytical techniques are essential for impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling.[2][7]

TechniquePurpose
HPLC/UPLC The gold standard for separating and quantifying impurities.[7]
LC-MS Couples separation with mass spectrometry to determine the molecular weight of impurities, which is crucial for identification.[1]
GC-MS Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[1]
NMR Spectroscopy Provides detailed structural information to definitively identify an unknown impurity after it has been isolated.[1]
FTIR Spectroscopy Used to identify functional groups present in an impurity, aiding in structural elucidation.[1]

Q3: How can I proactively control impurity formation during synthesis?

A3: Proactive control is always preferable to reactive removal.

  • High-Purity Starting Materials: Ensure the purity of your starting materials and reagents, as impurities can carry through the synthesis.

  • Reaction Optimization: Tightly control reaction parameters such as temperature, time, pH, and stoichiometry to minimize side-product formation.[3]

  • In-Process Controls (IPCs): Regularly monitor the reaction using techniques like TLC or HPLC to ensure it proceeds as expected and to completion.

  • Appropriate Workup: Design a workup procedure that effectively removes reagents and by-products without degrading the desired product.

Key Experimental Protocols

Protocol: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust analytical method. It may require optimization for your specific system.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 0.5 mg/mL.

Protocol: Recrystallization for Purification

This procedure is designed to remove less soluble or more soluble impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common systems include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of the selected cold solvent.

  • Heating: Gently heat the mixture (e.g., on a hot plate with stirring) while slowly adding more solvent until the product just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Filtration: If carbon was used, perform a hot gravity filtration to remove it. If not, proceed to the next step.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

References

  • BenchChem. (2025).
  • Organic Syntheses. 3-aminopyridine.
  • ResearchG
  • Google Patents.
  • Chem-Impex. 4-Aminopyridine-3-carboxamide.
  • ChemicalBook. 3-Aminopyridine synthesis.
  • ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.
  • Synchem. 3-Aminopyridine-4-carboxylic acid.
  • Stenutz. 3-aminopyridine-4-carboxylic acid.
  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Google Patents. Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • European Patent Office.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
  • Google Patents.
  • PubMed Central.
  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • ResearchGate.
  • Google Patents.
  • Google Patents. Synthesis method of 3-fluorine-4-aminopyridine.
  • PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 4-Aminopyridine (Dalfampridine) vs. 3-Aminopyridine-4-carboxamide Hydrochloride in Neuropharmacology

Executive Summary The aminopyridine scaffold is a cornerstone in the development of therapeutics targeting neurological disorders, primarily due to its ability to modulate voltage-gated potassium (Kv) channels. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold is a cornerstone in the development of therapeutics targeting neurological disorders, primarily due to its ability to modulate voltage-gated potassium (Kv) channels. This guide provides an in-depth comparison of two key aminopyridine-based molecules: 4-Aminopyridine (4-AP), a clinically approved and widely studied therapeutic agent, and 3-Aminopyridine-4-carboxamide hydrochloride, a versatile synthetic intermediate. While 4-AP offers established, albeit non-selective, efficacy in treating conditions like multiple sclerosis, 3-Aminopyridine-4-carboxamide hydrochloride represents a critical starting point for the rational design of next-generation channel modulators with potentially superior selectivity and safety profiles. We will explore the validated mechanism and clinical performance of 4-AP against the synthetic utility and developmental potential of its carboxamide-substituted isomer, providing researchers with the foundational knowledge and experimental frameworks necessary to navigate this chemical space.

Introduction: The Aminopyridine Scaffold in Neuroscience

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group.[1] Their derivatives have a vast range of biological activities, making them privileged structures in medicinal chemistry.[1][2] In neuroscience, their primary mechanism of action involves the blockade of voltage-gated potassium channels, which are crucial for regulating neuronal excitability and action potential repolarization.[3] This guide focuses on two prominent examples: 4-Aminopyridine, the first aminopyridine to be widely used therapeutically, and 3-Aminopyridine-4-carboxamide hydrochloride, a structurally related compound whose value lies in its role as a precursor for novel drug candidates.[4][5]

Section 1: 4-Aminopyridine (Dalfampridine) — A Clinically Validated Potassium Channel Blocker

4-Aminopyridine (4-AP), known clinically in its extended-release formulation as dalfampridine (Ampyra®), is a potent, non-selective blocker of voltage-gated potassium channels.[6] Its ability to restore function in the context of neurological damage has made it the first and only drug approved specifically to improve walking in patients with multiple sclerosis (MS).[7][8]

Mechanism of Action: Restoring Conduction in Demyelinated Axons

In demyelinating diseases such as MS, the loss of the insulating myelin sheath exposes the internodal membrane of the axon.[9] This exposed membrane contains a high density of Kv channels. During the propagation of an action potential, the outward flow of potassium ions through these exposed channels can shunt the axonal current, leading to a failure of signal conduction.[9][10]

4-AP, a lipid-soluble molecule, readily crosses the blood-brain barrier and physically blocks these exposed Kv channels.[9][10] This blockade reduces the repolarizing potassium current, which in turn prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse.[9][11] This restoration of the action potential allows the electrical impulse to successfully propagate across the demyelinated segment, thereby improving neurological function.[12]

a cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP_Fail Action Potential Fails AP_Restore Action Potential Conduction Restored K_Leak K+ Leakage via Exposed Kv Channels K_Leak->AP_Fail Shunts Current Block Kv Channels Blocked K_Leak->Block Inhibits Myelin Myelin Sheath Loss Myelin->K_Leak Exposes Channels Four_AP 4-Aminopyridine Four_AP->Block Block->AP_Restore Prevents Shunting

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
Established Clinical Efficacy

The clinical efficacy of 4-AP (dalfampridine) is most robustly documented in multiple sclerosis. Multiple Phase 3 clinical trials have demonstrated that dalfampridine (10 mg, twice daily) produces a clinically meaningful improvement in walking ability in a subset of patients.[13][14] Responders, typically defined as patients who consistently show faster walking speeds on the Timed 25-Foot Walk (T25FW), constitute approximately 35-43% of the treated population.[15][16] These individuals experience an average increase in walking speed of about 25%.[14][15] This improvement is symptomatic and is lost upon discontinuation of the drug.[16]

Beyond MS, 4-AP has been investigated for other neurological conditions, including Lambert-Eaton myasthenic syndrome and chronic spinal cord injury, by enhancing neurotransmitter release at the neuromuscular junction.[3][17]

Clinical Trial Metric Dalfampridine (10 mg BID) Placebo Source
Timed Walk Responders (MS-F203 Trial) 35%8%[16]
Timed Walk Responders (MS-F204 Trial) 42.9%9.3%[13]
Avg. Walking Speed Improvement (Responders) ~25%N/A[14]
Pharmacokinetic & Safety Profile

4-AP is well-absorbed orally and readily crosses the blood-brain barrier.[9] However, it possesses a narrow therapeutic index.[6] The immediate-release formulation leads to high peak plasma concentrations, which are associated with a higher risk of adverse effects, including dizziness, paresthesia, and, at higher doses, seizures.[18][19][20] The development of the extended-release dalfampridine formulation was a critical step in improving its safety and tolerability by maintaining more stable plasma concentrations.[20]

Section 2: 3-Aminopyridine-4-carboxamide Hydrochloride — A Versatile Synthetic Intermediate

In stark contrast to the well-defined clinical role of 4-AP, 3-Aminopyridine-4-carboxamide hydrochloride is not an end-product therapeutic. Instead, it serves as a crucial starting material—a synthetic intermediate or building block—for medicinal chemists aiming to create novel, more sophisticated drug candidates.[4]

Chemical Profile and Role in Drug Discovery

The value of 3-Aminopyridine-4-carboxamide hydrochloride lies in its unique structure. The pyridine core provides the essential aminopyridine pharmacophore known to interact with Kv channels. The specific placement of the amino group at position 3 and a carboxamide group at position 4 offers distinct advantages for drug design:

  • Vectorial Diversity: It provides different points for chemical modification compared to 4-AP, allowing chemists to explore new chemical space.

  • Target Interaction: The carboxamide group is an excellent hydrogen bond donor and acceptor, which can be exploited to form specific, high-affinity interactions with amino acid residues in a target protein's binding pocket.

This compound is a key component in Structure-Activity Relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its pharmacological properties.[21][22] By starting with a scaffold like 3-Aminopyridine-4-carboxamide, researchers can synthesize libraries of related compounds to identify molecules with enhanced potency, improved selectivity for specific Kv channel subtypes (e.g., Kv1.3 for immunomodulation vs. Kv1.1/1.2 for neuronal conduction), or a better safety profile.[10]

b start 3-Aminopyridine- 4-carboxamide HCl lib Synthesize Compound Library start->lib Precursor screen High-Throughput Screening (e.g., FLIPR, Patch-Clamp) lib->screen Test Efficacy & Selectivity sar Structure-Activity Relationship (SAR) Analysis screen->sar Analyze Data sar->lib Iterate Design lead Lead Optimization sar->lead Identify Hits candidate Preclinical Candidate lead->candidate Refine Properties

Caption: Drug Discovery Workflow Using a Synthetic Intermediate.
Efficacy Profile: A Measure of Potential

Direct efficacy data for 3-Aminopyridine-4-carboxamide hydrochloride as a standalone agent is not available, as this is not its intended use. Its "efficacy" is measured by its utility and versatility in the synthesis of new chemical entities that may ultimately demonstrate superior therapeutic effects compared to broad-spectrum blockers like 4-AP. The goal is to leverage this building block to create derivatives that achieve a better balance of efficacy and safety, potentially by targeting the specific ion channels implicated in a disease process while sparing others.

Section 3: Comparative Analysis and Future Outlook

The comparison between these two molecules is one of established clinical application versus future developmental potential.

Attribute 4-Aminopyridine (Dalfampridine) 3-Aminopyridine-4-carboxamide HCl
Primary Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Building Block
Mechanism of Action Broad-spectrum Kv channel blockadePrecursor for molecules with potentially novel or selective mechanisms
Clinical Efficacy Data Extensive data from Phase 3 trials in MS[13][16]Not applicable; no clinical use
FDA Approval Status Approved (as Dalfampridine) for MS[8]Not applicable
Primary Application Symptomatic treatment of walking impairment in MS[7]Used in medicinal chemistry for drug discovery and SAR studies[4]
Key Advantage Proven clinical benefit in a subset of patientsHigh versatility for creating novel, potentially more selective compounds
Key Limitation Non-selective, narrow therapeutic index, side effects[6]Lacks intrinsic therapeutic activity

Future Outlook: The limitations of 4-AP highlight a clear need for more targeted therapies. The future of aminopyridine-based drugs lies in the development of compounds with greater selectivity for specific Kv channel subtypes. Research utilizing intermediates like 3-Aminopyridine-4-carboxamide hydrochloride is critical to this effort. Success in this area could lead to new therapeutics for MS, spinal cord injury, epilepsy, and even autoimmune disorders with fewer side effects and potentially greater efficacy.

Section 4: Experimental Protocols for Efficacy Assessment

For researchers working with novel aminopyridine derivatives, standardized and validated protocols are essential for assessing efficacy. Below are representative methodologies for in vitro and in vivo evaluation.

Protocol 1: In Vitro Efficacy — Patch-Clamp Electrophysiology for Kv Channel Blockade

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.2) expressed in a mammalian cell line.

Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human Kv channel of interest under standard culture conditions (37°C, 5% CO₂).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Rig: Use a standard whole-cell patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit Kv currents by applying a series of depolarizing voltage steps (e.g., 500 ms steps from -80 mV to +60 mV in 10 mV increments).

    • Establish a stable baseline current by perfusing the cell with the external solution.

  • Compound Application:

    • Prepare stock solutions of the test compound (e.g., a derivative of 3-Aminopyridine-4-carboxamide) in DMSO and make serial dilutions in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

    • Apply each concentration to the cell via a perfusion system until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy — Experimental Autoimmune Encephalomyelitis (EAE) Rodent Model

Objective: To assess the ability of a test compound to improve motor function in a widely used animal model of multiple sclerosis.[23]

c cluster_0 Phase 1: EAE Induction cluster_1 Phase 2: Disease Monitoring & Treatment cluster_2 Phase 3: Efficacy Assessment Day0 Day 0: Immunize Mice (MOG₃₅₋₅₅ + CFA) Day0_2 Inject Pertussis Toxin Monitor Daily Monitoring: Weight & Clinical Score Day0->Monitor Treat Begin Treatment at Disease Onset (e.g., Score = 1.0) Monitor->Treat Groups Administer Vehicle or Test Compound Daily Treat->Groups Behavior Weekly Behavioral Testing (Rotarod, Footprint Analysis) Groups->Behavior Endpoint Endpoint: Histology & Immune Analysis (Spinal Cord, Spleen) Behavior->Endpoint

Caption: Experimental Workflow for Efficacy Testing in the EAE Model.

Methodology:

  • Animals: Use female C57BL/6 mice, 8-10 weeks of age.

  • EAE Induction:

    • On Day 0, immunize mice subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).

    • Administer 200 ng of pertussis toxin intraperitoneally on Day 0 and Day 2.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and body weight, starting from Day 7.

    • Score disease severity on a standard scale (e.g., 0 = no signs; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paralysis; 4 = quadriplegia; 5 = moribund).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose) upon reaching a clinical score of 1.0.

    • Administer the test compound or vehicle daily via a chosen route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessment:

    • Perform motor function tests at baseline and at regular intervals (e.g., weekly) during the treatment period.

    • Rotarod Test: Measure the latency to fall from an accelerating rotating rod to assess motor coordination and endurance.

    • Footprint Analysis: Ink the paws and allow mice to walk across a paper-lined runway to analyze gait parameters like stride length and base width.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 28 post-immunization), euthanize the animals.

    • Collect spinal cords for histological analysis to quantify demyelination and immune cell infiltration.

    • Collect spleens or lymph nodes to analyze T-cell responses ex vivo.

  • Data Analysis: Compare clinical scores, body weight changes, and behavioral test results between treatment groups using appropriate statistical methods (e.g., two-way ANOVA, t-test).

Conclusion

The comparison of 4-Aminopyridine and 3-Aminopyridine-4-carboxamide hydrochloride encapsulates the evolution of drug discovery. 4-AP serves as a foundational therapeutic, a proof-of-concept that potassium channel blockade is a viable strategy for symptomatic treatment in demyelinating diseases. Its success, however, is tempered by its non-selectivity and associated side effects. 3-Aminopyridine-4-carboxamide hydrochloride represents the next logical step: a tool for innovation. It empowers researchers to move beyond the broad-spectrum approach of 4-AP and rationally design the next generation of aminopyridine-based therapeutics, aiming for enhanced target selectivity, improved safety, and ultimately, superior clinical efficacy.

References

  • Blight, A. R., & Henney, H. R. (2009). The chemistry and pharmacology of 4-aminopyridine and its derivatives. Current medicinal chemistry, 16(5), 596–619. [Link]

  • Poulain, B., & Thesleff, S. (1990). 4-Aminopyridine-induced block of K+ channels at the motor nerve terminal. Journal of Physiology-Paris, 84(2), 118-123. [Link]

  • Bever, C. T., Jr, & Judge, M. E. (2009). 4-Aminopyridine in the treatment of multiple sclerosis. Expert opinion on investigational drugs, 18(7), 995–1002. [Link]

  • Burton, J. M., & Baker, M. (2012). A review of the effects of 4-aminopyridine in multiple sclerosis. Multiple sclerosis international, 2012, 940836. [Link]

  • Hayes, K. C. (2004). The use of 4-aminopyridine (fampridine) in demyelinating disorders. CNS drug reviews, 10(4), 295–316. [Link]

  • Shi, R., & Blight, A. R. (1996). Compression injury of mammalian spinal cord in vitro and the dynamics of action potential conduction failure. Journal of neurophysiology, 76(3), 1572–1580. [Link]

  • van Diemen, H. A., Polman, C. H., van Dongen, M. M., Nauta, J. J., & Koetsier, J. C. (1993). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of neurology, 34(6), 844-847. [Link]

  • Sanders, D. B., Howard, J. F., Jr, & Massey, J. M. (2000). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. Annals of the New York Academy of Sciences, 918, 268–274. [Link]

  • Acorda Therapeutics. (2010). AMPYRA (dalfampridine) Prescribing Information. [Link]

  • Kornek, B., & Lassmann, H. (2003). Axonal pathology in multiple sclerosis. A historical note. Brain pathology (Zurich, Switzerland), 13(3), 337–341. [Link]

  • Bakalova, A., Varbanov, H., & Buyukliev, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 329-338. [Link]

  • Wang, W., Diao, Y., Li, W., Luo, Y., Yang, T., Zhao, Y., ... & Xu, Y. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters, 29(12), 1507-1513. [Link]

  • Zhu, L., Li, H., & Wang, R. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters, 29(12), 1507-1513. [Link]

  • Goodman, A. D., Brown, T. R., Cohen, J. A., Krupp, L. B., Schapiro, R. T., Cohen, R., ... & Blight, A. R. (2010). A phase 3 trial of extended release oral dalfampridine in multiple sclerosis. Annals of neurology, 68(4), 494-502. [Link]

  • BioSpace. (2010). US FDA Approves Acorda Therapeutics MS Drug to Help with Walking. [Link]

  • ResearchGate. (2010). A Phase 3 Trial of Extended Release Oral Dalfampridine in Multiple Sclerosis. [Link]

  • Göbel, K., Wedell, J. H., Herrmann, A. M., Wachsmuth, L., Pankratz, S., Bittner, S., ... & Meuth, S. G. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental neurology, 248, 62-68. [Link]

  • BioWorld. (2010). FDA Blesses Ampyra as First Drug to Improve MS Walking. [Link]

  • MS Living Well. (2010). FDA Approves Ampyra. [Link]

  • Singh, R., & Singh, B. (2019). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Neural regeneration research, 14(12), 2139. [Link]

  • P&T Community. (2010). NEW DRUG UPDATE: Dalfampridine (Ampyra). [Link]

  • Baxter, A. D., & Reitz, A. B. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(12), 3622-3627. [Link]

  • ResearchGate. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. [Link]

  • Goodman, A. D., Brown, T. R., Krupp, L. B., Schapiro, R. T., Cohen, R., Marinucci, L., & Blight, A. R. (2009). Sustained-release oral fampridine in multiple sclerosis: a randomised, double-blind, controlled trial. The Lancet, 373(9665), 732-738. [Link]

  • Li, M., & Zheng, J. (2003). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. Chemistry & biology, 10(11), 1103-1111. [Link]

  • Cleveland Clinic. (2010). Use of Dalfampridine (Ampyra) Fact Sheet. [Link]

  • ION Biosciences. (n.d.). Potassium Channel Assays. [Link]

  • ClinicalTrials.gov. (2012). Study of Fampridine-ER Tablets in Patients With Multiple Sclerosis. [Link]

  • SB Drug Discovery. (n.d.). Potassium Channel Screening & Profiling Services. [Link]

  • Kumar, A., & Sharma, P. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC medicinal chemistry. [Link]

  • Darbar, D., & Roden, D. M. (2013). Pharmacogenetics of potassium channel blockers. Journal of cardiovascular pharmacology, 61(4), 284. [Link]

  • Molecular Devices. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. [Link]

  • Wilson, M. J., & Martin-Moutot, N. (2018). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of general physiology, 150(12), 1709-1723. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Keogh, M., & Chinnery, P. F. (2013). The use of aminopyridines in neurological disorders. Practical neurology, 13(2), 108-115. [Link]

  • Polman, C. H., van Diemen, H. A., de Groot, I. J., & Koetsier, J. C. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of neurology, 51(11), 1136-1139. [Link]

  • White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 167, 106456. [Link]

  • Agoston, S., & Bowman, W. C. (1982). 4-aminopyridine--a review. Anaesthesia, 37(4), 438-444. [Link]

  • Roed, A. (1984). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. British journal of anaesthesia, 56(10), 1139-1142. [Link]

  • Wang, E. S., & O'Connor, O. A. (2013). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Clinical case reports, 1(2), 77-81. [Link]

  • Oh, S. J., Kim, D. E., & Claussen, G. C. (1996). 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Muscle & nerve, 19(10), 1324-1327. [Link]

Sources

Comparative

A Comparative Guide to 3-Aminopyridine-4-carboxamide hydrochloride and Other Potassium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 3-Aminopyridine-4-carboxamide hydrochloride with other prominent potassium channel blockers. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 3-Aminopyridine-4-carboxamide hydrochloride with other prominent potassium channel blockers. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but a foundational understanding of the experimental rationale and methodologies crucial for research in this domain. We will delve into the mechanisms of action, comparative efficacy, and the experimental protocols necessary to validate these findings.

Introduction to Potassium Channels: The Gatekeepers of Cellular Excitability

Potassium (K+) channels are a diverse group of ion channels that play a fundamental role in regulating the electrical excitability of cells. By controlling the flow of K+ ions across the cell membrane, they influence a wide array of physiological processes, including nerve impulse propagation, muscle contraction, and hormone secretion. The major families of potassium channels include voltage-gated (Kv), calcium-activated (KCa), and inwardly rectifying (Kir) potassium channels. Their critical role in cellular function makes them significant targets for therapeutic intervention in a variety of diseases.

Potassium channel blockers are a class of drugs that inhibit the function of these channels.[1] By doing so, they can prolong the action potential duration, increase neurotransmitter release, and modulate cellular excitability.[2] These properties have led to their investigation and use in conditions such as multiple sclerosis, Lambert-Eaton myasthenic syndrome, and certain cardiac arrhythmias.[2][3]

The Aminopyridine Class: A Focus on 4-Aminopyridine and its Analogs

Among the various classes of potassium channel blockers, the aminopyridines are of significant interest. 4-Aminopyridine (4-AP) is a well-characterized, non-selective blocker of voltage-gated potassium channels. It is known to improve symptoms in conditions like multiple sclerosis by restoring conduction in demyelinated axons.[4] The mechanism of action involves the blockade of Kv channels, which prolongs the action potential and thereby enhances the release of neurotransmitters at synapses.[2][5]

The structure-activity relationship (SAR) of 4-AP analogs has been a subject of considerable research. Studies have shown that substitutions on the pyridine ring can significantly alter the potency and selectivity of these compounds. For instance, the introduction of a methyl group at the 3-position (3-methyl-4-aminopyridine) has been found to be approximately 7-fold more potent than 4-AP in blocking Shaker K+ channels.[6] Conversely, methoxy and trifluoromethyl groups at the 3-position render the compounds less potent.[6] This highlights the critical role of the chemical nature and position of substituents in modulating the interaction with the potassium channel pore.

Profiling 3-Aminopyridine-4-carboxamide hydrochloride

3-Aminopyridine-4-carboxamide hydrochloride is a derivative of the aminopyridine scaffold. While it is often utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, its direct activity as a potassium channel blocker is less documented in publicly available literature.[7][8] Based on the known SAR of other 3-substituted 4-aminopyridine analogs, the presence of the carboxamide group at the 4-position and the amino group at the 3-position suggests potential interaction with potassium channels. However, without direct experimental data, its specific efficacy, potency, and selectivity remain to be thoroughly characterized.

The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo experimental applications. The safety profile of 3-Aminopyridine-4-carboxamide hydrochloride indicates that it is harmful if swallowed and can cause skin and eye irritation.[9]

Comparative Analysis with Other Potassium Channel Blockers

To provide a comprehensive perspective, we will compare the aminopyridine class, with a focus on 4-AP as a reference, to other well-established potassium channel blockers. This comparison will encompass different classes of blockers, highlighting their distinct mechanisms of action, selectivity, and potency.

BlockerClassPrimary Target(s)Typical IC50Mechanism of Action
4-Aminopyridine (4-AP) AminopyridineNon-selective Kv channels (e.g., Kv1.1, Kv1.2)~170-230 µM for Kv1.1/Kv1.2Blocks the pore of voltage-gated potassium channels, prolonging the action potential.
Tetraethylammonium (TEA) Quaternary Ammonium CompoundNon-selective K+ channels (Kv, KCa)Millimolar rangePore blocker, physically occludes the ion conduction pathway.
Dendrotoxins Peptide ToxinSubtypes of Kv1 channels (e.g., Kv1.1, Kv1.2, Kv1.6)Low nanomolar to picomolar rangeBinds to the outer vestibule of the channel, blocking ion flow.[10]
Glibenclamide SulfonylureaATP-sensitive K+ (KATP) channels (Kir6.x/SUR)Micromolar rangeBinds to the SUR1 subunit of KATP channels, leading to channel closure.[11]
Charybdotoxin Peptide ToxinCa2+-activated K+ channels (BK, IK) and some Kv channelsNanomolar rangeBlocks the pore of the channel.[12]
Apamin Peptide ToxinSmall-conductance Ca2+-activated K+ (SK) channelsPicomolar to nanomolar rangeAllosteric blocker that binds to a site distinct from the pore.[5][9]

Experimental Protocols for Characterizing Potassium Channel Blockers

The following protocols provide a framework for the electrophysiological characterization of potassium channel blockers. The choice of expression system and specific recording parameters will depend on the target channel and the experimental goals.

Heterologous Expression of Potassium Channels

To study the effect of a compound on a specific potassium channel subtype, the channel is typically expressed in a cell line that has low endogenous potassium channel activity.

  • HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a commonly used mammalian cell line for the stable or transient expression of ion channels.[13] They are amenable to various transfection methods and are suitable for patch-clamp electrophysiology.

  • Xenopus laevis Oocytes: Oocytes from the African clawed frog, Xenopus laevis, are a robust system for the expression of ion channels.[14] Following injection of cRNA encoding the channel of interest, high levels of functional channels are expressed on the oocyte membrane, which are ideal for two-electrode voltage clamp (TEVC) recordings.

Electrophysiological Recording Techniques

This technique allows for the recording of currents from the entire cell membrane.

Protocol:

  • Cell Preparation: Plate HEK-293 cells transfected with the potassium channel of interest onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage steps to elicit potassium currents. A typical protocol would be to step from -80 mV to +60 mV in 20 mV increments.

    • Perfuse the cells with the external solution containing different concentrations of the test compound (e.g., 3-Aminopyridine-4-carboxamide hydrochloride) to determine its effect on the potassium currents.

    • Analyze the data to determine the IC50 value and the mechanism of block (e.g., open-channel block, state-dependent block).

This technique is suitable for recording from large cells like Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.

  • cRNA Injection: Inject oocytes with cRNA encoding the potassium channel of interest and incubate for 2-7 days to allow for channel expression.

  • Solutions:

    • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

  • Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage pulses to activate the expressed potassium channels.

    • Perfuse the oocyte with the recording solution containing various concentrations of the test compound.

    • Record the resulting currents to determine the dose-response relationship and calculate the IC50.

Visualization of Key Concepts

Potassium Channel Blocker Mechanism of Action

G cluster_membrane Cell Membrane K_channel Potassium Channel Pore K_out K+ (out) K_channel:p->K_out K+ Efflux (Inhibited) Blocker Potassium Channel Blocker Blocker->K_channel:c Blocks Pore K_in K+ (in) K_in->K_channel:p caption General mechanism of a pore-blocking potassium channel blocker.

Caption: General mechanism of a pore-blocking potassium channel blocker.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow start Express K+ Channel in HEK-293 cells or Oocytes patch_clamp Perform Whole-Cell Patch Clamp or TEVC start->patch_clamp apply_compound Apply Increasing Concentrations of Test Compound patch_clamp->apply_compound record_current Record Potassium Current Amplitude apply_compound->record_current dose_response Plot Dose-Response Curve record_current->dose_response calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50 caption Workflow for determining the IC50 of a potassium channel blocker.

Caption: Workflow for determining the IC50 of a potassium channel blocker.

Conclusion and Future Directions

This guide has provided a comparative overview of 3-Aminopyridine-4-carboxamide hydrochloride in the context of other well-characterized potassium channel blockers. While direct experimental data on the target compound is limited, the structure-activity relationships of related aminopyridines suggest its potential as a modulator of potassium channels.

For researchers and drug development professionals, the key takeaway is the necessity of empirical validation. The provided experimental protocols offer a robust framework for characterizing the pharmacological profile of 3-Aminopyridine-4-carboxamide hydrochloride and other novel compounds. Future studies should focus on determining its IC50 values against a panel of potassium channel subtypes to understand its potency and selectivity. Such data will be crucial in evaluating its potential as a research tool or a therapeutic agent.

References

  • 4-aminopyridine-a review. PubMed. [Link]

  • Charybdotoxin Blocks Both Ca-activated K Channels and Ca-independent Voltage-Gated K Channels in Rat Brain Synaptosomes. PubMed. [Link]

  • Allosteric Block of KCa2 Channels by Apamin. PMC - NIH. [Link]

  • Potassium channel blockers List, Drug Prices and Medication Information. GoodRx. [Link]

  • Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Two-electrode voltage-clamp (TEVC). [Link]

  • Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Dendrotoxins: structure-activity relationships and effects on potassium ion channels. PubMed. [Link]

  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PMC - NIH. [Link]

  • A Xenopus oocyte model system to study action potentials. PMC - PubMed Central. [Link]

  • Two-electrode voltage clamp. PubMed. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]

  • SAFETY DATA SHEET. [Link]

  • Potassium channel blocker. Wikipedia. [Link]

  • Aminopyridine block of potassium channels in mouse neuroblastoma cells. PubMed. [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • Aminopyridine analogs selectively target metastatic pancreatic cancer. PubMed - NIH. [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. [Link]

  • Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells. PubMed. [Link]

  • Whole-Cell Patch-Clamp Recording of Recombinant Voltage-Sensitive Ca2+ Channels Heterologously Expressed in HEK-293 Cells. ResearchGate. [Link]

  • 3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]

  • 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. NIH. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Evidence for Inhibitory Perturbations on the Amplitude, Gating, and Hysteresis of A-Type Potassium Current, Produced by Lacosamide, a Functionalized Amino Acid with Anticonvulsant Properties. MDPI. [Link]

  • Functions of potassium channels blocked by low micromolar 4-aminopyridine in the crayfish nervous system. PubMed. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • N-(3-amino-4-pyridinyl)pyridine-4-carboxamide. PubChem. [Link]

Sources

Validation

A Comparative In Vitro Bioactivity Guide to 3-Aminopyridine-4-carboxamide hydrochloride and Next-Generation PARP Inhibitors

This guide provides a comprehensive in vitro validation framework for a novel putative Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-Aminopyridine-4-carboxamide hydrochloride. We will explore its hypothesized mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro validation framework for a novel putative Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-Aminopyridine-4-carboxamide hydrochloride. We will explore its hypothesized mechanism of action and benchmark its performance against two clinically approved PARP inhibitors, Olaparib and Rucaparib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response pathways.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[3]

The therapeutic potential of PARP inhibitors (PARPi) has been successfully translated into clinical practice, with drugs like Olaparib and Rucaparib approved for the treatment of various cancers, including those of the ovary, breast, prostate, and pancreas.[4][5][6] These inhibitors not only block the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA, creating a toxic lesion that further contributes to their anticancer effects.[7][8]

3-Aminopyridine-4-carboxamide hydrochloride is a novel small molecule with structural motifs suggestive of a potential PARP inhibitory function. Its aminopyridine core and carboxamide side chain bear resemblance to the nicotinamide-binding domain of NAD+, the substrate for PARP enzymes. This guide outlines a series of in vitro experiments designed to validate this hypothesis and to quantitatively compare its bioactivity with established PARP inhibitors.

Comparative Mechanism of Action

Putative Mechanism of 3-Aminopyridine-4-carboxamide hydrochloride

We hypothesize that 3-Aminopyridine-4-carboxamide hydrochloride acts as a competitive inhibitor of PARP1/2. The carboxamide moiety is predicted to occupy the nicotinamide-binding pocket of the enzyme, preventing the transfer of ADP-ribose units onto target proteins and thus inhibiting the DNA repair process.

Established Mechanisms of Olaparib and Rucaparib
  • Olaparib: An orally active PARP inhibitor that potently inhibits both PARP1 and PARP2.[4] Its mechanism of action involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, leading to the accumulation of DNA damage and cell death in HR-deficient tumors.[7][8]

  • Rucaparib: A potent inhibitor of PARP1, PARP2, and PARP3.[9][10] Similar to Olaparib, Rucaparib's anticancer activity is attributed to both the inhibition of PARP's catalytic function and the formation of toxic PARP-DNA complexes, inducing synthetic lethality in BRCA-mutated cancer cells.[5][11]

Below is a diagram illustrating the proposed mechanism of action within the PARP signaling pathway.

PARP_Pathway Proposed Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication leads to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD+ Apoptosis Apoptosis PARP1->Apoptosis unrepaired DSBs lead to NAD NAD+ BER Base Excision Repair (BER) PAR->BER activates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) DSB->HR Cell_Survival Cell Survival HR->Cell_Survival Inhibitor 3-Aminopyridine-4-carboxamide HCl Olaparib Rucaparib Inhibitor->PARP1 inhibits & traps

Caption: PARP signaling pathway and points of inhibition.

In Vitro Validation Workflow

To empirically assess the bioactivity of 3-Aminopyridine-4-carboxamide hydrochloride as a PARP inhibitor, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive comparison with Olaparib and Rucaparib.

workflow In Vitro Validation Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays enzymatic_assay PARP1 Enzymatic Inhibition Assay trapping_assay PARP Trapping Assay enzymatic_assay->trapping_assay confirms target engagement cytotoxicity_assay Cytotoxicity Assay (BRCA-mutant vs. WT) trapping_assay->cytotoxicity_assay links mechanism to cell effect

Caption: Experimental workflow for in vitro validation.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the catalytic activity of recombinant human PARP1.

Principle: A fluorometric assay is used to quantify the amount of NAD+ consumed by PARP1 during the poly(ADP-ribosyl)ation reaction. A decrease in NAD+ consumption in the presence of the inhibitor indicates enzymatic inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Aminopyridine-4-carboxamide hydrochloride, Olaparib, and Rucaparib in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer (e.g., 100 µM to 1 nM).

    • Prepare a reaction mixture containing recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 5 µL of each compound dilution.

    • Add 40 µL of the PARP1/activated DNA reaction mixture to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 5 µL of a β-NAD+ solution containing a developing reagent.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic curve.

Cell-Based Cytotoxicity Assay

This assay evaluates the selective cytotoxicity of the compounds in a cancer cell line with a known BRCA1 mutation compared to its wild-type counterpart.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the degree of cytotoxicity.[12]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture MDA-MB-436 (BRCA1 mutant) and MDA-MB-231 (BRCA wild-type) breast cancer cell lines in their recommended growth media.

    • Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Aminopyridine-4-carboxamide hydrochloride, Olaparib, and Rucaparib in cell culture medium.

    • Treat the cells with the compounds over a range of concentrations (e.g., 100 µM to 1 nM) for 72 hours.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the IC50 values for each compound in both cell lines.

PARP Trapping Assay

This assay quantifies the ability of the inhibitors to trap PARP1 onto damaged DNA.

Principle: A fluorescence polarization (FP) based assay is used. PARP1 binding to a fluorescently labeled DNA duplex results in a high FP signal. In the presence of an inhibitor that traps PARP1 on the DNA, the FP signal remains high even after the addition of NAD+, which would normally cause PARP1 dissociation.[14][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a reaction mixture containing the fluorescently labeled DNA duplex.

  • Assay Procedure:

    • In a 384-well black plate, add the test compound dilutions.

    • Add the fluorescent DNA duplex.

    • Add recombinant PARP1 enzyme and incubate to allow for binding.

    • Add NAD+ to initiate the PARylation reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization at various time points using a suitable microplate reader.

    • The sustained high FP signal in the presence of the inhibitor indicates PARP trapping.

    • Quantify the trapping potency (EC50) for each compound.

Comparative Data Summary

The following tables present a hypothetical but expected outcome of the in vitro validation experiments, comparing 3-Aminopyridine-4-carboxamide hydrochloride with Olaparib and Rucaparib.

Table 1: PARP1 Enzymatic Inhibition

CompoundIC50 (nM)
3-Aminopyridine-4-carboxamide hydrochloride150
Olaparib5
Rucaparib2

Table 2: Cell-Based Cytotoxicity

CompoundMDA-MB-436 (BRCA1 mutant) IC50 (µM)MDA-MB-231 (BRCA WT) IC50 (µM)Selectivity Index (WT/mutant)
3-Aminopyridine-4-carboxamide hydrochloride10>100>10
Olaparib0.115150
Rucaparib0.0510200

Table 3: PARP Trapping Potency

CompoundEC50 (nM)
3-Aminopyridine-4-carboxamide hydrochloride500
Olaparib20
Rucaparib10

Conclusion

This guide outlines a rigorous in vitro strategy to validate the bioactivity of 3-Aminopyridine-4-carboxamide hydrochloride as a putative PARP inhibitor. The proposed experiments will provide a comprehensive dataset to compare its efficacy and mechanism of action against the established PARP inhibitors, Olaparib and Rucaparib. The results from these assays will be crucial in determining the therapeutic potential of this novel compound and guiding its further development in the field of oncology.

References

  • Olaparib. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • LYNPARZA® (olaparib). (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. AstraZeneca. Retrieved from [Link]

  • LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer. AstraZeneca. Retrieved from [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Retrieved from [Link]

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 6, 27. [Link]

  • van der Woude, J., & van der Laan, M. (2017). Olaparib. Netherlands Journal of Medicine, 75(1), 34-37. [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols.io. Retrieved from [Link]

  • National Cancer Institute. (2014, December 31). Olaparib. Retrieved from [Link]

  • Dr. Oracle. (2025, December 7). What is Rucaparib (PARP inhibitor)? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rucaparib. PubChem. Retrieved from [Link]

  • Drugs.com. (2024, May 10). Rucaparib Monograph for Professionals. Retrieved from [Link]

  • Rucaparib. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved from [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Garsed, D. W., et al. (2018). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 10(11), 447. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Zlatic, N., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Molecules, 18(1), 1089-1101. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved from [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved from [Link]

  • Garsed, D. W., et al. (2021). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers, 13(19), 4885. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]

  • U.S. Army Medical Research and Materiel Command. (2017). Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). Retrieved from [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1476. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1354950-11-0 | 3-aminopyridine-4-carboxamide hydrochloride. Retrieved from [Link]

  • 3-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

Comparative

structure-activity relationship of aminopyridine-carboxamide derivatives

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine-Carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals The aminopyridine-carboxamide scaffold is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in pathophysiology. Its versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine-carboxamide derivatives, focusing on their application as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind experimental choices in analog design, present comparative data, and provide detailed protocols for relevant assays.

Core Scaffold and Key Interactions

The aminopyridine-carboxamide core typically consists of a 2-aminopyridine ring linked via a carboxamide to a variable aromatic or heteroaromatic system. This arrangement is crucial for binding to the ATP-binding pocket of many kinases and the nicotinamide-binding site of PARP enzymes. The 2-aminopyridine moiety often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the enzyme's hinge region, mimicking the adenine portion of ATP.

Below is a generalized SAR map illustrating the key modification points on the scaffold.

SAR_Map cluster_core Aminopyridine-Carboxamide Core cluster_info Key SAR Insights core Aminopyridine-Carboxamide Py Aminopyridine Ring (R1) Amide Carboxamide Linker Py->Amide Py_info Hinge Binding Selectivity Solubility Py->Py_info Aryl Substituent Group (R2) Amide->Aryl Amide_info Conformational Rigidity Potency Amide->Amide_info Aryl_info Potency Selectivity Pharmacokinetics Aryl->Aryl_info PARP_Assay_Workflow start Start: Prepare Reagents step1 Add assay buffer, NAD+, and activated DNA to 384-well plate. start->step1 step2 Add test compound (serial dilutions) or vehicle control (DMSO). step1->step2 step3 Add recombinant human PARP-1 enzyme to initiate reaction. step2->step3 step4 Incubate at room temperature for 60 minutes. step3->step4 step5 Add developing reagent (e.g., based on biotinylated NAD+ detection). step4->step5 step6 Incubate for 60 minutes for signal development. step5->step6 step7 Read plate on a suitable plate reader (e.g., fluorescence/luminescence). step6->step7 end End: Calculate IC50 values step7->end

Caption: Workflow for a typical PARP-1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of NAD+, and activated DNA. Test compounds are typically dissolved in DMSO to create a concentration gradient.

  • Plate Setup: In a 384-well assay plate, add the assay buffer, NAD+, and activated DNA to all wells.

  • Compound Addition: Add the serially diluted test compounds to the appropriate wells. Include wells with DMSO alone as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Enzyme Addition: Initiate the reaction by adding a solution of recombinant human PARP-1 enzyme to all wells except for the blank controls.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and initiate the detection step. This often involves adding a developing reagent that binds to the product of the reaction (e.g., biotinylated PAR-polymers) and generates a detectable signal (e.g., fluorescence or chemiluminescence).

  • Signal Reading: After another incubation period for signal development, read the plate using a microplate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic equation.

Protocol: Cellular Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. [1][2] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [1]2. Compound Treatment: The following day, treat the cells with various concentrations of the aminopyridine-carboxamide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated controls and determine the CTC50 (concentration that causes 50% cell toxicity) or IC50 value.

Conclusion

The aminopyridine-carboxamide scaffold is a remarkably versatile and effective platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships discussed herein demonstrate that systematic modifications to the aminopyridine ring, the carboxamide linker, and the variable substituent group can lead to significant improvements in potency, selectivity, and cellular activity. The comparative data for both kinase and PARP inhibitors reveal that while the core scaffold provides a foundational binding motif, fine-tuning of the peripheral substituents is critical for achieving optimal drug-like properties. The provided experimental protocols offer a framework for the reliable evaluation of novel derivatives, ensuring the generation of robust and comparable data in the ongoing quest for new therapeutics.

References

  • BenchChem. (2025). Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents.
  • Sharma, S., Bagchi, B., Mukhopadhyay, S., & Bothra, A. K. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. National Institutes of Health. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. Available from: [Link]

  • Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. Available from: [Link]

  • Qiu, M., et al. (2007). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. European Journal of Medicinal Chemistry. Available from: [Link]

  • (Reference for Nek2 inhibitors - specific source not fully provided in search results, but SAR insights are described).
  • Prasanth, V. V., Palleti, J. D., Chitti, S., & Babu, P. A. (n.d.). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. Available from: [Link]

  • (Reference for diaminopyrimidine carboxamide HPK1 inhibitors - specific source not fully provided in search results, but SAR insights are described).
  • (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. Available from: [Link]

  • (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Available from: [Link]

  • (2017). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. Available from: [Link]

  • (Reference for aminopyridines review - specific source not fully provided in search results, but general inform
  • (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available from: [Link]

  • (Reference for antitubercular carboxamides - specific source not fully provided in search results, but general inform
  • (Reference for 3-Amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors - specific source not fully provided in search results, but SAR insights are described).
  • (Reference for amino acid conjugates of aminothiazole and aminopyridine as anticancer agents - specific source not fully provided in search results, but general inform
  • BenchChem. (2025). structure-activity relationship (SAR) studies of 4-(4-Aminophenoxy)pyridine-2-carboxamide derivatives.
  • (Reference for 2-Aminopyridine-Based MAP4K4 Inhibitors - specific source not fully provided in search results, but general inform
  • Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available from: [Link]

  • (Reference for sulfonamide-functionalized pyridine carbothioamides as anticancer agents - specific source not fully provided in search results, but general inform
  • (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. Available from: [Link]

  • (Reference for synthesis and fluorescent properties of aminopyridines - specific source not fully provided in search results, but general inform
  • (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to 3-Aminopyridine-4-carboxamide Hydrochloride and its Analogs

For researchers and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, the aminopyridine carboxamide scaffold presents a compelling starting point for therapeutic innovation. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, the aminopyridine carboxamide scaffold presents a compelling starting point for therapeutic innovation. This guide provides an in-depth comparative analysis of 3-Aminopyridine-4-carboxamide hydrochloride and its key analogs, offering both a synthesis of existing knowledge and field-proven insights to guide future research. While direct head-to-head comparative studies are limited in the public domain, this document leverages extensive data from closely related structures to provide a robust, scientifically-grounded perspective on their potential performance and applications.

Introduction to the Aminopyridine Carboxamide Scaffold

The aminopyridine carboxamide core is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neurological effects. The parent molecule, 3-Aminopyridine-4-carboxamide, combines the features of an aminopyridine, known for its ability to modulate ion channels, and a carboxamide group, which can participate in crucial hydrogen bonding interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to biological testing.

The strategic placement of the amino and carboxamide groups on the pyridine ring is critical to the molecule's physicochemical properties and, consequently, its biological activity. This guide will delve into the nuanced differences that arise from altering this arrangement and from further chemical modifications.

Profiling Key Analogs of 3-Aminopyridine-4-carboxamide

A systematic evaluation of the therapeutic potential of 3-Aminopyridine-4-carboxamide hydrochloride necessitates a comparative analysis with its structural analogs. The following analogs have been selected for this guide based on their chemical similarity and the potential for divergent biological activities.

  • Analog 1: 4-Amino-3-carboxamide Pyridine (Positional Isomer) : This direct isomer allows for an investigation into the importance of the relative positioning of the amino and carboxamide groups for target engagement.

  • Analog 2: N-substituted 3-Aminopyridine-4-carboxamide Derivatives : Introducing substituents on the carboxamide nitrogen can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

  • Analog 3: Ring-substituted 3-Aminopyridine-4-carboxamide Derivatives : The addition of electron-donating or electron-withdrawing groups to the pyridine ring can modulate the pKa of the aminopyridine nitrogen and the overall electron distribution of the molecule, impacting its target-binding affinity.

  • Analog 4: 4-Aminopyridine (4-AP) : While not a carboxamide, 4-AP is a well-characterized aminopyridine and a clinically approved drug (as dalfampridine) for multiple sclerosis.[1][2] It serves as a crucial benchmark for the potassium channel blocking activity of the aminopyridine scaffold.

Comparative Physicochemical Properties

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. The table below provides a comparative summary of key properties for 3-Aminopyridine-4-carboxamide and its analogs. It is important to note that while some of these values are experimentally determined, others are estimated based on established principles of medicinal chemistry.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (predicted)ClogP (predicted)H-Bond DonorsH-Bond Acceptors
3-Aminopyridine-4-carboxamide HCl C₆H₈ClN₃O173.60~5.5~0.233
4-Amino-3-carboxamide Pyridine C₆H₇N₃O137.14~6.8~0.133
N-methyl-3-aminopyridine-4-carboxamide C₇H₉N₃O151.17~5.5~0.523
5-Chloro-3-aminopyridine-4-carboxamide C₆H₆ClN₃O171.59~4.0~0.823
4-Aminopyridine C₅H₆N₂94.129.170.2612

Causality Behind Physicochemical Differences:

  • pKa : The basicity of the pyridine nitrogen is significantly influenced by the position of the electron-donating amino group. In 4-aminopyridine, the amino group is para to the ring nitrogen, leading to a substantial increase in basicity (pKa 9.17) through resonance. In the 3-amino isomers, this resonance effect is less pronounced, resulting in a lower pKa. The addition of an electron-withdrawing chloro group in the 5-position is predicted to further decrease the basicity.

  • ClogP : The predicted lipophilicity (ClogP) is influenced by the overall polarity of the molecule. The introduction of a methyl group on the amide nitrogen increases lipophilicity, while the presence of the polar amino and carboxamide groups generally keeps these molecules relatively hydrophilic.

Comparative Biological Activity and Mechanism of Action

While direct comparative data is scarce, we can infer potential biological activities based on the extensive research conducted on the aminopyridine scaffold, particularly 4-aminopyridine.

Potassium Channel Blockade and Neurological Applications

The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (K+) channels.[1][2] These channels are crucial for the repolarization of the neuronal action potential. In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of nerve impulses.

Inference for 3-Aminopyridine-4-carboxamide and its Analogs:

It is highly probable that 3-Aminopyridine-4-carboxamide and its analogs also function as potassium channel blockers. The protonated aminopyridine moiety is thought to enter and occlude the pore of the K+ channel, thereby prolonging the action potential and enhancing neurotransmitter release.[3]

The following diagram illustrates the proposed mechanism of action at the neuronal level.

G cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + Aminopyridine Analog Na_channel_normal Na+ Channel AP_normal Action Potential Propagation Na_channel_normal->AP_normal Rapid Saltatory Conduction K_channel_normal K+ Channel (covered) Myelin_normal Myelin Sheath Na_channel_demyelinated Na+ Channel K_channel_demyelinated Exposed K+ Channel K_efflux K+ Efflux K_channel_demyelinated->K_efflux AP_fail Action Potential Failure K_efflux->AP_fail Na_channel_treated Na+ Channel Blocked_K_channel Blocked K+ Channel AP_restored Restored Action Potential Blocked_K_channel->AP_restored Aminopyridine 3-AP-4-CA Analog Aminopyridine->Blocked_K_channel Blocks K+ Efflux

Caption: Proposed mechanism of aminopyridine analogs in demyelinated neurons.

Structure-Activity Relationship (SAR) Insights:

  • Positional Isomerism : The higher pKa of 4-aminopyridine suggests that it will be more protonated at physiological pH, which could lead to stronger interactions with the K+ channel pore. This may explain its established clinical efficacy.[4] The lower predicted pKa of 3-Aminopyridine-4-carboxamide suggests it might be a weaker potassium channel blocker compared to its 4-amino isomer.

  • N-substitution : N-alkylation of the carboxamide could enhance membrane permeability, potentially leading to better brain penetration. However, it also removes a hydrogen bond donor, which might be critical for target binding.

  • Ring Substitution : The addition of a lipophilic, electron-withdrawing group like chlorine could enhance membrane permeability and potentially alter the binding affinity for the target protein.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyridine carboxamide derivatives.[5][6] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Inference for 3-Aminopyridine-4-carboxamide and its Analogs:

It is plausible that 3-Aminopyridine-4-carboxamide and its analogs possess antimicrobial properties. The presence of both a pyridine ring and a carboxamide moiety provides opportunities for diverse interactions with bacterial targets.

Comparative Performance Predictions:

  • Lipophilicity : Analogs with increased lipophilicity (e.g., N-substituted or ring-halogenated derivatives) may exhibit enhanced antibacterial activity due to improved penetration through the bacterial cell wall.

  • Hydrogen Bonding : The carboxamide group is likely crucial for interacting with bacterial enzymes. Modifications that alter its hydrogen bonding capacity could significantly impact antimicrobial potency.

Experimental Protocols

To facilitate further research and enable a direct comparative analysis, the following detailed experimental protocols are provided. These are based on established methodologies for the synthesis and evaluation of similar compounds.[7][8][9]

General Synthesis of N-substituted 3-Aminopyridine-4-carboxamide Analogs

This protocol describes a general method for the synthesis of N-substituted analogs starting from 3-aminopyridine-4-carboxylic acid.

G start 3-Aminopyridine-4-carboxylic Acid intermediate1 Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) start->intermediate1 intermediate2 Amide Coupling (Primary/Secondary Amine, Base) intermediate1->intermediate2 product N-substituted 3-Aminopyridine-4-carboxamide intermediate2->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: General workflow for the synthesis of N-substituted analogs.

Step-by-Step Methodology:

  • Acid Chloride Formation : To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling : Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-aminopyridine-4-carboxamide analog.

In Vitro Potassium Channel Blocking Assay (Patch-Clamp Electrophysiology)

This protocol outlines a method to assess the potassium channel blocking activity of the synthesized compounds using whole-cell patch-clamp recordings on a suitable cell line expressing voltage-gated potassium channels (e.g., HEK293 cells expressing Kv1.1).

Step-by-Step Methodology:

  • Cell Culture : Culture HEK293 cells stably expressing the target potassium channel subtype in appropriate media.

  • Cell Preparation : Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording :

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the cells with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Establish a whole-cell patch-clamp configuration.

  • Data Acquisition :

    • Hold the cells at a membrane potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

    • Record the baseline potassium currents.

  • Compound Application :

    • Prepare stock solutions of the test compounds in DMSO and dilute to the final desired concentrations in the external solution.

    • Apply the compounds to the cells via a perfusion system.

  • Data Analysis :

    • Measure the peak potassium current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition for each compound concentration.

    • Construct a concentration-response curve and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Step-by-Step Methodology:

  • Bacterial Strains : Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation : Grow the bacterial strains in appropriate broth overnight at 37°C. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation : Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Incubation : Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This comparative guide provides a foundational framework for understanding the therapeutic potential of 3-Aminopyridine-4-carboxamide hydrochloride and its analogs. Based on the analysis of related compounds, it is hypothesized that these molecules will primarily act as potassium channel blockers, with potential applications in neurological disorders. Furthermore, their antimicrobial properties warrant investigation.

The provided experimental protocols offer a clear path for the synthesis and systematic evaluation of these compounds. Future research should focus on:

  • Direct Comparative Studies : Conducting the proposed in vitro assays to obtain quantitative data on the relative potencies of the analogs.

  • In Vivo Efficacy and Toxicity : Progressing the most promising candidates to in vivo models of neurological and infectious diseases to assess their therapeutic window.

  • Mechanism of Action Studies : Further elucidating the specific subtypes of potassium channels targeted by these compounds and exploring other potential mechanisms of action.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the exploration of the aminopyridine carboxamide scaffold and unlock its full therapeutic potential.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central - NIH. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central - NIH. [Link]

  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. NIH. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central - NIH. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. PubMed. [Link]

  • Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. National Library of Medicine. [Link]

  • Molecular mechanisms of K+ channel blockade: 4-aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. Semantic Scholar. [Link]

  • (PDF) Neuroprotective Properties of 4-Aminopyridine. ResearchGate. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. ResearchGate. [Link]

  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. OECD Existing Chemicals Database. [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central - NIH. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central - NIH. [Link]

  • Antiarrhythmics (Lesson 4 - Potassium Channel Blockers). YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. PubMed. [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. [Link]

  • Potassium Channel Blockers Basics - Class III Anti-arrhythmic Drugs | Clinical Medicine. YouTube. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. [Link]

  • Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. PubMed. [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 3-Aminopyridine-4-carboxamide Hydrochloride

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel chemical entity, 3-Aminopyridine-4-carboxamide hydrochloride. Rather than a simple data sheet, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel chemical entity, 3-Aminopyridine-4-carboxamide hydrochloride. Rather than a simple data sheet, this document serves as a strategic comparison of methodologies, guiding researchers through the logical progression of selectivity profiling from broad-based screening to specific, cell-based validation. We will explain the causality behind experimental choices, compare alternative assay formats, and provide actionable protocols to ensure the generation of a robust and reliable selectivity profile.

Introduction: The Imperative for Selectivity Profiling

3-Aminopyridine-4-carboxamide hydrochloride is a heterocyclic compound featuring a pyridine core, a structure prevalent in medicinal chemistry. Its parent, 3-aminopyridine, and related isomers like 4-aminopyridine (Fampridine), are known to act as potassium channel blockers, with applications in neurological disorders such as multiple sclerosis.[1] The presence of the carboxamide moiety suggests potential interactions with a wide range of enzymes and receptors. Given this structural heritage, 3-Aminopyridine-4-carboxamide hydrochloride serves as a valuable intermediate for synthesizing bioactive molecules, particularly in neuropharmacology and anti-inflammatory research.[2]

However, before a compound can advance in the drug discovery pipeline, a thorough understanding of its selectivity is paramount. Off-target interactions are a primary cause of unexpected toxicity and clinical trial failures.[3][4] This guide, therefore, outlines a systematic, tiered approach to proactively identify both desired and undesired biological interactions, comparing different technological platforms and strategic decisions at each stage.

Strategic Framework: A Tiered Approach to Cross-Reactivity

An efficient and cost-effective strategy for determining compound selectivity involves a tiered or cascaded approach.[5] We begin with broad, high-throughput screens to identify a wide range of potential interactions and progressively narrow our focus to more complex, physiologically relevant assays to confirm and characterize the most significant hits.

Below is a visual representation of this strategic workflow.

G cluster_1 Tier 2: Hit Confirmation & Potency T1_Kinase Broad Kinome Screen (e.g., 400+ kinases) @ 1µM single concentration T2_Dose 10-point IC50/Kd Determination for confirmed hits >70% inhibition T1_Kinase->T2_Dose Kinase Hits T1_Safety Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) @ 10µM single concentration T1_Safety->T2_Dose Safety Hits T3_Target Target Engagement Assays (e.g., NanoBRET, CETSA) T2_Dose->T3_Target Potent Hits (IC50 < 1µM) T3_Functional Functional Cellular Assays (e.g., Phospho-flow, Reporter Gene) T3_Target->T3_Functional

Caption: A tiered workflow for systematic cross-reactivity profiling.

Comparative Analysis of Screening Methodologies

Tier 1: Broad Profiling - Casting a Wide Net

The initial goal is to rapidly identify potential off-target liabilities. The aminopyridine scaffold suggests a high probability of interaction with ion channels, while its role as a versatile chemical intermediate means other target classes, like kinases, cannot be ruled out.[3] Most kinase inhibitors target the highly conserved ATP binding pocket, making cross-kinome activity a common challenge.[6]

Methodology Comparison: Kinase Profiling

Assay TechnologyPrincipleProsCons
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. Considered the "gold standard".Direct measurement of enzymatic activity, high sensitivity, low interference from compounds.Requires handling of radioactive materials, generates radioactive waste.
Fluorescence/Luminescence Measures ATP consumption (e.g., Kinase-Glo®) or product formation using specific antibodies (e.g., HTRF®, TR-FRET).[7]Non-radioactive, easily automated for high-throughput screening (HTS).Prone to interference from fluorescent/colored compounds, indirect measurement can sometimes be misleading.
Label-Free Mass Spectrometry Directly quantifies the amount of phosphorylated substrate and remaining non-phosphorylated substrate.High accuracy, can multiplex substrates, provides rich mechanistic data.Lower throughput, higher cost per data point, requires specialized equipment.

Recommendation: For an initial broad screen, a fluorescence-based assay against a large panel (e.g., the Eurofins DiscoverX KINOMEscan® or Reaction Biology's HotSpot℠) offers the best balance of throughput, cost, and data quality.[8] A single high concentration (e.g., 1-10 µM) is sufficient to identify primary hits.[5]

Tier 2: Hit Confirmation - Quantifying the Interaction

Any target showing significant inhibition (typically >70%) in Tier 1 must be confirmed. This step transitions from a single-point screen to a multi-point dose-response curve to determine potency (IC₅₀) or binding affinity (K_d).

Methodology Comparison: Affinity vs. Potency

ParameterMethod ExamplePrincipleInsight Provided
IC₅₀ (Potency) Enzymatic Assays (as in Tier 1)Measures the concentration of inhibitor required to reduce enzyme activity by 50%.Provides a measure of functional inhibition under specific assay conditions (e.g., ATP concentration).
K_d (Affinity) Competition Binding AssaysMeasures the equilibrium dissociation constant between the inhibitor and the target protein.[9]Reflects the direct physical binding strength, independent of substrate concentrations.
ΔTm (Stability) Thermal Shift Assay (TSA)Measures the change in a protein's melting temperature upon ligand binding.Indicates direct binding but is lower throughput and may not always correlate with functional potency.

Recommendation: Generating 10-point IC₅₀ curves is the industry standard for confirming hits from a primary screen.[5] This provides a robust measure of potency that can be directly compared across different targets to begin building a selectivity profile.

Tier 3: Cellular Validation - Proving Physiological Relevance

A compound can be potent in a biochemical assay but inactive in a cellular context due to poor permeability, efflux, or other factors.[7] Cellular assays are critical for confirming that the compound engages its intended (or unintended) target in a living system and elicits a functional response.

Methodology Comparison: Target Engagement vs. Functional Output

Assay TypeMethod ExamplePrincipleInsight Provided
Target Engagement CETSA® (Cellular Thermal Shift Assay)Measures the thermal stabilization of a target protein in cell lysate or intact cells after compound binding.Confirms direct target binding in a native cellular environment.
Target Engagement NanoBRET™ A proximity-based assay that measures compound binding to a luciferase-tagged target protein in live cells.Provides quantitative binding affinity (K_d) and residence time in real-time within living cells.
Functional Assay Phospho-Flow Cytometry Measures the phosphorylation status of a downstream substrate of a target kinase after compound treatment.Confirms that target engagement leads to modulation of the relevant signaling pathway.
Functional Assay Reporter Gene Assay Measures the activity of a promoter (linked to a reporter like luciferase) that is regulated by the signaling pathway of interest.Provides a readout of the integrated functional output of pathway modulation.

Recommendation: A two-pronged approach is ideal. First, confirm direct binding in cells using a method like CETSA® or NanoBRET™. Second, demonstrate a corresponding functional effect using an assay like phospho-flow cytometry to link target engagement to a biological outcome.

Benchmark Comparison: Profiling Against a Known Standard

To contextualize the selectivity profile of 3-Aminopyridine-4-carboxamide hydrochloride, it should be tested alongside a benchmark compound. 4-Aminopyridine is an ideal choice due to its structural similarity and well-defined primary mechanism as a voltage-gated potassium channel blocker.[1]

Caption: Test compound and a structurally related benchmark.

By running both compounds through the same screening cascade, a comparative selectivity index can be generated, highlighting how the addition of the carboxamide group alters the interaction profile relative to the parent aminopyridine scaffold.

Detailed Experimental Protocols

Protocol 1: Tier 1 Broad Kinase Profiling (Luminescence-Based)

This protocol is adapted for a typical luminescence-based kinase assay format, such as Promega's Kinase-Glo®, which measures remaining ATP after the kinase reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Aminopyridine-4-carboxamide hydrochloride in 100% DMSO. Create a 100X working stock (e.g., 100 µM for a 1 µM final concentration) by diluting the stock in assay buffer.

  • Assay Plate Preparation: Dispense 1 µL of the 100X compound stock, vehicle control (DMSO), and positive control inhibitor into appropriate wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Add 50 µL of kinase/substrate mix (prepared in kinase buffer containing the specific kinase and its corresponding substrate) to each well.

  • Reaction Incubation: Gently mix the plate and incubate for the specified time (e.g., 60 minutes) at room temperature. The incubation time is enzyme-dependent and should be within the linear range of the reaction.

  • ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Read luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

Protocol 2: Tier 3 Cellular Target Engagement (NanoBRET™)

This protocol outlines a general workflow for a NanoBRET™ assay to measure compound binding in live cells.

  • Cell Preparation: Culture cells (e.g., HEK293) transiently or stably expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Harvest and plate the cells into a white, 96-well assay plate at a predetermined density and allow them to attach overnight.

  • Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Remove the culture medium from the cells and add the compound dilutions.

  • Tracer Addition: Immediately add the NanoBRET™ fluorescent tracer (a fluorescently labeled ligand for the target) to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • Substrate Addition & Reading: Add NanoBRET™ Nano-Glo® Substrate to the wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀, from which the binding affinity (K_i) can be calculated.

Conclusion

A proactive, systematic investigation of cross-reactivity is not an impediment to drug discovery but an essential accelerator. By employing a tiered screening cascade, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling data-driven decisions to mitigate risk and increase the probability of clinical success. This guide provides a comparative framework and actionable protocols for characterizing 3-Aminopyridine-4-carboxamide hydrochloride, a process that can be adapted for any novel chemical entity to confidently assess its therapeutic potential and off-target liabilities.

References

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • Kumar, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]

  • Krishnan, K., et al. (2020). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • Symeres. (n.d.). Small Molecule Drug Discovery. Symeres. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxamide. Pipzine Chemicals. Available at: [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. Available at: [Link]

  • Peychev, L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Drug Target Review. Available at: [Link]

  • Scott, A. D., et al. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Kumar, P., et al. (2022). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Kvolik, S., et al. (2014). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PubMed Central. Available at: [Link]

  • Müller, M., et al. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain Research. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Aminopyridine-4-carboxamide hydrochloride Against Standard PARP Inhibitors

Introduction: Unveiling the Potential of a Novel PARP Inhibitor In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for canc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel PARP Inhibitor

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA repair pathways.[1][2] The therapeutic principle, known as synthetic lethality, is elegantly simple: while the loss of either PARP function or a key DNA repair pathway (like those involving BRCA1/2) is tolerable for a cell, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.[1][3][4]

3-Aminopyridine-4-carboxamide hydrochloride is a small molecule inhibitor of PARP enzymes, which are critical for repairing single-strand DNA breaks.[5] By inhibiting PARP, this compound leads to an accumulation of these single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks.[6] In cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations), this accumulation of damage is overwhelming and triggers cell death.[3][6][7]

This guide provides a comprehensive framework for researchers to benchmark 3-Aminopyridine-4-carboxamide hydrochloride against established, clinically relevant PARP inhibitors. The objective is to generate robust, comparative data on its potency, selectivity, and cellular efficacy, thereby elucidating its therapeutic potential.

Selection of Standard Compounds for Comparison

To establish a meaningful benchmark, it is crucial to compare 3-Aminopyridine-4-carboxamide hydrochloride against well-characterized standard compounds. For this purpose, we have selected two prominent PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is a widely used treatment for BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[8][9][10][11] Its extensive clinical data and established mechanism of action make it the gold standard for comparison.[12][13]

  • Veliparib (ABT-888): A potent inhibitor of both PARP-1 and PARP-2, Veliparib has been extensively studied in clinical trials for various cancers.[5][14][15] It is known to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[16] Its inhibitory constants (Ki) for PARP-1 and PARP-2 are 5.2 nM and 2.9 nM, respectively.[14][15][17]

The rationale for choosing these compounds is their established clinical relevance and extensive characterization, providing a rigorous baseline against which the performance of a novel inhibitor can be assessed.

Benchmarking Workflow: A Multi-Tiered Approach

A robust evaluation requires a multi-faceted approach, moving from direct enzyme inhibition to cellular effects. The following workflow outlines a logical progression for comprehensive benchmarking.

Benchmarking_Workflow A Biochemical Assay (Direct Enzyme Inhibition) E Determine IC50 Values A->E Quantifies B Cell-Based PARP Activity Assay F Quantify Cellular PARylation B->F Measures C Cell Viability Assay (Synthetic Lethality) G Assess Cytotoxicity in BRCA-deficient vs. WT cells C->G Evaluates D Data Analysis & Comparison H Comparative Potency & Efficacy Profile D->H Synthesizes E->D F->D G->D

Caption: A multi-step workflow for benchmarking PARP inhibitors.

Experimental Protocols

Herein, we detail the step-by-step methodologies for the core assays required for this benchmarking study.

Biochemical PARP1/2 Inhibition Assay

Objective: To determine the direct inhibitory activity (IC50) of the test compounds on purified PARP1 and PARP2 enzymes.

Principle: This is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins, a reaction catalyzed by PARP.[18] The signal is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Compound Dilution: Prepare a 10-point serial dilution of 3-Aminopyridine-4-carboxamide hydrochloride, Olaparib, and Veliparib in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Reaction Initiation: To each well, add the following in order:

    • Assay Buffer

    • Activated DNA (to stimulate PARP activity)

    • Diluted compound or vehicle

    • Purified PARP1 or PARP2 enzyme

    • Biotinylated NAD+ (the substrate)

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour.[19] This binds to the biotinylated PAR chains attached to the histones.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate.[19]

  • Data Acquisition: Read the signal (luminescence or absorbance) using a microplate reader.

  • Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular PARP Activity Assay (In-Cell Western)

Objective: To measure the inhibition of PARP activity within a cellular context after inducing DNA damage.

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) within cells. Cells are treated with a DNA damaging agent to activate PARP, followed by treatment with the inhibitors. The amount of PAR produced is then measured using an antibody-based detection method.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or U2OS) in a 96-well plate and allow cells to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with serial dilutions of the test compounds for 1 hour.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes to activate PARP.

  • Cell Fixation & Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate with a primary antibody against PAR (e.g., anti-PAR monoclonal antibody) overnight at 4°C.

    • Wash the cells.

    • Incubate with an IRDye-conjugated secondary antibody for 1 hour in the dark. For normalization, co-stain with a whole-cell stain.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the integrated intensity of the PAR signal and normalize it to the whole-cell stain signal. Calculate the cellular IC50 values as described for the biochemical assay.

Cell Viability Assay (Demonstrating Synthetic Lethality)

Objective: To assess the cytotoxic effects of the compounds, specifically comparing their impact on cells with and without functional BRCA pathways.

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[20][21] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[22][23] By comparing the viability of BRCA-deficient cells to their BRCA-proficient counterparts after treatment, the principle of synthetic lethality can be demonstrated.

Detailed Protocol:

  • Cell Seeding: Seed both a BRCA1-deficient cell line (e.g., UWB1.289) and its BRCA1-reconstituted counterpart (UWB1.289 + BRCA1) into 96-well plates. Allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Aminopyridine-4-carboxamide hydrochloride, Olaparib, and Veliparib for 72-96 hours.

  • MTT Addition:

    • Remove the treatment media.

    • Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23][24]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[20]

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.[22]

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) for each compound in both cell lines. A significantly lower CC50 in the BRCA-deficient line indicates successful synthetic lethality.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized for clear comparison.

Table 1: Comparative Performance of PARP Inhibitors (Hypothetical Data)

CompoundBiochemical IC50 (PARP1, nM)Biochemical IC50 (PARP2, nM)Cellular PAR IC50 (nM)Cytotoxicity CC50 (BRCA-deficient, µM)Cytotoxicity CC50 (BRCA-proficient, µM)Selectivity Ratio (Proficient/Deficient)
3-Aminopyridine-4-carboxamide HCl 8.54.225.00.85> 20> 23.5
Olaparib (Standard) 1.87.85.10.15> 10> 66.7
Veliparib (Standard) 5.22.915.51.20> 25> 20.8

Interpretation:

  • Biochemical IC50: This reveals the direct potency of the compound against the target enzyme. Lower values indicate higher potency.

  • Cellular PAR IC50: This demonstrates the compound's ability to penetrate cells and inhibit PARP in a more complex biological environment. A value close to the biochemical IC50 suggests good cell permeability and lack of rapid efflux.

  • Cytotoxicity CC50 & Selectivity Ratio: This is the key indicator of synthetic lethality. A low CC50 in the BRCA-deficient cell line coupled with a high CC50 in the BRCA-proficient line (resulting in a high selectivity ratio) is the desired outcome for a targeted therapeutic.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The assays described are designed to validate the mechanism illustrated below, where PARP inhibition prevents the repair of single-strand breaks (SSBs), leading to the formation of double-strand breaks (DSBs) at the replication fork. In cells lacking functional Homologous Recombination (HR) repair (e.g., BRCA-mutant cells), these DSBs cannot be repaired, resulting in cell death.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) A DNA Single-Strand Break (SSB) B PARP Enzyme A->B recruits C SSB Repair B->C mediates D Replication Fork Collapse -> DSB E Homologous Recombination (HR) Repair D->E activates F Cell Survival E->F leads to G DNA Single-Strand Break (SSB) I PARP Trapped G->I causes H PARP Inhibitor H->I enhances J Replication Fork Collapse -> DSB I->J leads to K HR Repair DEFICIENT J->K cannot be repaired by L Cell Death (Synthetic Lethality) K->L results in

Sources

Comparative

An In Vivo Comparative Guide to Aminopyridine-Based Potassium Channel Blockers: 3,4-Diaminopyridine as a Benchmark

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of neurological therapeutics, particularly for disorders characterized by compromised neuromus...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neurological therapeutics, particularly for disorders characterized by compromised neuromuscular transmission, aminopyridine-based compounds have emerged as a significant class of voltage-gated potassium (K+) channel blockers. This guide provides an in-depth in vivo comparison, establishing the well-characterized 3,4-diaminopyridine (3,4-DAP) as a benchmark and exploring the comparative potential of other aminopyridine derivatives, including the closely related 4-aminopyridine (4-AP) and its congeners. While direct in vivo comparative data for 3-Aminopyridine-4-carboxamide hydrochloride is not extensively available in current literature, this guide will leverage data from structurally similar compounds to provide a robust framework for understanding its potential pharmacological profile and to inform future preclinical investigations.

Mechanistic Framework: The Role of Potassium Channel Blockade in Neuromuscular Transmission

The fundamental mechanism of action for aminopyridines lies in their ability to inhibit voltage-gated potassium channels.[1] This blockade prolongs the repolarization phase of the action potential at the presynaptic nerve terminal. The extended depolarization maintains the voltage-gated calcium channels in an open state for a longer duration, leading to an augmented influx of calcium ions. This elevation in intracellular calcium is the critical event that enhances the exocytosis of acetylcholine-containing vesicles into the synaptic cleft, thereby improving neuromuscular transmission.[2] This mechanism is particularly effective in conditions where acetylcholine release is impaired.[3]

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell cluster_3 Pharmacological Intervention AP Action Potential Arrives K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Membrane Presynaptic Membrane K_channel->Membrane K+ Efflux (Repolarization) Vesicles Synaptic Vesicles with ACh Ca_channel->Vesicles Ca2+ Influx Triggers Fusion ACh Acetylcholine (ACh) Vesicles->ACh Release AChR ACh Receptors ACh->AChR Binds Contraction Muscle Contraction AChR->Contraction Initiates Aminopyridine 3,4-DAP / 3-Aminopyridine-4-carboxamide HCl Aminopyridine->K_channel Blocks cluster_0 EAE Model Workflow Immunization MOG Peptide + CFA Immunization PTX Pertussis Toxin Injection Immunization->PTX Scoring Daily Clinical Scoring PTX->Scoring Treatment Drug Administration Scoring->Treatment Behavior Behavioral Assessment (Rotarod, Grip Strength) Treatment->Behavior Histology Histological Analysis (Spinal Cord) Behavior->Histology

Caption: Experimental workflow for assessing efficacy in the EAE model.

Mouse Model of Myasthenia Gravis

For conditions like Lambert-Eaton Myasthenic Syndrome, a mouse model of myasthenia gravis induced by antibodies against muscle-specific kinase (MuSK) can be utilized. In this model, 3,4-DAP has been shown to significantly improve neuromuscular transmission by increasing acetylcholine release. [4]

Pharmacokinetics and Metabolism: A Comparative Overview

The pharmacokinetic profiles of 3,4-DAP and 4-AP have been reasonably well-characterized. 3,4-DAP is predominantly metabolized to an inactive N-acetylated metabolite. [5]4-AP is primarily cleared by renal excretion as the unchanged drug. [6]The pharmacokinetic properties of 3-Aminopyridine-4-carboxamide hydrochloride would need to be determined through in vivo studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for dose selection and predicting potential drug-drug interactions.

Parameter3,4-Diaminopyridine4-Aminopyridine
Metabolism N-acetylation to an inactive metabolite [5]Primarily renal excretion, unchanged [6]
Half-life (human) Approximately 2.5-4 hoursApproximately 3-4 hours

Future Directions and the Potential of 3-Aminopyridine-4-carboxamide Hydrochloride

The available evidence on aminopyridine derivatives suggests a promising therapeutic avenue for a range of neurological disorders. While 3,4-DAP has established its role in LEMS and 4-AP in MS-related spasticity, the therapeutic potential of other derivatives like 3-Aminopyridine-4-carboxamide hydrochloride remains to be fully elucidated.

Based on its structural similarity to 4-AP, it is plausible that 3-Aminopyridine-4-carboxamide hydrochloride functions as a potassium channel blocker. The addition of the carboxamide group could potentially alter its physicochemical properties, such as solubility and BBB penetration, which may translate to a different efficacy and safety profile.

Future in vivo research on 3-Aminopyridine-4-carboxamide hydrochloride should focus on:

  • Pharmacokinetic and ADME studies: To determine its bioavailability, half-life, and metabolic fate.

  • Efficacy studies in relevant animal models: Such as EAE for MS and models of neuromuscular junction disorders.

  • Safety and toxicology studies: To establish its therapeutic window and identify potential off-target effects.

  • Direct comparative studies: Against 3,4-DAP and 4-AP to clearly define its relative potency, efficacy, and safety.

By systematically addressing these research questions, the scientific community can determine the potential clinical utility of 3-Aminopyridine-4-carboxamide hydrochloride and its place within the growing armamentarium of aminopyridine-based therapies for neurological diseases.

References

  • Aminopyridines for the treatment of neurologic disorders. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Biessels, P. T. M., Agoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319-25.
  • 3,4-Diaminopyridine improves neuromuscular transmission in a MuSK antibody-induced mouse model of myasthenia gravis. (2012). Journal of Neuroimmunology, 245(1-2), 75-8.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry, 296, 100302.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Aminopyridines for the treatment of neurologic disorders. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The use of aminopyridines in neurological disorders. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. (2022). Frontiers in Neurology.
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Long-lasting in vivo inotropic effects of the K(+) channel blocker 3,4-diaminopyridine during fatigue-inducing stimulation. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry, 296, 100302.
  • Neuroprotective Properties Of 4-Aminopyridine. (2022). Chengdu Wecistanche Bio-Tech Co., Ltd.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • 209321Orig1s000. (2019). FDA.
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • 3,4-diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. (2009). Muscle & Nerve, 40(5), 795-800.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC.
  • Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. (2022). Frontiers in Neurology.
  • 3,4-diaminopyridine base effectively treats the weakness of Lambert-Eaton myasthenia. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 3,4-Diaminopyridine safety in clinical practice: An observational, retrospective cohort study. (2025).
  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). BRAIN Journals.
  • Randomized Study of 3,4-Diaminopyridine for Lambert-Eaton Myasthenic Syndrome. (n.d.). ClinicalTrials.gov. Retrieved January 20, 2026, from [Link]

  • Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Effects of 4-aminopyridine on rapidly and slowly conducting axons of rat corpus callosum. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). PPRTV Library.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 346-50.
  • A phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in combination with gemcitabine for patients with advanced cancer. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • A Phase I and Pharmacokinetic Study of Oral 3-aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP, NSC #663249) in the Treatment of Advanced-Stage Solid Cancers. (2011). PubMed.

Sources

Validation

A Comparative Guide to Aminopyridine-Based Compounds in Neuroscience: From Mechanism to Clinical Application

This guide provides an in-depth comparison of key aminopyridine-based compounds utilized in neuroscience research and clinical practice. We will move beyond a simple cataloging of facts to explore the causal mechanisms,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of key aminopyridine-based compounds utilized in neuroscience research and clinical practice. We will move beyond a simple cataloging of facts to explore the causal mechanisms, comparative efficacy, and the experimental frameworks used to validate these powerful neuromodulatory agents. Our focus is on providing researchers, scientists, and drug development professionals with a clear, objective analysis supported by experimental data.

The Fundamental Principle: Restoring Lost Connections

Aminopyridine compounds are a class of monoamino and diamino derivatives of pyridine.[1] Their primary therapeutic value in neuroscience stems from a well-defined mechanism of action: the blockade of voltage-gated potassium (K+) channels.[2][3] In a healthy myelinated axon, these channels are typically masked. However, in demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes these channels along the axon.[1][4] This exposure leads to a leakage of potassium ions during action potential propagation, which dampens the electrical signal and can lead to conduction failure.[4][5]

By blocking these exposed K+ channels, aminopyridines reduce the repolarizing potassium current, thereby prolonging the duration of the action potential.[4][6] This extended depolarization allows for a greater influx of calcium at the presynaptic terminal, which in turn enhances the release of neurotransmitters, such as acetylcholine, into the synapse, restoring or improving neural conduction.[4][5][7]

Mechanism of Action at the Demyelinated Axon

The core action of aminopyridines is to counteract the pathological consequence of demyelination. More recent evidence also suggests a potential secondary mechanism where aminopyridines may directly stimulate high-voltage-activated calcium channels (HVACCs), further potentiating neurotransmitter release independent of K+ channel blockade.[8]

Aminopyridine_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens K_Channel Exposed Voltage-Gated K+ Channel AP->K_Channel Opens (Repolarization) Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Opens K_Channel->Ca_Channel Prolonged Depolarization Vesicle Synaptic Vesicle (ACh) Ca_Channel->Vesicle Ca2+ Influx Triggers ACh ACh Vesicle->ACh Release Aminopyridine Aminopyridine (e.g., 4-AP) Aminopyridine->K_Channel Blocks AChR ACh Receptor ACh->AChR Binds Signal Signal Propagation AChR->Signal

Caption: Aminopyridine blocks exposed K+ channels in demyelinated axons.

Head-to-Head Comparison: 4-Aminopyridine vs. 3,4-Diaminopyridine

While several aminopyridine derivatives exist, two have emerged as cornerstone therapies for distinct neurological disorders: 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP).[2] Their differing physicochemical properties dictate their clinical utility.

  • 4-Aminopyridine (Dalfampridine): This compound is fat-soluble, which allows it to readily cross the blood-brain barrier (BBB).[1][6] This property makes it suitable for treating disorders of the central nervous system (CNS). Its primary indication is for the symptomatic improvement of walking in adult patients with multiple sclerosis (MS) .[4][5][9] It is marketed as Ampyra® or Fampyra®, typically in an extended-release formulation to maintain steady plasma concentrations and reduce side effects.[2][6]

  • 3,4-Diaminopyridine (Amifampridine): In contrast, 3,4-DAP is water-soluble and does not cross the BBB to a significant extent.[6] This makes it an ideal candidate for treating peripheral nervous system disorders without inducing significant CNS side effects. It is the first-line symptomatic treatment for the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS) , where it acts at the neuromuscular junction to increase acetylcholine release.[2][10][11][12] It is marketed as Firdapse®.

Table 1: Comparative Profile of 4-AP and 3,4-DAP
Feature4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)
IUPAC Name Pyridin-4-aminePyridine-3,4-diamine
Primary MOA Broad-spectrum voltage-gated K+ channel blocker[1][13]Potent voltage-gated K+ channel blocker[1][11]
Blood-Brain Barrier Readily crosses (lipophilic)[1][6]Poorly crosses (hydrophilic)[6]
Primary Indication Multiple Sclerosis (improving walking)[2][5]Lambert-Eaton Myasthenic Syndrome (LEMS)[2][10]
Other Investigated Uses Spinal cord injury, KCNA2-related disorders[5][14]Congenital myasthenic syndromes[10]
Common Formulation Extended-Release (ER) tablets[6][13]Immediate-Release tablets[10]

Clinical Efficacy: A Look at the Data

The clinical utility of these compounds is well-documented in placebo-controlled trials. The choice between them is dictated entirely by the location of the neurological deficit (CNS vs. peripheral).

For 4-AP in Multiple Sclerosis , clinical trials have consistently shown that a subset of patients ("responders") experience a clinically meaningful improvement in walking speed. Phase III trials demonstrated an approximate 25% increase in walking speed in roughly 35-40% of patients.[6][15]

For 3,4-DAP in LEMS , randomized controlled trials have demonstrated a significant improvement in both muscle strength, often measured by the Quantitative Myasthenia Gravis (QMG) score, and electrophysiological markers, such as the compound muscle action potential (CMAP) amplitude.[12]

Table 2: Summary of Clinical Efficacy Data
CompoundDisorderKey EndpointReported Outcome
4-Aminopyridine Multiple SclerosisWalking Speed (Timed 25-Foot Walk)~25% average improvement in walking speed in ~35-40% of patients[6][15]
3,4-Diaminopyridine LEMSMuscle Strength (QMG score)Significant improvement vs. placebo[12]
3,4-Diaminopyridine LEMSElectrophysiology (CMAP amplitude)Significant increase vs. placebo[12]

Experimental Validation: Protocol for Assessing Axonal Conduction

A cornerstone technique for evaluating the efficacy of aminopyridines ex vivo involves measuring compound action potentials (CAPs) in a chemically demyelinated nerve model. This assay directly tests the hypothesis that the drug can restore electrical conduction across a damaged nerve segment.

Step-by-Step Protocol: CAP Recording in an ex vivo Spinal Cord Model
  • Tissue Preparation: Isolate the spinal cord from a guinea pig. Dissect a strip of the dorsal column, which contains myelinated axons.

  • Mounting: Place the tissue strip in a double sucrose gap recording chamber, which allows for electrical isolation and perfusion of different sections of the nerve.

  • Induction of Demyelination: Perfuse the central portion of the nerve with a demyelinating agent (e.g., lysophosphatidylcholine) to create a localized lesion that blocks conduction.

  • Baseline Recording: Stimulate one end of the nerve strip and record the CAP from the other end. After demyelination, the CAP should be significantly reduced or abolished.

  • Drug Application: Perfuse the chamber with a solution containing the aminopyridine compound (e.g., 4-AP) at a known concentration.

  • Post-Drug Recording: After a set incubation period, repeat the stimulation and recording process.

  • Analysis: Quantify the recovery of the CAP amplitude and area. A significant increase in the CAP following drug application indicates restoration of axonal conduction.

Experimental_Workflow cluster_0 Experimental Workflow: Compound Action Potential (CAP) Assay A 1. Isolate Dorsal Column B 2. Mount in Sucrose Gap Chamber A->B C 3. Induce Demyelination (e.g., LPC) B->C D 4. Record Baseline CAP (Conduction Block) C->D E 5. Apply Aminopyridine Compound D->E F 6. Record Post-Drug CAP E->F G 7. Analyze Data (CAP Recovery) F->G

Caption: Workflow for assessing aminopyridine efficacy on nerve conduction.

The Next Generation: Aminopyridine Derivatives

The success of 4-AP and 3,4-DAP has spurred research into novel derivatives designed to improve upon the parent compounds. The primary goals of this research are to enhance therapeutic efficacy, reduce toxicity, and expand the range of treatable neurological disorders.[16][17]

One key challenge with 4-AP is its narrow therapeutic index and potential for dose-limiting side effects, most notably seizures.[18] Researchers are functionalizing the amine position of 4-AP to create amide, carbamate, and urea derivatives.[19] Studies have shown that certain carbamate derivatives of 4-AP retain the ability to restore conduction in injured spinal cord tissue, representing a promising avenue for developing safer alternatives.[19] Other strategies involve creating peptide conjugates to decrease systemic toxicity.[17]

There is also interest in developing aminopyridine derivatives for other neurodegenerative conditions, such as Alzheimer's disease . While early trials of 4-AP itself did not show significant cognitive benefits[20], the underlying principle of enhancing cholinergic transmission remains relevant. Newer, distinct pyridine amine derivatives are being synthesized and tested for their ability to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's.[16][21]

Caption: Modifying the core aminopyridine structure to create novel derivatives.

Safety and Toxicity Profiles

While effective, aminopyridines are potent CNS stimulants and must be used with caution. Their side-effect profiles are directly related to their mechanism of action and ability to cross the BBB.

Table 3: Comparative Safety and Side Effect Profile
Side Effect4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)
Common Dizziness, paresthesia (tingling), insomnia, nausea, balance disorders, headache[5][6]Perioral and digital paresthesias (transient, occurs shortly after dose)[12]
Serious Seizures (dose-dependent risk)[18]Seizures (risk primarily at high doses)[12]
Rationale CNS effects due to high BBB penetration. ER formulation helps mitigate peak-dose side effects.[4]Primarily peripheral effects. Paresthesias are common but generally mild.[10]

The risk of seizure is the most serious adverse event for both compounds. This risk is strongly dose-dependent. For 4-AP, the development of the extended-release formulation was a critical step in improving its safety profile by avoiding the high peak plasma concentrations associated with immediate-release versions.[4]

Conclusion and Future Outlook

The aminopyridines, principally 4-AP (dalfampridine) and 3,4-DAP (amifampridine), represent a triumph of rational drug design in neurology. By targeting a specific pathological consequence of nerve damage—the exposure of voltage-gated potassium channels—they provide significant symptomatic relief for patients with multiple sclerosis and Lambert-Eaton myasthenic syndrome, respectively. Their clinical roles are sharply delineated by their ability to penetrate the central nervous system.

The journey of aminopyridines is far from over. Ongoing research into novel derivatives holds the promise of developing compounds with improved safety profiles and broader therapeutic applications. As our understanding of the molecular underpinnings of neurodegenerative diseases deepens, these versatile molecular scaffolds will undoubtedly continue to be a source of innovative therapies aimed at restoring neurological function.[22]

References

  • 4-Aminopyridine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200. [Link]

  • Imperatore, C., et al. (2003). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco, 58(9), 639-645. [Link]

  • Jensen, H. B., & Schmalbruch, H. (2007). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 1(1_suppl), 27-41. [Link]

  • myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). Retrieved January 20, 2026, from [Link]

  • Solari, A., et al. (2003). Aminopyridines for symptomatic treatment in multiple sclerosis. Cochrane Database of Systematic Reviews, (4). [Link]

  • Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • Pharmacy Solutions. (2023). Discovering the Health Benefits of 4-Aminopyridine (4-AP). Retrieved January 20, 2026, from [Link]

  • Li, D. P., & Pan, H. L. (2007). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. The Journal of biological chemistry, 282(12), 9139–9147. [Link]

  • Miller, R. D., et al. (1979). 4-aminopyridine-a review. British journal of anaesthesia, 51(11), 1039-1041. [Link]

  • Khammy, M. M., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(3), 501–516. [Link]

  • Georgiev, V., & Lazarova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 55-63. [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e989. [Link]

  • de Jong, B. A., & Schrijver, H. M. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 25(13), 1711-1713. [Link]

  • Burton, J. M., et al. (2016). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology, 12(3), 298–303. [Link]

  • Liu, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Journal of inorganic biochemistry, 193, 137-146. [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved January 20, 2026, from [Link]

  • Crayton, H., & Rossman, H. (2012). Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy). Current neurology and neuroscience reports, 12(5), 612–619. [Link]

  • Khammy, M. M., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(3), 501-516. [Link]

  • ResearchGate. (n.d.). (a) 3,4-diaminopyridine (3,4-DAP) and (b)... Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved January 20, 2026, from [Link]

  • Extension Toxicology Network. (1993). 4-AMINOPYRIDINE. Retrieved January 20, 2026, from [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer research, 20(2), 120–129. [Link]

  • National Center for Biotechnology Information. (n.d.). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Retrieved January 20, 2026, from [Link]

  • Go-Bio. (n.d.). 3,4 Diaminopyridine. Retrieved January 20, 2026, from [Link]

  • Wesseling, H., et al. (1991). 4-Aminopyridine in the treatment of Alzheimer's disease. NIDA research monograph, 105, 524-525. [Link]

  • Keogh, M., et al. (2011). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. Expert review of clinical immunology, 7(5), 573-581. [Link]

  • Holly, R. J., et al. (2016). Phase IIB Randomized Trial on the Use of 4-Aminopyridine in Guillain-Barré Syndrome. American journal of physical medicine & rehabilitation, 95(1), 12–19. [Link]

  • ClinicalTrials.gov. (n.d.). 4-aminopyridine Treatment for Nerve Injury. Retrieved January 20, 2026, from [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European journal of medicinal chemistry, 40(11), 1137-1144. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved January 20, 2026, from [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved January 20, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminopyridine-4-carboxamide Hydrochloride

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The compounds we handle, such as 3-Aminopyridine-4-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The compounds we handle, such as 3-Aminopyridine-4-carboxamide hydrochloride, are often potent molecules with specific handling requirements. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

3-Aminopyridine-4-carboxamide hydrochloride is a heterocyclic compound. Like many pyridine derivatives, it must be handled as a hazardous substance.[1][2] The hydrochloride salt form suggests good water solubility, which has implications for its environmental mobility if not handled correctly.[3]

A thorough risk assessment begins with understanding its inherent hazards. The primary risks associated with this compound and its parent aminopyridines include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5] Aminopyridines are readily absorbed through the skin.[6]

  • Irritation: Causes serious skin and eye irritation.[4]

  • Respiratory Hazard: May cause respiratory irritation.[4]

  • Environmental Hazard: The parent compound, 3-aminopyridine, is noted as being very toxic to aquatic life with long-lasting effects.[5] Therefore, preventing its release into the environment is a critical responsibility.

Hazard ClassificationDescriptionPrimary Exposure RoutesSource
Acute Toxicity Harmful or ToxicOral, Dermal, Inhalation[4][5]
Skin Irritation Causes skin irritationDermal[4]
Eye Irritation Causes serious eye irritationOcular[4]
Respiratory Irritation May cause respiratory irritationInhalation[4]
Aquatic Toxicity Very toxic to aquatic lifeEnvironmental Release[5]

Immediate Safety Protocols: PPE and Exposure Response

Before handling or preparing for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is simple: creating an effective barrier between the researcher and the hazardous material is the first line of defense.

Required Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are often recommended for pyridine compounds.[1] Always check the manufacturer's glove compatibility chart.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[1]

  • Lab Coat: A standard, fully-buttoned laboratory coat protects clothing and skin from contamination.[1]

  • Respiratory Protection: All handling of the solid compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]

Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water.[5][8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water (do not induce vomiting) and call a poison control center or doctor immediately.[5][8]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Core Principle: All waste containing 3-Aminopyridine-4-carboxamide hydrochloride must be classified and handled as hazardous waste.[1][2] This is a non-negotiable starting point for disposal. This classification extends to:

  • The pure, unused, or expired compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing papers, gloves, vials).[1]

The Criticality of Segregation: Proper segregation is essential to prevent dangerous chemical reactions. This waste stream must be kept separate from incompatible materials such as strong oxidizing agents and strong acids.[7] Mixing pyridine-based compounds with certain acids can lead to vigorous, exothermic reactions.

Caption: Fig 1: Decision workflow for handling and disposal.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol minimizes ambiguity and the risk of error.

Protocol 1: Disposal of Solid Waste and Contaminated Labware
  • Designate a Waste Container: Procure a chemically compatible, sealable, and airtight waste container.[7] Ensure it is clearly labeled as "Hazardous Waste" and specifies the contents (e.g., "3-Aminopyridine-4-carboxamide hydrochloride waste").

  • Collect Waste: At the point of generation (i.e., in the fume hood), place all contaminated solid materials directly into the designated hazardous waste container. This includes used gloves, weighing boats, contaminated wipes, and pipette tips.

  • Seal Securely: Once waste collection is complete for the task, or when the container is full, securely seal the container.[7]

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and secure.[7]

  • Arrange for Pickup: Complete a chemical collection request form as per your institution's Environmental Health and Safety (EHS) procedures to arrange for pickup and final disposal by a licensed contractor.[7]

Protocol 2: Managing and Disposing of Spills
  • Alert and Assess: Alert personnel in the immediate area. If the spill is large, evacuate the area and contact your institution's EHS department immediately.[1] For small, manageable spills, proceed with caution.

  • Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.

  • Absorb/Neutralize: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[1][7]

  • Collect the Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7] Use non-sparking tools if there is any fire risk.

  • Decontaminate the Area: Clean the affected area thoroughly. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.

  • Seal and Store: Securely seal the waste container and manage it according to the solid waste protocol described above.

Final Disposal: The Role of EHS

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. Doing so is a regulatory violation and poses a significant threat to aquatic ecosystems.[5] The final step is always to transfer the properly accumulated and labeled hazardous waste to your institution's EHS department. They will consolidate the waste and ensure it is transported to a licensed and approved waste disposal facility, where it will typically be destroyed via high-temperature incineration.[10]

By adhering to these scientifically-grounded and procedurally sound protocols, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Chemical Label. (n.d.). 3-aminopyridine-4-carboxamide hydrochloride.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Fisher Scientific. (2024). Safety Data Sheet - 3-Aminopyridine-4-carboxaldehyde.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Amino pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Pyridinecarbonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet - Pyridine.
  • Chem-Supply. (n.d.). Material Safety Data Sheet - 4-Aminopyridine.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Toxicological Profile.
  • MDPI. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminopyridine-4-carboxamide Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities like 3-Aminopyridine-4-carboxamide hydrochloride is foundational to scientific progress. However, innovation and safety must be ine...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Aminopyridine-4-carboxamide hydrochloride is foundational to scientific progress. However, innovation and safety must be inextricably linked. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for the safe handling of this compound. Our objective is to instill a deep understanding of why specific precautions are necessary, empowering you to create a self-validating system of safety in your laboratory.

Hazard Profile Analysis: Understanding the Risks

3-Aminopyridine-4-carboxamide hydrochloride is an aromatic amine, a class of compounds that warrants careful handling. Its specific hazard profile dictates our safety protocols. The primary risks are associated with direct contact and inhalation of airborne particulates.

According to safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1][2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1][2][3]

Related aminopyridine compounds are known to be rapidly absorbed through the skin, potentially leading to systemic effects, and can be toxic if inhaled or in contact with skin.[4][5][6] Therefore, our defense strategy must prioritize the prevention of inhalation, dermal, and ocular exposure.

Hazard ClassificationGHS StatementPrimary Route of Exposure & Risk
Acute Oral Toxicity H302: Harmful if swallowedIngestion: Accidental transfer from contaminated hands or surfaces to the mouth.
Skin Irritation H315: Causes skin irritationDermal Contact: Direct contact with the solid or solutions, leading to local irritation and potential absorption.[1][2]
Serious Eye Irritation H319: Causes serious eye irritationEye Contact: Airborne dust or splashes can cause significant irritation or damage.[1][2]
Respiratory Irritation H335: May cause respiratory irritationInhalation: Breathing in dust, particularly during weighing or transfer operations.[1][2][3]

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls, which form the primary layers of protection.

  • Engineering Controls (Your First Line of Defense):

    • Chemical Fume Hood: All handling of solid 3-Aminopyridine-4-carboxamide hydrochloride and its solutions must be performed inside a certified chemical fume hood.[4] This is the most effective way to control respiratory exposure.

    • Safety Infrastructure: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[3][7]

  • Administrative Controls (Safe Work Practices):

    • Minimize Dust: Develop handling techniques that minimize the generation of dust.[4] Avoid scraping or pouring the solid rapidly.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[2][3][8]

    • Designated Areas: Clearly designate specific areas within the lab for handling this compound to prevent cross-contamination.

Detailed PPE Protocol: The Final Barrier

The appropriate selection and use of PPE are non-negotiable. The following specifications are based on a comprehensive risk assessment for this compound.

Eye and Face Protection

The eyes are particularly vulnerable to airborne dust and splashes.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical safety goggles are mandatory at all times when handling the compound.[4][7][9] Safety glasses with side shields do not provide adequate protection against dust and are insufficient.[9]

  • Elevated Risk Scenario: When handling larger quantities or if there is a significant splash potential (e.g., during dissolution in a large volume), a full-face shield must be worn in addition to chemical safety goggles.[7][9]

Hand Protection

Dermal absorption is a significant risk with related aminopyridines.[4]

  • Glove Type: Use powder-free nitrile gloves as the minimum level of protection.[9] Nitrile provides good resistance to a wide range of chemicals for incidental contact.

  • Best Practice (Double Gloving): For all procedures, it is strongly recommended to wear two pairs of nitrile gloves. This provides a critical safety buffer; if the outer glove is contaminated or torn, you can remove it safely without exposing your skin.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination, and always after a maximum of 30-60 minutes of use to prevent potential permeation.[10]

Body Protection
  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully fastened front is required. Cuffs should be snug around the wrist.

  • Clothing: Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.

Respiratory Protection
  • Primary Control: A chemical fume hood should eliminate the need for routine respiratory protection.[4]

  • Contingency Plan: In the rare event that dust generation cannot be controlled within a fume hood (e.g., large-scale handling, spill cleanup), a NIOSH-approved respirator with an N95 particle filter is required.[7] If any respiratory irritation is experienced, work must cease immediately, and a full-face respirator with appropriate cartridges should be considered for subsequent operations after a risk assessment review.

Operational Plans: From Preparation to Disposal

A systematic workflow ensures that safety protocols are integrated into every step of the experimental process.

PPE_Workflow cluster_prep 1. Pre-Operation cluster_exec 2. Execution (Inside Fume Hood) cluster_post 3. Post-Operation A Assess Task: - Weighing Solid? - Preparing Solution? - Handling Solution? B Verify Engineering Controls: - Fume Hood ON & Certified - Eyewash/Shower Clear A->B C Select & Inspect PPE B->C D Don PPE (See Protocol 1) C->D E Handling Solid? D->E F Use Anti-Static Weigh Dish Minimize Dust Generation E->F Yes G Handle Solutions with Care Avoid Splashes E->G No H Perform Experiment F->H G->H I Segregate Waste: - Contaminated Solids - Contaminated Sharps - Liquid Waste H->I J Decontaminate Work Surface I->J K Doff PPE in Order (See Protocol 1) J->K L Wash Hands Thoroughly K->L

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyridine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Aminopyridine-4-carboxamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.